molecular formula C9H9NO B1336126 5-Methylindolin-2-one CAS No. 3484-35-3

5-Methylindolin-2-one

カタログ番号: B1336126
CAS番号: 3484-35-3
分子量: 147.17 g/mol
InChIキー: HXQDSHSATAEREW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methylindolin-2-one is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQDSHSATAEREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416041
Record name 5-Methylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3484-35-3
Record name 5-Methyloxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3484-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Methyl-1,3-dihydroindol-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-methyl-1,3-dihydroindol-2-one, a key intermediate in pharmaceutical and organic synthesis.[1] Also known as 5-methyloxindole, this versatile molecule serves as a foundational scaffold for a variety of biologically active compounds. This document details two principal synthetic pathways: the Stolle cyclization of a p-toluidine derivative and the reduction of 5-methylisatin. Each method is presented with detailed experimental protocols, quantitative data where available, and visual representations of the synthetic workflows.

Synthetic Pathways Overview

Two main strategies have been established for the synthesis of 5-methyl-1,3-dihydroindol-2-one. The choice of route may depend on the availability of starting materials, desired scale, and safety considerations.

  • Stolle Synthesis: This classical approach involves the intramolecular Friedel-Crafts cyclization of an N-aryl-α-haloacetamide. For the synthesis of 5-methyloxindole, the key precursor is 2-chloro-N-(p-tolyl)acetamide, which is readily prepared from p-toluidine.

  • Reduction of 5-Methylisatin: This route begins with the synthesis of 5-methylisatin from p-toluidine via the Sandmeyer isatin synthesis. The subsequent selective reduction of the 3-keto group of 5-methylisatin yields the target oxindole.

The following diagram illustrates the logical relationship between the starting materials and the final product through these two primary pathways.

G p-Toluidine p-Toluidine 2-Chloro-N-(p-tolyl)acetamide 2-Chloro-N-(p-tolyl)acetamide p-Toluidine->2-Chloro-N-(p-tolyl)acetamide Acylation 5-Methylisatin 5-Methylisatin p-Toluidine->5-Methylisatin Sandmeyer Synthesis 5-Methyl-1,3-dihydroindol-2-one 5-Methyl-1,3-dihydroindol-2-one 2-Chloro-N-(p-tolyl)acetamide->5-Methyl-1,3-dihydroindol-2-one Stolle Cyclization (Friedel-Crafts) 5-Methylisatin->5-Methyl-1,3-dihydroindol-2-one Reduction

Figure 1: Overview of synthetic routes to 5-methyl-1,3-dihydroindol-2-one.

Route 1: Stolle Synthesis

The Stolle synthesis provides a direct method for the formation of the oxindole ring system. This pathway consists of two main steps: the acylation of p-toluidine to form the chloroacetamide precursor, followed by an intramolecular Friedel-Crafts cyclization.

Step 1: Synthesis of 2-Chloro-N-(p-tolyl)acetamide

This step involves the acylation of p-toluidine with chloroacetyl chloride.

G cluster_0 Acylation of p-Toluidine p-Toluidine p-Toluidine ReactionVessel Reaction (Base, Solvent) p-Toluidine->ReactionVessel Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->ReactionVessel 2-Chloro-N-(p-tolyl)acetamide 2-Chloro-N-(p-tolyl)acetamide ReactionVessel->2-Chloro-N-(p-tolyl)acetamide

Figure 2: Workflow for the synthesis of 2-chloro-N-(p-tolyl)acetamide.

Experimental Protocol:

A general procedure for the synthesis of 2-chloro-N-(aryl)acetamides is as follows: To a solution of p-toluidine (1 equivalent) and a base such as triethylamine or DIPEA (1.1-1.5 equivalents) in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at 0 °C, chloroacetyl chloride (1.05-1.2 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature until the reaction is complete (monitored by TLC). The mixture is then washed with water, dilute acid (e.g., 1M HCl), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
p-ToluidineChloroacetyl chloride, DIPEACH₂Cl₂2.5 h0 °C~95%[2]
p-ToluidineChloroacetyl chloride----[3]
Step 2: Intramolecular Friedel-Crafts (Stolle) Cyclization

The synthesized 2-chloro-N-(p-tolyl)acetamide undergoes an intramolecular Friedel-Crafts reaction in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), to form the five-membered lactam ring of the oxindole.

G cluster_1 Stolle Cyclization 2-Chloro-N-(p-tolyl)acetamide 2-Chloro-N-(p-tolyl)acetamide Heating Heating 2-Chloro-N-(p-tolyl)acetamide->Heating Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Heating 5-Methyl-1,3-dihydroindol-2-one 5-Methyl-1,3-dihydroindol-2-one Heating->5-Methyl-1,3-dihydroindol-2-one

Figure 3: Workflow for the Stolle cyclization to 5-methyloxindole.

Experimental Protocol:

A general procedure for the Stolle cyclization involves heating the N-aryl-α-chloroacetamide with a Lewis acid. For example, 2-chloro-N-(p-tolyl)acetamide is heated with an excess of aluminum chloride, typically without a solvent or in a high-boiling inert solvent. The reaction mixture is heated to a temperature sufficient to initiate the cyclization, often in the range of 120-180 °C. After the reaction is complete, the mixture is cooled and carefully quenched with ice and water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Quantitative Data:

Starting MaterialReagentsTemperatureYield
2-Chloro-N-(p-tolyl)acetamideAlCl₃HighFair to good

Route 2: Reduction of 5-Methylisatin

This alternative pathway involves the initial synthesis of 5-methylisatin, followed by a selective reduction of the 3-carbonyl group.

Step 1: Synthesis of 5-Methylisatin via Sandmeyer Synthesis

5-Methylisatin can be prepared from p-toluidine using the Sandmeyer isatin synthesis. This multi-step, one-pot reaction involves the formation of an isonitrosoacetanilide intermediate, which then cyclizes in the presence of a strong acid.[4]

G cluster_2 Sandmeyer Isatin Synthesis p-Toluidine p-Toluidine Intermediate Isonitrosoaceto-p-toluidide p-Toluidine->Intermediate Condensation Reagents Chloral Hydrate, Hydroxylamine HCl, Na₂SO₄, HCl Reagents->Intermediate 5-Methylisatin 5-Methylisatin Intermediate->5-Methylisatin Cyclization Acid H₂SO₄ Acid->5-Methylisatin

Figure 4: Workflow for the Sandmeyer synthesis of 5-methylisatin.

Experimental Protocol:

Following the procedure for isatin synthesis, p-toluidine is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate and hydrochloric acid.[4] The resulting intermediate, isonitrosoaceto-p-toluidide, is then cyclized by heating in concentrated sulfuric acid. The reaction mixture is poured onto ice to precipitate the crude 5-methylisatin, which is then collected by filtration and can be purified by recrystallization.

Quantitative Data:

Starting MaterialIntermediate Yield (Isonitrosoaceto-p-toluidide)Final Yield (5-Methylisatin)Reference
p-Toluidine83-86%90-94% (from intermediate)[4]
Step 2: Reduction of 5-Methylisatin to 5-Methyl-1,3-dihydroindol-2-one

The selective reduction of the 3-keto group of 5-methylisatin can be achieved using methods such as the Wolff-Kishner reduction or catalytic hydrogenation. The Wolff-Kishner reduction is particularly effective for this transformation.

G cluster_3 Reduction of 5-Methylisatin 5-Methylisatin 5-Methylisatin Conditions Base (e.g., KOH), High Temperature 5-Methylisatin->Conditions Reducing_Agent Hydrazine Hydrate (N₂H₄·H₂O) Reducing_Agent->Conditions 5-Methyl-1,3-dihydroindol-2-one 5-Methyl-1,3-dihydroindol-2-one Conditions->5-Methyl-1,3-dihydroindol-2-one

Figure 5: Workflow for the reduction of 5-methylisatin.

Experimental Protocol (Wolff-Kishner Reduction):

A procedure adapted from the reduction of isatin involves two steps.[5] First, 5-methylisatin is converted to its 3-hydrazone by reacting with hydrazine hydrate in a solvent like ethylene glycol, which can be accelerated with microwave irradiation.[5] In the second step, the isolated hydrazone is heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol. The high temperature facilitates the reduction and the evolution of nitrogen gas.[1] After cooling, the reaction mixture is diluted with water and neutralized with acid to precipitate the product, which is then collected and purified.

Quantitative Data:

Starting MaterialReducing AgentConditionsYieldReference
Isatin (parent)Hydrazine, KOHMicrowave32.4%[5]

Note: The yield for the reduction of 5-methylisatin is expected to be comparable to that of isatin.

Summary of Synthetic Routes

The table below summarizes the key aspects of the two primary synthetic routes to 5-methyl-1,3-dihydroindol-2-one.

RouteKey StepsStarting MaterialKey IntermediatesReagentsAdvantagesDisadvantages
Stolle Synthesis 1. Acylation2. Intramolecular Friedel-Crafts Cyclizationp-Toluidine2-Chloro-N-(p-tolyl)acetamideChloroacetyl chloride, Base, Lewis Acid (AlCl₃)Direct, potentially fewer steps overall.Harsh conditions for cyclization (high temperature, strong Lewis acid).
Reduction of 5-Methylisatin 1. Sandmeyer Isatin Synthesis2. Selective Reduction (e.g., Wolff-Kishner)p-ToluidineIsonitrosoaceto-p-toluidide, 5-MethylisatinChloral hydrate, Hydroxylamine HCl, H₂SO₄, Hydrazine hydrate, KOHMilder conditions for the final reduction step may be possible.Multi-step synthesis of the isatin intermediate.

Conclusion

The synthesis of 5-methyl-1,3-dihydroindol-2-one can be effectively achieved through two primary, well-established synthetic pathways. The Stolle synthesis offers a more direct route, while the reduction of 5-methylisatin provides an alternative that may be advantageous depending on the available laboratory capabilities and desired scale of production. Both routes utilize readily available starting materials and employ classical organic reactions. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in the selection and implementation of the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to 5-Methylindolin-2-one (CAS: 3484-35-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylindolin-2-one, also known as 5-methyloxindole, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic scaffold serves as a privileged structure for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and, most notably, the application of this compound as a core intermediate in the development of targeted therapeutics. Detailed experimental methodologies for the synthesis of bioactive derivatives are presented, alongside an exploration of their mechanisms of action, with a focus on key signaling pathways implicated in cancer and inflammation.

Physicochemical Properties

This compound is a crystalline solid, with its appearance described as ranging from a white to light yellow or brown to reddish-brown powder, likely dependent on its purity.[1] Key physicochemical data are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 3484-35-3[2]
Molecular Formula C₉H₉NO[2]
Molecular Weight 147.17 g/mol [2]
IUPAC Name 5-methyl-1,3-dihydro-2H-indol-2-one[2]
Synonyms 5-Methyloxindole, 5-Methyl-2-oxindole[1]
Melting Point 52-55 °C[1]
Boiling Point 176-178 °C at 17 mm Hg[1]
Predicted pKa 14.41 ± 0.20[1]
Storage Conditions Sealed in a dry environment at room temperature.[1]

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of N-substituted anilines. While specific, detailed protocols for large-scale synthesis are often proprietary, a general laboratory-scale synthesis can be adapted from established methods for substituted indoles. One such approach is a modification of the Gassman indole synthesis, which involves the reaction of an appropriately substituted aniline with a hypohalite and a base to form a 3-thioalkoxyindole, followed by Raney-nickel reduction to yield the desulfurized indolinone.

Another feasible route involves the cyclization of acetal derivatives of α-anilino acetaldehydes. This method has been noted as being particularly suitable for the synthesis of 5-substituted indoles with electron-donating groups.

Applications in Drug Discovery and Development

This compound is a crucial starting material for the synthesis of a variety of therapeutic agents. The indolin-2-one core is a key pharmacophore in many kinase inhibitors, and the methyl group at the 5-position can be a critical determinant of target selectivity and potency.

Tyrosine Kinase Inhibitors (TKIs)

Derivatives of this compound have been extensively investigated as inhibitors of tyrosine kinases, which are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

Experimental Protocol: Synthesis of a Generic 5-Substituted Oxindole-Based TKI

A general and widely used method for synthesizing such derivatives is the Knoevenagel condensation.

  • Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add a substituted aromatic aldehyde (1 equivalent) and a catalytic amount of a base such as piperidine or pyrrolidine.

  • Condensation: The reaction mixture is typically heated at reflux for several hours to facilitate the condensation reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired 3-substituted-5-methylindolin-2-one derivative.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

Many this compound-based TKIs function by competing with ATP for binding to the catalytic domain of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, thereby inhibiting tumor cell proliferation and angiogenesis.

TKI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K TKI This compound Derivative (TKI) TKI->RTK Inhibits ATP ATP ATP->RTK Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by this compound Derivatives.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibitors

Chronic inflammation is a key factor in the development of several diseases, including cancer and arthritis. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are crucial enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Derivatives of this compound have been developed as dual inhibitors of COX-2 and 5-LOX, offering a promising strategy for anti-inflammatory therapy with potentially reduced side effects compared to traditional NSAIDs.

Experimental Protocol: Synthesis of a Spiro[indoline-3,2'-thiazolidine] Derivative

  • Starting Material Preparation: 5-Methylindoline-2,3-dione is used as the precursor.

  • Condensation Reaction: The dione is reacted with mercaptoacetic acid in the presence of a stoichiometric amount of an appropriate amine (e.g., 4-(aminomethyl)benzoic acid) to form the spiro[indoline-3,2'-thiazolidine] core in a one-step reaction.

  • Acylation: The resulting intermediate is then acylated at the N-1 position using an acyl chloride (e.g., cyclohexanecarbonyl chloride) to yield the final product.

Mechanism of Action: Modulation of the Arachidonic Acid Cascade

By inhibiting both COX-2 and 5-LOX, these derivatives effectively block the two major pathways of arachidonic acid metabolism. This dual inhibition leads to a significant reduction in the synthesis of prostaglandins and leukotrienes, thereby exerting potent anti-inflammatory effects.

AA_Cascade cluster_pathways ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 LOX5 5-LOX ArachidonicAcid->LOX5 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes Inhibitor This compound Derivative Inhibitor->COX2 Inhibits Inhibitor->LOX5 Inhibits

Caption: Dual Inhibition of COX-2 and 5-LOX by this compound Derivatives.
mTOR Pathway Inhibitors

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and metabolism. The mTOR signaling pathway is frequently hyperactivated in various cancers, making it an attractive target for cancer therapy. Indole-based compounds have been explored as inhibitors of the mTOR pathway.

Experimental Workflow: Screening for mTOR Inhibitors

mTOR_Screening_Workflow Start Synthesize Library of This compound Derivatives BiochemAssay In vitro Kinase Assay (mTOR, PI3K, Akt) Start->BiochemAssay CellBasedAssay Cell Proliferation Assay (e.g., MTT on Cancer Cell Lines) Start->CellBasedAssay HitID Hit Identification (Sub-micromolar IC50) BiochemAssay->HitID CellBasedAssay->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for the Discovery of this compound-based mTOR Inhibitors.

Conclusion

This compound is a valuable and versatile chemical entity in the field of drug discovery. Its structural features make it an ideal scaffold for the development of potent and selective inhibitors of various key biological targets implicated in cancer and inflammation. The synthetic accessibility of its derivatives allows for extensive structure-activity relationship studies, paving the way for the discovery of novel and effective therapeutic agents. Further research into the synthesis of novel derivatives and a deeper understanding of their interactions with biological targets will continue to unlock the full therapeutic potential of this important heterocyclic core.

References

Spectroscopic Profile of 5-Methylindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylindolin-2-one, a molecule of interest in medicinal chemistry and drug development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

While direct experimental data from primary literature sources were not fully available within the scope of this search, the following tables are structured to present the anticipated spectroscopic data for this compound based on its known structure and information from chemical databases. Researchers can populate these tables with their own experimental findings or data from subscription-based spectral databases.

¹H NMR (Proton NMR) Data

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-N (Amide)Data not availableSinglet (broad)-1H
Aromatic HData not availableMultipletData not available3H
CH₂ (Methylene)Data not availableSinglet-2H
CH₃ (Methyl)Data not availableSinglet-3H
¹³C NMR (Carbon NMR) Data

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1]

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Carbonyl)Data not available
Aromatic C-NData not available
Aromatic C-CData not available
Aromatic C-HData not available
CH₂ (Methylene)Data not available
CH₃ (Methyl)Data not available
IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amide)Data not available
C=O Stretch (Amide)Data not available
C-H Stretch (Aromatic)Data not available
C-H Stretch (Aliphatic)Data not available
C=C Stretch (Aromatic)Data not available
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉NO), the expected molecular weight is approximately 147.17 g/mol .[1]

Parameter Value
Molecular FormulaC₉H₉NO
Molecular Weight147.17 g/mol
[M]+ (Molecular Ion)Data not available
Key Fragment Ions (m/z)Data not available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of an organic compound like this compound is as follows:[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signals that may overlap with the analyte peaks.[3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.[4]

  • NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically used, but may be optimized based on the sample concentration and the specific instrument.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common technique for obtaining an IR spectrum:[5][6][7]

  • Sample Grinding: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

  • Mixing with KBr: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and thoroughly mix with the sample.

  • Pellet Formation: Place the mixture into a pellet-pressing die and apply high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be run first for background correction.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common mass spectrometry technique for the analysis of relatively small, volatile organic molecules:[8][9][10]

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[8][10]

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic ions.[8][11]

  • Mass Analysis: The ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each m/z value.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structural_elucidation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for obtaining and analyzing spectroscopic data.

Spectroscopic_Data_Integration Integration of Spectroscopic Data for Structural Confirmation cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_confirmation Structural Confirmation H_NMR 1H NMR H_Info Proton Environment & Connectivity H_NMR->H_Info C_NMR 13C NMR C_Info Carbon Skeleton C_NMR->C_Info IR IR Spectroscopy IR_Info Functional Groups IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight & Formula MS->MS_Info Structure This compound Structure Confirmed H_Info->Structure C_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Logical relationship of data from different spectroscopic methods.

References

5-Methylindolin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 5-Methylindolin-2-one, a key intermediate in the development of various therapeutic agents.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below, providing a quick reference for researchers.

PropertyValueCitations
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.18 g/mol [2]
Alternate Molecular Weight 147.17 g/mol [1][3]
CAS Number 3484-35-3[1][2]
Appearance Brown to reddish-brown solid[3]
Melting Point 52-55 °C[3]
Boiling Point 176-178 °C at 17 mm Hg[3]

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 4-methylaniline. The following protocol is a representative example based on established chemical transformations of indole derivatives.

Experimental Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of 4-Methyl-isonitrosoacetanilide cluster_1 Step 2: Cyclization to 5-Methylisatin cluster_2 Step 3: Reduction to this compound A 4-Methylaniline C Reaction in Water + Concentrated HCl A->C B Chloral Hydrate + Hydroxylamine Hydrochloride B->C D 4-Methyl-isonitrosoacetanilide C->D Heating and Cooling E 4-Methyl-isonitrosoacetanilide G Reaction at Elevated Temperature E->G F Concentrated Sulfuric Acid F->G H 5-Methylisatin G->H Cooling and Precipitation I 5-Methylisatin K Reaction in a Suitable Solvent I->K J Reducing Agent (e.g., Hydrazine Hydrate) J->K L This compound K->L Workup and Purification

Caption: A three-step synthetic workflow for this compound.

Detailed Methodologies

Step 1: Synthesis of 4-Methyl-isonitrosoacetanilide

  • Dissolve 4-methylaniline in water and add concentrated hydrochloric acid dropwise while stirring.

  • To this solution, add hydroxylamine hydrochloride.

  • Heat the reaction mixture to 100°C for a brief period, then rapidly cool to room temperature.

  • Filter the resulting precipitate and wash with cold water.

  • Dry the solid to obtain 4-methyl-isonitrosoacetanilide.

Step 2: Cyclization to 5-Methylisatin

  • Preheat concentrated sulfuric acid to 50°C.

  • Slowly add the 4-methyl-isonitrosoacetanilide from Step 1 in batches, maintaining the temperature between 65-75°C with vigorous stirring.

  • After the addition is complete, heat the mixture to 80°C for approximately 15 minutes.

  • Cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

  • Filter the resulting precipitate and wash with cold water to obtain crude 5-methylisatin.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-methylisatin.

Step 3: Reduction to this compound

Note: This is a general reduction procedure for isatins.

  • To a solution of 5-methylisatin in a suitable solvent (e.g., ethanol), add a reducing agent such as hydrazine hydrate.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The residue is then subjected to an aqueous workup, followed by extraction with an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • The crude this compound is purified by column chromatography on silica gel.

Analytical Characterization Protocols

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of synthesized this compound.

Chromatographic and Spectroscopic Analysis Workflow

Start Synthesized This compound HPLC HPLC Start->HPLC Quantitative Analysis GCMS GC-MS Start->GCMS Volatile Impurities NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Confirmation MS Mass Spectrometry Start->MS Molecular Weight Verification IR Infrared Spectroscopy Start->IR Functional Group Identification Final Characterized Product HPLC->Final GCMS->Final NMR->Final MS->Final IR->Final

References

The 5-Methylindolin-2-one Scaffold: A Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-methylindolin-2-one core is a versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the key pharmacological properties of this compound derivatives, with a primary focus on their anticancer and anti-inflammatory potential. This document details the quantitative data, experimental protocols, and underlying signaling pathways associated with this promising molecular framework.

Anticancer Activity of this compound Derivatives

Derivatives of the this compound scaffold have emerged as potent anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

Kinase Inhibition

A significant mechanism of action for the anticancer effects of these compounds is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as Cyclin-Dependent Kinases (CDKs).[1]

The following table summarizes the in vitro inhibitory concentrations (IC50) of various this compound and related indolin-2-one derivatives against a range of cancer cell lines and kinases.

Compound ID/DescriptionTarget Cell Line/EnzymeIC50 (µM)Reference
(Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one (6j)Tyrosine Kinase1.34[2]
(Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (6o)Tyrosine Kinase2.69[2]
Compound 5h (bearing a 4-thiazolidinone moiety)HT-29 (Colon Cancer)0.016[3]
Compound 5h (bearing a 4-thiazolidinone moiety)H460 (Lung Cancer)0.0037[3]
Compound 8l (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-oneMDA-MB-231 (Breast Cancer)3.26 ± 0.24[4]
Compound 8l (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-one4T1 (Breast Cancer)5.96 ± 0.67[4]
Compound 9 (Indolinone-based derivative)HepG-2 (Liver Cancer)2.53
Compound 9 (Indolinone-based derivative)VEGFR-20.0567
Compound 9 (Indolinone-based derivative)CDK-20.00939
Compound 20 (Indolinone-based derivative)HepG-2 (Liver Cancer)3.08
Compound 20 (Indolinone-based derivative)MCF-7 (Breast Cancer)5.28
Signaling Pathways in Cancer

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[5] Inhibition of this pathway is a critical strategy in cancer therapy. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indolinone This compound Derivative Indolinone->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[6] Its dysregulation is a common feature in many cancers.[7]

CDK2_Signaling CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Indolinone This compound Derivative Indolinone->CDK2 Inhibits Synthesis_Workflow Start Start: 5-Methylisatin & Malononitrile Reactants Combine Reactants in Ethanol Start->Reactants Catalyst Add Piperidine (Catalyst) Reactants->Catalyst Reaction Stir at RT/Reflux (Monitor by TLC) Catalyst->Reaction Precipitation Cool to RT Precipitate Forms Reaction->Precipitation Filtration Filter Solid Product Precipitation->Filtration Purification Wash with Cold Ethanol & Dry Filtration->Purification End End: Purified Product Purification->End MTT_Assay_Workflow Start Start: Cancer Cell Culture Seeding Seed Cells in 96-well Plate Start->Seeding Incubation1 Incubate 24h Seeding->Incubation1 Treatment Add this compound Derivative (Varying Conc.) Incubation1->Treatment Incubation2 Incubate 24-72h Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate 2-4h MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Calculate % Viability & IC50 Measurement->Analysis End End: Cytotoxicity Data Analysis->End

References

The Discovery and Development of 5-Methylindolin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Versatile Scaffold in Modern Medicinal Chemistry

The 5-methylindolin-2-one core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of therapeutic agents. Its inherent drug-like properties and synthetic tractability have made it a focal point for researchers in oncology, inflammation, and beyond. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound derivatives, with a particular focus on their role as kinase and enzyme inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to aid researchers and drug development professionals in this dynamic field.

The this compound Scaffold: A Versatile Starting Point

This compound, also known as 5-methyl-1,3-dihydro-2H-indol-2-one, is a bicyclic aromatic compound that has emerged as a valuable intermediate in the synthesis of bioactive molecules.[1] Its structure allows for facile modification at multiple positions, enabling the generation of large and diverse chemical libraries for high-throughput screening and lead optimization. The inherent stability and favorable reactivity profile of this scaffold make it an attractive starting point for medicinal chemists aiming to develop novel therapeutics.[1]

Anticancer Applications: Targeting Key Signaling Pathways

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds often function as inhibitors of key protein kinases that are dysregulated in various malignancies.

Tyrosine Kinase Inhibition

Several this compound derivatives have demonstrated significant inhibitory activity against receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] A notable example is Sunitinib, a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, which features the related indolin-2-one core.[2][3] The pyrrole indolin-2-one scaffold, in particular, has been a fruitful area of investigation for anti-angiogenic agents.[2][4]

CompoundTargetIC50 (µM)Cancer Cell LinesReference
(Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one (6j)Tyrosine Kinases1.34HeLa, HepG2, MCF-7, SCC-15, A549[5]
(Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (6o)Tyrosine Kinases2.69HeLa, HepG2, MCF-7, SCC-15, A549[5]
SU11248 (Sunitinib analog)VEGFR-2, PDGFRβNot specifiedNot specified[6]
Signaling Pathway: VEGFR and PDGFR Inhibition

The following diagram illustrates the mechanism by which this compound derivatives can inhibit angiogenesis and tumor cell proliferation through the blockade of VEGFR and PDGFR signaling.

VEGFR_PDGFR_Inhibition cluster_receptor Cell Membrane cluster_cell Tumor Cell VEGFR/PDGFR VEGFR/PDGFR Signaling Cascade Signaling Cascade VEGFR/PDGFR->Signaling Cascade Activates Proliferation Proliferation Signaling Cascade->Proliferation Angiogenesis Angiogenesis Signaling Cascade->Angiogenesis VEGF/PDGF VEGF/PDGF VEGF/PDGF->VEGFR/PDGFR Binds This compound Derivative This compound Derivative This compound Derivative->VEGFR/PDGFR Inhibits

Caption: Inhibition of VEGFR/PDGFR signaling by this compound derivatives.

Anti-inflammatory Applications: Dual Inhibition of 5-LOX and sEH

Chronic inflammation is a key driver of numerous diseases. Researchers have successfully designed this compound derivatives that act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the inflammatory cascade.[7][8] This dual inhibition offers a promising strategy for the development of novel anti-inflammatory drugs.[8]

Quantitative Data: 5-LOX and sEH Inhibitory Activity
CompoundTargetIC50 (µM)AssayReference
Derivative 435-LOX1.38 ± 0.23Activated human PMNLs[7][8]
Derivative 435-LOX0.45 ± 0.11Isolated human 5-LOX[7][8]
Derivative 735-LOX0.41 ± 0.01Not specified[8]
Derivative 73sEH0.43 ± 0.10Not specified[8]
Derivative 535-LOX0.28 ± 0.02Isolated 5-LOX[8]
Derivative 53sEH0.061 ± 0.003Not specified[8]
Derivative 545-LOX0.18 ± 0.05Isolated 5-LOX[8]
Derivative 54sEH0.100 ± 0.01Not specified[8]
Signaling Pathway: Dual 5-LOX/sEH Inhibition

The following diagram depicts the mechanism of action of dual 5-LOX/sEH inhibitors in the arachidonic acid cascade.

LOX_sEH_Inhibition cluster_pro_inflammatory Pro-inflammatory cluster_anti_inflammatory Anti-inflammatory Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX Epoxyeicosatrienoic Acids (EETs) Epoxyeicosatrienoic Acids (EETs) Arachidonic Acid->Epoxyeicosatrienoic Acids (EETs) Leukotrienes Leukotrienes 5-LOX->Leukotrienes sEH sEH Epoxyeicosatrienoic Acids (EETs)->sEH Dihydroxyeicosatrienoic Acids (DHETs) Dihydroxyeicosatrienoic Acids (DHETs) sEH->Dihydroxyeicosatrienoic Acids (DHETs) This compound Derivative This compound Derivative This compound Derivative->5-LOX Inhibits This compound Derivative->sEH Inhibits

Caption: Dual inhibition of 5-LOX and sEH by this compound derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of any research field. The following sections provide representative methodologies for the synthesis and biological evaluation of this compound derivatives, based on published literature.

General Synthetic Procedure for 3-Substituted Indolin-2-one Derivatives

The synthesis of 3-substituted indolin-2-one derivatives often involves a Knoevenagel condensation between an appropriate indolin-2-one starting material and an aldehyde.

Synthesis_Workflow This compound This compound Reaction Knoevenagel Condensation This compound->Reaction Aldehyde Aldehyde Aldehyde->Reaction Purification Purification Reaction->Purification Product 3-Substituted This compound Purification->Product

Caption: General workflow for the synthesis of 3-substituted this compound derivatives.

A typical procedure is as follows:

  • A mixture of the appropriate this compound (1 equivalent) and an aldehyde (1.1 equivalents) is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A catalytic amount of a base, such as piperidine or pyrrolidine, is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for a specified period (typically 4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and then purified by recrystallization or column chromatography to yield the desired 3-substituted this compound derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro kinase assays.

A representative protocol is as follows:

  • The kinase, substrate, and test compound are incubated in a buffer solution containing ATP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radioisotope incorporation, fluorescence-based assays, or enzyme-linked immunosorbent assays (ELISAs).

  • The percentage of kinase inhibition is calculated by comparing the activity in the presence of the test compound to the activity in a control sample without the compound.

  • IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using assays such as the MTT or SRB assay.

A general procedure for the MTT assay is as follows:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and valuable starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of key enzymes and protein kinases involved in cancer and inflammation. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and target biology, is likely to yield new and improved drug candidates in the years to come. Future research efforts may focus on the development of more selective inhibitors, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic and pharmacodynamic properties to enhance clinical efficacy.

References

The Pivotal Role of 5-Methylindolin-2-one in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-Methylindolin-2-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features allow for facile modification, enabling the development of potent and selective inhibitors for a range of therapeutic targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their applications in oncology and anti-inflammatory drug discovery.

Synthesis of this compound Derivatives

The synthetic versatility of the this compound scaffold allows for the creation of a wide range of derivatives. Key synthetic strategies include Knoevenagel condensation, the formation of Schiff bases, and the synthesis of spiro-thiazolidinone derivatives.

Knoevenagel Condensation

A common and efficient method for introducing diversity at the C3 position of the indolin-2-one ring is the Knoevenagel condensation. This reaction typically involves the condensation of 5-methylisatin (or this compound) with a compound containing an active methylene group, catalyzed by a base such as piperidine or an acid.

Experimental Protocol: Synthesis of 3-(Arylmethylene)indolin-2-ones

A mixture of this compound (1 mmol) and an appropriate aromatic aldehyde (1 mmol) is dissolved in ethanol (20 mL). A catalytic amount of piperidine (2-3 drops) is added, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired 3-(arylmethylene)indolin-2-one derivative. The crude product can be further purified by recrystallization from a suitable solvent.[1]

Schiff Base Formation

Schiff bases are readily synthesized by the condensation of the carbonyl group of 5-methylisatin with a primary amine. These derivatives have shown significant biological activities.

Experimental Protocol: Synthesis of this compound Based Schiff Bases

To a solution of 5-methylisatin (1 mmol) in methanol (10 mL), the respective primary amine (1 mmol) is added, followed by a catalytic amount of glacial acetic acid (2-3 drops). The reaction mixture is then refluxed for 6-8 hours. After cooling, the resulting precipitate is filtered, washed with methanol, and dried under vacuum to yield the Schiff base derivative.[2]

Synthesis of Spiro-thiazolidinone Derivatives

The synthesis of spiro-thiazolidinone derivatives from 5-methylisatin typically involves a one-pot, three-component reaction with an amine and a mercaptoacetic acid derivative.

Experimental Protocol: Synthesis of Spiro[indoline-3,2'-thiazolidine] Derivatives

A mixture of 5-methylisatin (1 mmol), an appropriate amine (1 mmol), and thioglycolic acid (1.2 mmol) in toluene (20 mL) is refluxed for 8-12 hours using a Dean-Stark apparatus to remove water. After the completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then triturated with petroleum ether to obtain the crude spiro-thiazolidinone derivative, which can be purified by column chromatography.

Anticancer Activity of this compound Derivatives

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibitory Activity

Derivatives of this compound have been extensively investigated as inhibitors of various receptor tyrosine kinases (RTKs) and intracellular kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several this compound derivatives have demonstrated potent inhibitory activity against VEGFR-2.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCg VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation RAS RAS PLCg->RAS Akt Akt PI3K->Akt RAF RAF RAS->RAF mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Inhibitor Inhibitor->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway Inhibition

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Certain this compound derivatives have been identified as potent inhibitors of Aurora kinases.

Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_kinase_regulation Kinase Regulation cluster_cellular_processes Cellular Processes G2_M G2/M Phase Mitosis Mitosis G2_M->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Cytokinesis Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Centrosome_Separation->Mitosis Spindle_Assembly->Mitosis Chromosome_Segregation->Mitosis Apoptosis Apoptosis Inhibitor This compound Derivative Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition Inhibitor->Apoptosis

Aurora Kinase Signaling Pathway Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis. This compound derivatives have been developed as inhibitors of the c-Met signaling pathway.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet Binding PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS Activation STAT3 STAT3 cMet->STAT3 Activation Akt Akt PI3K->Akt MAPK MAPK RAS->MAPK Cell_Processes Cell_Processes STAT3->Cell_Processes Akt->Cell_Processes MAPK->Cell_Processes Inhibitor Inhibitor Inhibitor->cMet Inhibition

c-Met Signaling Pathway Inhibition
Cellular Antiproliferative Activity

The anticancer potential of this compound derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.

Experimental Protocol: MTT Cell Viability Assay

Human cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[3][4][5][6]

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A A549 (Lung)5.98[7]
Derivative B MCF-7 (Breast)7.54[8]
Derivative C HepG2 (Liver)2.53[8]
Derivative D HCT116 (Colon)1.9[9]
Derivative E PC-3 (Prostate)3.26[10]
Kinase Inhibition Data

The direct inhibitory effect of these compounds on specific kinases is determined using in vitro kinase inhibition assays.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

The in vitro VEGFR-2 kinase inhibition assay is performed using a commercially available kit, such as the HTScan® VEGF Receptor 2 Kinase Assay Kit. The assay measures the phosphorylation of a biotinylated peptide substrate by recombinant human VEGFR-2 kinase in the presence of ATP. The reaction is carried out in a 96-well plate with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified using a phospho-tyrosine specific antibody and a detection reagent, often employing a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based method. The IC50 value is calculated from the dose-response curve.[11][12][13][14]

Table 2: Kinase Inhibitory Activity of Representative this compound Derivatives

Compound IDKinase TargetIC50 (nM)Reference
Derivative F VEGFR-256.74[15]
Derivative G Aurora A12[2]
Derivative H Aurora B10.5[16]
Derivative I c-Met0.9[17]
Derivative J CDK29.39[15]

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disorders, and autoimmune diseases. This compound derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.

Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

Some this compound derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). 5-LOX is involved in the biosynthesis of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Dual inhibition of these enzymes offers a synergistic anti-inflammatory effect.[18]

Table 3: Anti-inflammatory Activity of Representative this compound Derivatives

Compound IDTargetIC50 (µM)Reference
Derivative K 5-LOX0.41[18]
Derivative L sEH0.43[18]
Derivative M NO Production (LPS-stimulated RAW 264.7)2.2[19]

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in the field of medicinal chemistry. Its amenability to a wide range of chemical modifications has enabled the development of a multitude of derivatives with potent and selective biological activities. As demonstrated in this guide, these compounds have shown significant promise as anticancer agents through the inhibition of key kinases involved in tumor progression and as anti-inflammatory agents by targeting critical enzymes in the inflammatory pathways. The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of its interactions with biological targets, holds great potential for the discovery of novel and effective therapeutics for a variety of human diseases. The detailed synthetic protocols and biological assay methods provided herein serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.

References

5-Methylindolin-2-one: A Versatile Scaffold for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

5-Methylindolin-2-one, also known as 5-methyloxindole, is a versatile heterocyclic building block that has garnered significant attention in organic synthesis and medicinal chemistry. Its rigid bicyclic structure serves as a privileged scaffold, forming the core of numerous bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of therapeutic agents, particularly kinase inhibitors.

Physicochemical and Spectral Data

This compound is a brown crystalline powder that serves as a crucial intermediate in the synthesis of a wide array of functionalized molecules.[1][2] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 3484-35-3[1][2]
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.17 g/mol [2][3]
Appearance Brown to reddish-brown solid[1][3]
Melting Point 52-55 °C[3]
Boiling Point 176-178 °C (at 17 mmHg)[3]
Purity ≥ 95% (NMR)[1]
Storage Store at 0-8°C, sealed in dry, room temperature[1][3][4]

Core Reactivity and Synthetic Applications

The reactivity of the this compound core is characterized by three primary sites for functionalization: the C3-methylene position, the N1-amide nitrogen, and the C5-methylated benzene ring. This allows for diverse chemical modifications, making it an essential building block for creating complex molecules.[1]

C3-Position Functionalization: The Knoevenagel Condensation

The acidic protons of the C3-methylene group readily participate in condensation reactions. The Knoevenagel condensation with various aldehydes is a cornerstone reaction for this scaffold, yielding 3-substituted ylidene-indolin-2-one derivatives. This reaction is pivotal in the synthesis of many kinase inhibitors, where the substituted ylidene moiety interacts with the hinge region of the kinase ATP-binding site.[5][6]

N1-Position Functionalization: Alkylation and Arylation

The amide nitrogen (N1) can be functionalized through various reactions, including alkylation and arylation. N-alkylation can be achieved using reagents like methyl iodide. N-arylation, typically accomplished through copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig couplings), allows for the introduction of diverse aryl and heteroaryl groups, significantly expanding the chemical space for drug discovery.[7]

Aromatic Ring Functionalization

While the C5-methyl group is a defining feature, further substitutions on the benzene ring can be achieved through standard electrophilic aromatic substitution reactions on related precursors, although direct functionalization of this compound is less common than building the ring with the desired substitution pattern.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The indolin-2-one skeleton is a well-established pharmacophore for protein kinase inhibitors.[8] Its structure mimics the purine ring of ATP, enabling it to bind to the ATP-binding site of various kinases. The 5-methyl derivative is a key component in the development of inhibitors for several important kinase families.

  • VEGFR and PDGFR Inhibitors : The indolin-2-one scaffold is central to potent anti-angiogenic agents that inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[9] Sunitinib, a prominent multi-kinase inhibitor used in cancer therapy, features a related 5-fluoroindolin-2-one core, highlighting the importance of substitution at the 5-position.[9][10][11][12] Derivatives of this compound are frequently explored as analogues.

  • FGFR Inhibitors : A series of novel 3,5-disubstituted indolin-2-ones have been designed and synthesized as selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, demonstrating the scaffold's utility in targeting this kinase family.[5]

  • Other Kinases : The versatility of the scaffold has led to the development of inhibitors for other kinases, including Cyclin-Dependent Kinases (CDKs) and c-Kit, which are crucial targets in oncology.[5][8]

The general mechanism involves the indolin-2-one core forming critical hydrogen bonds within the kinase ATP pocket, while substituents at the C3 and N1 positions provide selectivity and additional binding interactions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, FGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation GF Growth Factor GF->RTK Binds & Activates ATP ATP ATP->RTK Proliferation Gene Expression leading to: - Cell Proliferation - Angiogenesis - Survival Downstream->Proliferation Signal Transduction Inhibitor This compound Derivative Inhibitor->RTK Blocks ATP Binding Site

Caption: Kinase inhibition by this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide representative experimental protocols for key transformations involving the indolin-2-one scaffold.

General Procedure for Knoevenagel Condensation

This protocol describes the synthesis of 3-(4-substituted benzylidene)indolin-2-ones, a common step in the development of kinase inhibitors.[5]

  • Reaction Setup : A mixture of the appropriate indolin-2-one (e.g., 5-bromoindolin-2-one, 3.14 mmol), a 4-substituted benzaldehyde (3.14 mmol), and piperidine (0.5 mL) is prepared in ethanol (50 mL).

  • Reaction Execution : The reaction mixture is stirred at 90 °C for 5 hours.

  • Work-up and Purification : After cooling to room temperature, the resulting precipitate is collected by filtration.

  • Final Product : The solid is washed with cold ethanol and dried to yield the target compound, typically as a yellow-orange solid.[5]

G Start This compound + Substituted Aldehyde Reaction Stir at 90°C for 5 hours Start->Reaction Reagents Ethanol (Solvent) Piperidine (Base) Reagents->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Product Final Product: (Z)-5-methyl-3-(substituted- benzylidene)indolin-2-one Washing->Product

Caption: Workflow for Knoevenagel condensation.

General Procedure for N-Alkylation

This protocol describes the N-1 alkylation of a related indoline-2,3-dione, which can be adapted for indolin-2-ones.[13]

  • Starting Material : 5-Methylindoline-2,3-dione is the starting material.

  • Reaction : The starting material undergoes N-1 alkylation with methyl iodide.[13]

  • Further Steps : The resulting derivative is then treated with L-Cys-OEt in ethanol and NaHCO₃ to yield a spiro thiazolidine intermediate.[13]

General Procedure for Copper-Catalyzed N-Arylation

This one-pot protocol details a microwave-promoted Fischer indolisation followed by a copper-catalyzed N-arylation. While starting from components that form an indole, the N-arylation step is broadly applicable to pre-formed indoles and indolinones.[14]

  • Reaction Setup : The indole or indolinone (1.0 equiv), aryl iodide (1.1 equiv), K₃PO₄ (3.0 equiv), and Cu₂O (10 mol%) are combined in ethanol.

  • Reaction Execution : The mixture is heated under microwave irradiation at 150 °C for 30 minutes.

  • Work-up and Purification : After cooling, the reaction mixture is typically diluted with a suitable solvent (e.g., ethyl acetate), washed with water and brine, dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Biological Activity of this compound Derivatives

The true value of this compound as a building block is demonstrated by the potent biological activities of its derivatives. The table below summarizes the inhibitory concentrations (IC₅₀) for selected compounds against various targets.

Derivative Structure/NameTargetIC₅₀ (µM)Reference
Compound 73 (Indoline-based) 5-Lipoxygenase (5-LOX)0.41 ± 0.01[13]
Soluble Epoxide Hydrolase (sEH)0.43 ± 0.10[13]
(Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one (6j) Tyrosine Kinases (general)1.34[15]
(Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (6o) Tyrosine Kinases (general)2.69[15]
Compound A1 (3,5-disubstituted indolin-2-one) FGFR10.0198[5]
FGFR20.00595[5]
Compound A13 (3,5-disubstituted indolin-2-one) FGFR10.00699[5]
Compound 13c (Sunitinib scaffold with hydroxamic acid) HDAC11.07[16]
HT-29 cell line (cytotoxicity)1.78[16]
Compound 5t (Benzohydrazide derivative) REH cell line (cytotoxicity)< 0.5[17]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward functionalization at multiple positions enables the rapid generation of diverse molecular libraries. The demonstrated success of the indolin-2-one scaffold in producing potent and selective kinase inhibitors underscores its importance for drug discovery professionals. The synthetic routes and biological data presented in this guide highlight the vast potential that this compound holds for the continued development of novel therapeutics to address critical needs in oncology and inflammatory diseases.

References

An In-depth Technical Guide to 5-methyl-1,3-dihydroindol-2-one: A Core Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methyl-1,3-dihydroindol-2-one, also known as 5-methylindolin-2-one, is a versatile heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. While the parent compound itself is not extensively characterized for its biological activity, its rigid bicyclic structure provides an excellent scaffold for the development of potent and selective inhibitors targeting various pathological pathways. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the application of 5-methyl-1,3-dihydroindol-2-one as a core structure in the discovery of novel therapeutics for cancer, inflammation, and viral infections. Detailed experimental protocols for its synthesis and the evaluation of its derivatives are provided, alongside visualizations of key signaling pathways and synthetic workflows to facilitate further research and development.

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The addition of a methyl group at the 5-position of the indolin-2-one ring system, yielding 5-methyl-1,3-dihydroindol-2-one, offers a strategic point for both modulating the electronic properties and providing a vector for further structural modifications. This compound has been instrumental in the development of derivatives with a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antibacterial, antifungal, and antitubercular effects.[1][2] Its utility as a synthetic intermediate is underscored by its reactivity and the diverse chemical transformations it can undergo.

Physicochemical Properties

A summary of the key physicochemical properties of 5-methyl-1,3-dihydroindol-2-one is presented in the table below.

PropertyValueReference
IUPAC Name 5-methyl-1,3-dihydroindol-2-one
Synonyms This compound[1][2]
CAS Number 3484-35-3[1][2]
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.18 g/mol [1][2]
Appearance Brown crystalline powder[1]
Purity ≥ 95% (NMR)[1]
Storage Conditions 0-8°C[1]

Synthesis of 5-methyl-1,3-dihydroindol-2-one

The synthesis of the this compound core can be achieved through various synthetic routes. A common and effective method involves the cyclization of a suitable aniline derivative. The following is a representative workflow for its preparation.

G p_toluidine p-Toluidine intermediate1 N-(4-methylphenyl)-2-chloroacetamide p_toluidine->intermediate1 Chloroacetyl chloride, NaOAc, Acetic Acid intermediate2 Ethyl 2-(4-methyl-2-nitrophenyl)acetate intermediate1->intermediate2 Friedel-Crafts Acylation or alternative cyclization precursor synthesis target 5-methyl-1,3-dihydroindol-2-one intermediate2->target Reduction (e.g., Fe/AcOH or H2, Pd/C) and intramolecular cyclization

Caption: Synthetic workflow for 5-methyl-1,3-dihydroindol-2-one.

Detailed Experimental Protocol: Synthesis from p-Toluidine

This protocol outlines a plausible multi-step synthesis of 5-methyl-1,3-dihydroindol-2-one starting from p-toluidine.

Step 1: Synthesis of N-(4-methylphenyl)-2-chloroacetamide

  • To a solution of p-toluidine (1 equivalent) in a suitable solvent such as glacial acetic acid, add sodium acetate (1.5 equivalents).

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise with stirring.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield N-(4-methylphenyl)-2-chloroacetamide.

Step 2: Synthesis of a Cyclization Precursor (Illustrative Example: Friedel-Crafts based)

Note: Several routes exist to form the necessary phenylacetate precursor. The following is a conceptual illustration.

  • The N-(4-methylphenyl)-2-chloroacetamide can be used in a Friedel-Crafts acylation or other carbon-carbon bond-forming reactions to introduce the acetic acid moiety ortho to the amino group after suitable functional group manipulations (e.g., nitration followed by reduction). A more direct route may involve the reaction of a protected p-toluidine derivative with a suitable three-carbon synthon.

Step 3: Reductive Cyclization to 5-methyl-1,3-dihydroindol-2-one

  • A common method for the final cyclization involves the reduction of an ortho-nitrophenylacetic acid derivative. For instance, 2-nitro-4-methylphenylacetic acid (1 equivalent) is dissolved in a solvent such as acetic acid.

  • Iron powder (3-4 equivalents) is added portion-wise with stirring.

  • The reaction mixture is heated at reflux for 1-2 hours.

  • After cooling, the reaction mixture is filtered to remove the iron salts.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford 5-methyl-1,3-dihydroindol-2-one.

Applications in Drug Discovery: A Scaffold for Bioactive Derivatives

The true value of 5-methyl-1,3-dihydroindol-2-one lies in its role as a versatile starting material for the synthesis of potent and selective drug candidates. The following sections highlight its application in the development of anticancer, anti-inflammatory, and antiviral agents.

Anticancer Derivatives

Derivatives of 5-methyl-1,3-dihydroindol-2-one have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases and the modulation of key signaling pathways involved in cell proliferation and survival.

The indolin-2-one core is a well-established pharmacophore for tyrosine kinase inhibitors. By condensing 5-methyl-1,3-dihydroindol-2-one with various aldehydes, a class of 3-substituted-2-indolinones has been developed. A prominent example is the core structure of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Derivatives based on the this compound scaffold have been shown to target VEGFR-2 and PDGF-Rβ, crucial mediators of tumor angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFRbeta PDGF-Rβ PDGF->PDGFRbeta PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRbeta->PI3K RAS RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivatives Inhibitor->VEGFR2 Inhibitor->PDGFRbeta

Caption: Inhibition of VEGFR-2 and PDGF-Rβ signaling by this compound derivatives.

Certain derivatives have been found to exert their anticancer effects by modulating the p53 tumor suppressor pathway. These compounds can induce apoptosis in cancer cells by increasing the expression of p53 and its downstream targets like p21 and Bax.

G DNA_Damage DNA Damage/ Oncogenic Stress p53 p53 DNA_Damage->p53 MDM2 MDM2 p53->MDM2 p21 p21 p53->p21 Bax Bax p53->Bax MDM2->p53 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Derivative This compound Derivative Derivative->p53 Stabilization/ Activation

Caption: Modulation of the p53 pathway by this compound derivatives.

Derivative ClassTarget(s)Cell LineIC₅₀ (µM)Reference
3-substituted indolin-2-onesVEGFR-2, PDGF-RβHUVECVaries (sub-micromolar to low micromolar)[General literature on tyrosine kinase inhibitors]
3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-onesc-KIT kinaseBreast cancer panel1.47
Aziridine-indolin-2-one hybridsc-KIT kinaseColon cancer panel1.40

Note: The IC₅₀ values are for representative derivatives and not the parent 5-methyl-1,3-dihydroindol-2-one.

Anti-inflammatory Derivatives

The this compound scaffold has been utilized to develop dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.

DerivativeTargetIC₅₀ (µM)Reference
Indoline derivative 43 5-LOX0.45 ± 0.11
Spiro[indoline-3,2'-thiazolidine] derivative5-LOX and sEHVaries (low micromolar)

Note: The IC₅₀ values are for representative derivatives and not the parent 5-methyl-1,3-dihydroindol-2-one.

Antiviral Derivatives (Anti-HIV)

Derivatives of 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one, which can be synthesized from 5-nitro-indolin-2-one (a derivative of the core scaffold), have been identified as multi-target HIV-1 inhibitors, targeting both reverse transcriptase and integrase.

G HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Proviral_DNA Proviral DNA HIV_DNA->Proviral_DNA Integration Host_DNA Host DNA RT Reverse Transcriptase Integrase Integrase Inhibitor Indolin-2-one Derivative Inhibitor->RT Inhibitor->Integrase

References

Preliminary Screening of 5-Methylindolin-2-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of 5-methylindolin-2-one analogs, a promising class of compounds with diverse biological activities. This document outlines key experimental protocols, presents a framework for data analysis, and visualizes critical signaling pathways and experimental workflows to facilitate the efficient identification and characterization of lead candidates.

Introduction to this compound Analogs

The this compound scaffold is a core structural motif found in numerous biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their potential as inhibitors of various protein kinases, particularly receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). Dysregulation of these signaling pathways is a hallmark of many cancers and other proliferative diseases, making this compound analogs attractive candidates for therapeutic development. Beyond oncology, these compounds have also shown promise as antimicrobial and anti-inflammatory agents. The versatility of the indolin-2-one core allows for extensive chemical modification, enabling the generation of large analog libraries for screening and structure-activity relationship (SAR) studies.

Experimental Workflow for Preliminary Screening

A systematic and tiered screening approach is essential for the efficient evaluation of a library of this compound analogs. The workflow progresses from broad, high-throughput biochemical assays to more complex and physiologically relevant cell-based assays, culminating in the identification of promising lead compounds for further optimization.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Confirmation & Potency Determination cluster_2 Secondary Screening (Cell-Based Assays) cluster_3 Lead Identification a Compound Library of this compound Analogs b Biochemical Kinase Assay (e.g., ADP-Glo) Single concentration screen a->b c Dose-Response Biochemical Assay (IC50 Determination) b->c Active Compounds d Cell Viability/Cytotoxicity Assay (e.g., MTT) (EC50 Determination) c->d Potent Hits e Target Engagement Assay (e.g., Western Blot for Phospho-protein) d->e f Selectivity Profiling (Kinase Panel) e->f g Structure-Activity Relationship (SAR) Analysis f->g h Promising Lead Compounds g->h

Figure 1: Experimental workflow for screening this compound analogs.

Data Presentation: In Vitro Activity of this compound Analogs

The following tables summarize the inhibitory activities of representative this compound analogs from published studies. This structured presentation allows for a clear comparison of their potency against various targets and in different cellular contexts.

Table 1: Biochemical Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)
Analog 1 VEGFR-20.078
Analog 2 VEGFR-20.160
Analog 3 PDGFRβ0.087
Analog 4 c-Kit0.045
Analog 5 FLT30.092

Table 2: Cellular Antiproliferative Activity

Compound IDCell LineAssay TypeEC50 (µM)
Analog A HUVECMTT1.13
Analog B MCF-7MTT0.74
Analog C HT-29SRB0.016
Analog D A549MTT3.08
Analog E HepG2MTT2.53

Key Signaling Pathways Targeted by this compound Analogs

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF ligands triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Many this compound analogs are designed to inhibit the ATP-binding site of the VEGFR2 kinase domain, thereby blocking these downstream signals.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling cluster_3 Downstream Effectors cluster_4 Cellular Response VEGF VEGF VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC Src VEGFR2->SRC PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAS Ras SRC->RAS Proliferation Proliferation PKC->Proliferation Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Figure 2: Simplified VEGFR2 signaling pathway.
PDGFRβ Signaling Pathway

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) plays a crucial role in cell growth, proliferation, and migration, particularly in mesenchymal cells. Its aberrant activation is implicated in various cancers and fibrotic diseases. Similar to VEGFR inhibitors, many this compound analogs target the kinase activity of PDGFRβ.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling cluster_3 Downstream Effectors cluster_4 Cellular Response PDGF PDGF-BB PDGFRb PDGFRβ Dimerization & Autophosphorylation PDGF->PDGFRb GRB2 GRB2/SOS PDGFRb->GRB2 PI3K PI3K PDGFRb->PI3K PLCG PLCγ PDGFRb->PLCG STAT STATs PDGFRb->STAT RAS Ras GRB2->RAS AKT Akt PI3K->AKT PKC PKC PLCG->PKC Proliferation Proliferation RAS->Proliferation Survival Survival AKT->Survival Migration Migration PKC->Migration STAT->Proliferation

Figure 3: Simplified PDGFRβ signaling pathway.

Experimental Protocols

Detailed and standardized experimental protocols are critical for generating reproducible and comparable data. Below are methodologies for two key assays in the preliminary screening of this compound analogs.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The luminescent signal is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Kinase of interest (e.g., VEGFR2, PDGFRβ)

  • Substrate specific to the kinase

  • This compound analogs (test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the this compound analogs in the assay buffer. Add a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Prepare a kinase/substrate master mix in the assay buffer. Add the master mix to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HUVEC, MCF-7)

  • Complete cell culture medium

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the this compound analogs. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

This technical guide provides a foundational framework for the preliminary screening of this compound analogs. By employing a systematic workflow, utilizing robust and reproducible experimental protocols, and understanding the key signaling pathways involved, researchers can effectively identify and advance promising lead compounds for further drug development. The data and methodologies presented herein are intended to serve as a valuable resource for scientists and professionals in the field of medicinal chemistry and drug discovery.

Synthesis of 5-Methylindolin-2-one: A Technical Guide to Starting Materials and Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core synthetic strategies for obtaining 5-Methylindolin-2-one, a crucial scaffold in medicinal chemistry. The following sections detail various synthetic pathways, outlining the necessary starting materials, comprehensive experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction to Synthetic Approaches

The synthesis of this compound can be achieved through several strategic approaches, each commencing from different starting materials. The primary methods include the cyclization of functionalized aniline derivatives and the modification of indole precursors. This guide will focus on three prominent and reliable routes:

  • Palladium-Catalyzed Intramolecular Cyclization of α-Chloroacetanilides: A modern and efficient method involving the formation of the core indolinone structure through a C-C bond-forming cyclization.

  • Reductive Cyclization of 2-Nitrophenylacetic Acids: A classical approach that builds the heterocyclic ring by reduction of a nitro group followed by intramolecular amide bond formation.

  • Oxidation of 5-Methylindole: A route that begins with the readily available 5-methylindole and introduces the carbonyl group at the 2-position.

The selection of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Synthetic Route 1: Palladium-Catalyzed Intramolecular Cyclization

This contemporary approach, championed by Buchwald and Hennessy, offers high yields and excellent functional group compatibility. The synthesis begins with the acylation of p-toluidine, followed by a palladium-catalyzed intramolecular α-arylation.

Starting Materials:
  • p-Toluidine

  • Chloroacetyl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Di-tert-butylphosphino)biphenyl

  • Triethylamine

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-N-(4-methylphenyl)acetamide

To a solution of p-toluidine (1 equivalent) and triethylamine (1.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, chloroacetyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-chloro-N-(4-methylphenyl)acetamide.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

In a flame-dried flask under an inert atmosphere, 2-chloro-N-(4-methylphenyl)acetamide (1 equivalent) is dissolved in toluene. To this solution are added palladium(II) acetate (0.02 equivalents), 2-(di-tert-butylphosphino)biphenyl (0.04 equivalents), and triethylamine (1.2 equivalents). The reaction mixture is heated to reflux. The progress of the reaction is monitored by GC-MS or LC-MS. After completion, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Quantitative Data:
Reaction StepProductYield
Acylation of p-toluidine2-Chloro-N-(4-methylphenyl)acetamideTypically >90%
Intramolecular CyclizationThis compound80-95%[1]

Synthetic Route 2: Reductive Cyclization of a Nitro Precursor

This classical method provides a robust pathway to the indolinone core through the formation of an amide bond following the reduction of a nitro group.

Starting Materials:
  • 4-Methyl-2-nitrophenylacetic acid

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

Experimental Protocol:

Step 1: Synthesis of 4-Methyl-2-nitrophenylacetic acid

This starting material can be prepared from 4-methyl-2-nitrotoluene via methods such as the Strecker synthesis followed by hydrolysis, or through oxidation of the corresponding phenylacetonitrile.

Step 2: Reductive Cyclization

To a solution of 4-methyl-2-nitrophenylacetic acid (1 equivalent) in a mixture of ethanol and water, iron powder (excess) and a catalytic amount of ammonium chloride are added. The mixture is heated to reflux and stirred vigorously. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then acidified, leading to the precipitation of this compound. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data:
Reaction StepProductYield
Reductive CyclizationThis compound70-85%

Synthetic Route 3: Oxidation of 5-Methylindole

This route utilizes the commercially available 5-methylindole and introduces the desired ketone functionality at the C2 position.

Starting Materials:
  • 5-Methylindole

  • N-Bromosuccinimide (NBS) or other suitable oxidizing agents

  • Aqueous solvent system (e.g., t-butanol/water)

Experimental Protocol:

To a solution of 5-methylindole (1 equivalent) in a mixture of tert-butanol and water at room temperature, N-bromosuccinimide (2.2 equivalents) is added in portions. The reaction mixture is stirred for a specified period, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Quantitative Data:
Reaction StepProductYield
Oxidation of 5-methylindoleThis compound60-75%

Summary of Synthetic Pathways

Synthesis_Pathways cluster_0 Route 1: Intramolecular Cyclization cluster_1 Route 2: Reductive Cyclization cluster_2 Route 3: Oxidation p_toluidine p-Toluidine intermediate1 2-Chloro-N-(4-methylphenyl)acetamide p_toluidine->intermediate1 Acylation chloroacetyl_chloride Chloroacetyl chloride chloroacetyl_chloride->intermediate1 product1 This compound intermediate1->product1 Pd-catalyzed cyclization nitro_acid 4-Methyl-2-nitrophenylacetic acid product2 This compound nitro_acid->product2 Reduction & Cyclization methyl_indole 5-Methylindole product3 This compound methyl_indole->product3 Oxidation

Caption: Overview of synthetic routes to this compound.

Conclusion

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, tailored for professionals in chemical research and drug development. By detailing the starting materials, experimental protocols, and quantitative data for palladium-catalyzed cyclization, reductive cyclization, and indole oxidation, this document serves as a practical resource for the synthesis of this important heterocyclic compound. The choice of synthetic strategy can be adapted based on specific laboratory capabilities and project requirements, with each route offering a viable path to the target molecule.

References

Methodological & Application

Application Notes and Protocols: Reaction Mechanisms and Pathways of 5-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylindolin-2-one, also known as 5-methyloxindole, is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. Its structure is a core component of numerous biologically active compounds and serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including tyrosine kinase inhibitors. This document provides a detailed overview of the key reaction mechanisms and synthetic pathways involving this compound, complete with experimental protocols and quantitative data to guide researchers in its application.

Introduction

The indolin-2-one (oxindole) ring system is a privileged scaffold in drug discovery, appearing in a multitude of natural products and synthetic molecules with diverse pharmacological activities. The presence of a methyl group at the C5 position, as in this compound, can significantly influence the molecule's electronic properties and metabolic stability, making it a valuable building block for targeted drug design. This compound is characterized by two primary reactive sites: the nitrogen atom (N1) of the lactam ring and the activated methylene group at the C3 position, adjacent to the carbonyl group. Reactions can be selectively directed to either position to construct a wide array of complex molecular architectures.

Key Molecular Features:

  • CAS Number: 3484-35-3

  • Molecular Formula: C₉H₉NO

  • Molecular Weight: 147.18 g/mol

  • Appearance: Brown crystalline powder

Key Reaction Pathways and Mechanisms

This compound undergoes several fundamental reactions that are pivotal for its use as a synthetic intermediate. These can be broadly categorized into N-functionalization and C3-functionalization.

N-Functionalization: Acylation and Alkylation

The nitrogen atom of the lactam can be readily acylated or alkylated under basic conditions. This modification is often a crucial first step in multi-step syntheses to protect the nitrogen, enhance solubility, or introduce a group for further elaboration.

Mechanism: The reaction proceeds via deprotonation of the N-H bond by a suitable base to form a resonance-stabilized amide anion. This nucleophilic anion then attacks an electrophilic acylating or alkylating agent in a standard SN2 or nucleophilic acyl substitution reaction.

N_Functionalization cluster_0 N-Functionalization Mechanism Start This compound Anion Amide Anion (Resonance Stabilized) Start->Anion + Base - H-Base+ Base Base (e.g., NaH, K2CO3) Product N-Alkylated or N-Acylated Product Anion->Product + Electrophile - X- Electrophile Electrophile (R-X or R-COCl)

Caption: General mechanism for N-alkylation and N-acylation.

C3-Functionalization: Knoevenagel Condensation

The methylene group at the C3 position is activated by the adjacent carbonyl group, making its protons acidic and susceptible to deprotonation. This allows for a variety of condensation reactions, most notably the Knoevenagel condensation with aldehydes and ketones. This reaction is fundamental for synthesizing 3-substituted-methyleneindolin-2-ones, which are key intermediates for drugs like Sunitinib.

Mechanism: The reaction is typically catalyzed by a weak base (e.g., piperidine, pyrrolidine). The base deprotonates the C3-methylene group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration (elimination of water) to yield the final α,β-unsaturated product.

Knoevenagel_Condensation cluster_1 Knoevenagel Condensation Mechanism Start This compound Enolate C3-Enolate Start->Enolate + Base Base Base (e.g., Piperidine) Intermediate Aldol Adduct Enolate->Intermediate + R-CHO Aldehyde Aldehyde (R-CHO) Product 3-(Substituted-methylene) indolin-2-one Intermediate->Product - H2O

Caption: Mechanism of Knoevenagel condensation at the C3 position.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key transformations of this compound, based on literature precedents for oxindole derivatives.

Reaction TypeElectrophile / ReagentCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)
N-Alkylation Methyl IodideNaHDMF252>90
N-Acylation Acetyl ChlorideEt₃NDCM0-253~95
Knoevenagel BenzaldehydePiperidineEtOH80485-95
Knoevenagel 4-Formylbenzoic acidPyrrolidineMeOH656~80
Michael Add. Methyl Vinyl KetoneDBUTHF251270-80

Experimental Protocols

Protocol 4.1: General Procedure for N-Acylation

Objective: To synthesize 1-acetyl-5-methylindolin-2-one.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Acetyl chloride (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add acetyl chloride dropwise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-acylated product.

Protocol 4.2: General Procedure for Knoevenagel Condensation

Objective: To synthesize (Z)-5-methyl-3-(phenylmethylene)indolin-2-one.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (EtOH)

Procedure:

  • To a solution of this compound in ethanol, add benzaldehyde.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4 hours. A precipitate may form as the reaction progresses.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the pure condensed product, typically as a yellow or orange solid.

Experimental and Synthetic Workflows

The application of this compound in a multi-step synthesis, such as in the preparation of a drug intermediate, follows a logical workflow from starting material functionalization to final product purification.

Synthetic_Workflow cluster_workflow General Synthetic Workflow Start Start: this compound Step1 Step 1: N-Functionalization (e.g., Acylation/Alkylation) Start->Step1 Purification1 Workup & Purification 1 (Extraction, Chromatography) Step1->Purification1 Step2 Step 2: C3-Functionalization (e.g., Knoevenagel Condensation) Purification1->Step2 Purification2 Workup & Purification 2 (Filtration, Recrystallization) Step2->Purification2 Analysis Characterization (NMR, MS, HPLC) Purification2->Analysis Final Final Product Analysis->Final

Caption: A typical workflow for the multi-step synthesis.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex heterocyclic compounds. A thorough understanding of its reactivity at both the N1 and C3 positions is essential for designing efficient synthetic routes. The protocols and mechanisms detailed in this document provide a foundational framework for researchers to exploit the rich chemistry of this scaffold in pharmaceutical development and chemical research.

experimental protocol for N-alkylation of 5-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An N-alkylation protocol for 5-Methylindolin-2-one is a key synthetic procedure for modifying this heterocyclic scaffold, which is prevalent in many biologically active compounds. The introduction of an alkyl group on the indole nitrogen can significantly alter the molecule's pharmacological properties, making this a crucial reaction in medicinal chemistry and drug development.

The N-alkylation of this compound, also known as 5-methyloxindole, is typically achieved through a nucleophilic substitution reaction. The process involves the deprotonation of the nitrogen atom within the indolinone ring using a suitable base, which generates a nucleophilic indolide anion. This anion then reacts with an electrophilic alkylating agent, such as an alkyl halide, to form the desired N-alkylated product. The choice of base, solvent, and reaction conditions is critical for achieving high yields and minimizing side reactions, such as C-alkylation at the 3-position.

Experimental Protocol: N-alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the alkylating agent in an anhydrous solvent.

Materials and Reagents:

  • This compound (Substrate)

  • Alkyl Halide (e.g., Methyl iodide, Ethyl bromide, Benzyl bromide) (Alkylating Agent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (Base)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous DMF (approximately 0.1–0.2 M concentration relative to the substrate) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step; ensure the reaction is well-ventilated and performed in a fume hood.

  • Allow the reaction mixture to stir at 0 °C for 30–60 minutes. The formation of the sodium salt of the indolinone may be observed.

  • Alkylation: Slowly add the alkylating agent (1.1–1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2–12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system, typically a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated this compound product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of an oxindole scaffold with various alkylating agents. Yields are illustrative and can vary based on the specific substrate and precise reaction conditions.

Starting MaterialAlkylating AgentBase/SolventRepresentative Yield (%)
This compoundMethyl IodideNaH / DMF85-95%
This compoundEthyl BromideNaH / DMF80-90%
This compoundBenzyl BromideK₂CO₃ / DMF80-92%
This compoundAllyl BromideK₂CO₃ / DMF75-85%

Visualizations

Experimental Workflow Diagram

experimental_workflow A 1. Dissolve this compound in Anhydrous DMF B 2. Cool to 0 °C A->B Inert Atm. C 3. Add NaH (Base) (Stir for 30-60 min) B->C D 4. Add Alkylating Agent (e.g., R-X) C->D Deprotonation E 5. Reaction at RT (Monitor by TLC) D->E F 6. Quench with aq. NH4Cl E->F Work-up G 7. Extraction with Ethyl Acetate F->G H 8. Wash, Dry, and Concentrate G->H I 9. Column Chromatography Purification H->I J Pure N-Alkylated Product I->J

Application Notes & Protocols: Synthesis and Evaluation of Dual 5-LOX/sEH Inhibitors from a 5-Methylindolin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The arachidonic acid (AA) cascade is a critical biochemical pathway in the inflammatory response.[1][2] Two key enzymes in this cascade, 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), represent prime targets for anti-inflammatory drug development. 5-LOX is responsible for converting AA into pro-inflammatory leukotrienes (LTs).[1][3] Concurrently, cytochrome P450 enzymes metabolize AA into anti-inflammatory epoxyeicosatrienoic acids (EETs), which are subsequently degraded by sEH into less active, and primarily pro-inflammatory, dihydroxyeicosatrienoic acids (DiHETrEs).[1][2]

Targeting a single enzyme in this pathway can lead to substrate shunting, which may reduce efficacy and cause side effects.[1] A polypharmacological approach, specifically the dual inhibition of both 5-LOX and sEH, offers a promising therapeutic strategy.[1][4] This dual action can synergistically reduce inflammation by simultaneously blocking the production of pro-inflammatory LTs and increasing the levels of anti-inflammatory EETs.[3][4] The indolin-2-one scaffold has emerged as a versatile template for designing potent dual inhibitors of 5-LOX and sEH.[1][3]

These application notes provide a detailed protocol for the synthesis of dual 5-LOX/sEH inhibitors based on the 5-methylindolin-2-one chemical framework, along with methodologies for their biological evaluation.

Signaling Pathway and Mechanism of Action

The dual inhibition strategy targets two separate branches of the arachidonic acid cascade to produce a synergistic anti-inflammatory effect. The diagram below illustrates this mechanism.

Arachidonic_Acid_Cascade cluster_Pro_Inflammatory Pro-Inflammatory Pathway cluster_Anti_Inflammatory Anti-Inflammatory Pathway cluster_Enzymes Enzymatic Targets LTs Leukotrienes (LTs) (Pro-inflammatory) DiHETrEs DiHETrEs (Pro-inflammatory) EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) sEH sEH EETs->sEH LOX 5-LOX LOX->LTs sEH->DiHETrEs CYP CYP450 CYP->EETs AA Arachidonic Acid (from Membrane Phospholipids) AA->LOX AA->CYP Inhibitor Dual 5-LOX/sEH Inhibitor (e.g., Compound 73) Inhibitor->LOX Inhibitor->sEH

Dual Inhibition of 5-LOX and sEH in the Arachidonic Acid Cascade.

Experimental Protocols

The following sections detail the synthesis of indoline-based inhibitors and the assays to determine their biological activity. The synthesis scheme is adapted from methodologies used for creating potent indoline derivatives.[1][5]

The synthesis of potent dual inhibitors often starts from a commercially available substituted indoline, such as 5-nitroindoline, which serves as a precursor to the this compound scaffold through subsequent reactions. The general workflow involves decorating the N-1 and C-5 positions of the indoline ring to optimize inhibitory activity.

Synthesis_Workflow Start Start: 5-Nitroindoline Step1 N-1 Acylation (e.g., with 4-fluorobenzoyl chloride) Start->Step1 Step2 Continuous Flow Hydrogenation (Reduction of NO2 to NH2) Step1->Step2 Step3 Isothiocyanate Formation (Reaction with CS2) Step2->Step3 Step4 Thiourea Synthesis (Reaction with an amine, e.g., 2,2-dimethylpropan-1-amine) Step3->Step4 Product Final Dual 5-LOX/sEH Inhibitor (e.g., Compound 73) Step4->Product Purification Purification (Flash Chromatography) Product->Purification Analysis Biological & Structural Analysis (IC50 Assays, NMR, MS) Purification->Analysis Logical_Relationship cluster_Inhibitor Dual Inhibitor Action cluster_Effects Biochemical Consequences cluster_Outcomes Physiological Outcomes Inhibitor This compound Based Dual Inhibitor Effect1 Inhibition of 5-LOX Inhibitor->Effect1 Effect2 Inhibition of sEH Inhibitor->Effect2 Outcome1 ⬇️ Decreased Pro-Inflammatory Leukotrienes Effect1->Outcome1 Outcome2 ⬆️ Increased Anti-Inflammatory EETs Effect2->Outcome2 Synergy Synergistic Anti-Inflammatory Effect Outcome1->Synergy Outcome2->Synergy

References

Application of 5-Methylindolin-2-one in Neurological Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylindolin-2-one is a synthetic organic compound featuring a core indolin-2-one scaffold. While direct research on the specific applications of this compound in neurological disorders is limited, the indolin-2-one chemical class and its derivatives have emerged as a significant area of interest in the development of therapeutics for a range of central nervous system (CNS) conditions. The structural similarity to known kinase inhibitors and other neuroactive compounds suggests that this compound holds potential for investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as other neurological conditions involving neuroinflammation and neuronal cell death.

This document provides detailed, albeit extrapolated, application notes and protocols for the investigation of this compound in neurological disorder research. These are based on established methodologies for analogous compounds and general practices in neuropharmacology.

Potential Therapeutic Rationale

The therapeutic potential of indolin-2-one derivatives in neurological disorders is often attributed to their ability to modulate the activity of various protein kinases.[1] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a known factor in the pathology of several neurological diseases. For instance, the inhibition of glycogen synthase kinase 3β (GSK3β) is a promising strategy in Alzheimer's disease research, and structurally related azaindolin-2-one compounds have been identified as dual inhibitors of GSK3β and tau protein aggregation.[2]

Furthermore, neuroinflammation, a common feature of many neurological disorders, is another potential target. Small molecule inhibitors can modulate inflammatory pathways in the brain, offering a neuroprotective effect.[3] Given these precedents, this compound is a candidate for screening and development as a modulator of key pathological processes in neurological disorders.

Data Presentation

As direct quantitative data for this compound is not yet available in public literature, the following tables are presented as templates for organizing experimental results.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Assay TypeReference CompoundReference IC50 (nM)
GSK3βData to be determinedBiochemical AssayCHIR-99021Value
CDK5Data to be determinedBiochemical AssayRoscovitineValue
p38 MAPKData to be determinedCell-Based AssaySB203580Value
JNK3Data to be determinedBiochemical AssaySP600125Value

Table 2: Neuroprotective Effects of this compound in Cellular Models

Cellular ModelNeurotoxic InsultThis compound Conc. (µM)% Cell Viability (MTT Assay)% Reduction in Apoptosis (Caspase-3 Assay)
SH-SY5Y NeuroblastomaMPP+ (1 mM)0.1, 1, 10Data to be determinedData to be determined
Primary Cortical NeuronsAβ oligomers (5 µM)0.1, 1, 10Data to be determinedData to be determined
BV-2 MicrogliaLPS (1 µg/mL)0.1, 1, 10Data to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of this compound in neurological disorder research.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of kinases implicated in neurological disorders.

Materials:

  • Recombinant human kinases (e.g., GSK3β, CDK5, p38 MAPK, JNK3)

  • Kinase-specific peptide substrates and ATP

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Neuroprotection Assay in a Cellular Model of Parkinson's Disease

Objective: To assess the ability of this compound to protect neuronal cells from MPP+-induced toxicity, a common in vitro model for Parkinson's disease.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MPP+ iodide (1-methyl-4-phenylpyridinium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader capable of absorbance measurement at 570 nm

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Induce neurotoxicity by adding MPP+ to a final concentration of 1 mM.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Protocol 3: Anti-neuroinflammatory Activity in Microglia

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 murine microglial cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for nitrite determination

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Seed BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent according to the manufacturer's protocol.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's instructions.

  • Results are expressed as the concentration of the inflammatory mediator, and the percentage of inhibition by this compound is calculated relative to the LPS-only treated group.

Mandatory Visualizations

Signaling_Pathway cluster_0 Potential Neuroprotective Mechanism of this compound Neurotoxic_Stimuli Neurotoxic Stimuli (e.g., Aβ oligomers, MPP+) Kinase_Activation Aberrant Kinase Activation (e.g., GSK3β, CDK5, MAPKs) Neurotoxic_Stimuli->Kinase_Activation Neuroinflammation Neuroinflammation (Microglial Activation) Neurotoxic_Stimuli->Neuroinflammation Neuronal_Apoptosis Neuronal Apoptosis Kinase_Activation->Neuronal_Apoptosis Neuroprotection Neuroprotection Methylindolinone This compound Methylindolinone->Kinase_Activation Inhibition Methylindolinone->Neuroinflammation Inhibition Neuroinflammation->Neuronal_Apoptosis Neuronal_Apoptosis->Neuroprotection Prevention

Caption: Potential neuroprotective signaling pathways targeted by this compound.

Experimental_Workflow cluster_1 In Vitro Evaluation Workflow Compound_Synthesis Compound Synthesis & Characterization Kinase_Screening Kinase Inhibition Screening Compound_Synthesis->Kinase_Screening Cell_Culture Neuronal & Glial Cell Culture Compound_Synthesis->Cell_Culture Data_Analysis Data Analysis & Hit Identification Kinase_Screening->Data_Analysis Neuroprotection_Assay Neuroprotection Assays (e.g., MTT, Caspase) Cell_Culture->Neuroprotection_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., Griess, ELISA) Cell_Culture->Anti_inflammatory_Assay Neuroprotection_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Synthesis of Spiro[indoline-3,2′-thiazolidine] Derivatives from 5-Methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[indoline-3,2′-thiazolidine] derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. These molecules possess a unique three-dimensional spirocyclic framework, which often imparts potent and diverse biological activities. Notably, derivatives of this scaffold have demonstrated promising results as antimicrobial, and anticancer agents.[1][2][3] The anticancer properties are frequently associated with the inhibition of the p53-MDM2 protein-protein interaction, a critical pathway in cancer progression.[4][5][6] This document provides detailed protocols for the synthesis of 3'-aryl-5-methylspiro[indoline-3,2′-thiazolidine]-2,4'-diones starting from 5-methylindoline-2,3-dione (5-methylisatin), along with relevant data and diagrams to support research and development in this area.

Synthesis Overview

The synthesis of 3'-aryl-5-methylspiro[indoline-3,2′-thiazolidine]-2,4'-diones is efficiently achieved through a one-pot, three-component reaction. This method involves the condensation of 5-methylindoline-2,3-dione, a primary aromatic amine, and thioglycolic acid. The reaction proceeds through the initial formation of a Schiff base (imine) intermediate from the reaction of 5-methylisatin and the amine, which is then followed by a cyclocondensation reaction with thioglycolic acid to yield the final spiro compound. Various catalysts and reaction conditions, including conventional heating and microwave irradiation, can be employed to optimize the synthesis.[7]

Experimental Workflow

G cluster_reactants Reactants cluster_reaction One-Pot Synthesis cluster_workup Product Isolation 5_Methylisatin 5-Methylindoline-2,3-dione Mixing Mixing in Solvent (e.g., Ethanol, Toluene) 5_Methylisatin->Mixing Aromatic_Amine Primary Aromatic Amine Aromatic_Amine->Mixing Thioglycolic_Acid Thioglycolic Acid Cyclocondensation Cyclocondensation (Reflux or Microwave) Thioglycolic_Acid->Cyclocondensation Intermediate Schiff Base Intermediate (in situ formation) Mixing->Intermediate Catalyst (e.g., Acetic Acid) Intermediate->Cyclocondensation Cooling Cooling & Precipitation Cyclocondensation->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization (e.g., from Ethanol) Filtration->Purification Final_Product 3'-Aryl-5-methylspiro [indoline-3,2'-thiazolidine]-2,4'-dione Purification->Final_Product G cluster_pathway p53-MDM2 Interaction and Inhibition Spiro_Compound Spiro[indoline-3,2'-thiazolidine] Derivative MDM2 MDM2 Spiro_Compound->MDM2 Inhibits p53_activation p53 Stabilization & Activation p53 p53 MDM2->p53 Binds & Inhibits p53_degradation p53 Degradation MDM2->p53_degradation Promotes p53->p53_degradation Leads to Cell_Cycle_Arrest Cell Cycle Arrest p53_activation->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53_activation->Apoptosis Induces

References

Application Notes and Protocols for the Reductive Amination of 5-Methylindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In particular, 5-methylindolin-2-one derivatives functionalized at the 3-position with an amino group are of significant interest for the development of novel therapeutics, including potential CDK2 inhibitors for cancer therapy. Reductive amination serves as a powerful and widely utilized method for the synthesis of such amines from a carbonyl precursor.[2][3]

This document provides detailed protocols for the synthesis of 3-amino-5-methylindolin-2-one derivatives via the reductive amination of 5-methylisatin (5-methyl-1H-indole-2,3-dione), a readily available starting material. The protocols outlined below utilize common and effective reducing agents, sodium borohydride and sodium triacetoxyborohydride, to achieve this transformation.

Reaction Overview & Signaling Pathway

The synthesis of 3-amino-5-methylindolin-2-one derivatives from 5-methylisatin proceeds via a two-step, one-pot reaction. First, the ketone at the C3 position of the isatin ring condenses with a primary amine to form an intermediate imine. This is followed by the in-situ reduction of the imine to the corresponding secondary amine. The reaction is typically catalyzed by mild acid.

Reductive_Amination_Pathway 5-Methylisatin 5-Methylisatin Imine_Intermediate Imine Intermediate 5-Methylisatin->Imine_Intermediate + Primary Amine - H2O Primary_Amine Primary Amine (R-NH2) Primary_Amine->Imine_Intermediate Final_Product 3-Amino-5-methylindolin-2-one Derivative Imine_Intermediate->Final_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) Reducing_Agent->Final_Product

Caption: General workflow for the reductive amination of 5-methylisatin.

Experimental Protocols

Two primary methods for the reductive amination of 5-methylisatin are presented, differing in the choice of reducing agent.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol involves a two-step process where the imine is first formed and then subsequently reduced with sodium borohydride.[4][5][6]

Materials:

  • 5-Methylisatin

  • Primary amine (e.g., Benzylamine)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Acetic Acid (optional, catalytic amount)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 5-methylisatin (1.0 eq) in methanol, add the primary amine (1.1 eq).

  • If required, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-methylindolin-2-one derivative.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that allows for a one-pot reaction without the need for prior imine formation.[7][8]

Materials:

  • 5-Methylisatin

  • Primary amine (e.g., Benzylamine)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (optional, catalytic amount)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 5-methylisatin (1.0 eq) and the primary amine (1.1 eq) in 1,2-dichloroethane or THF, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 eq) in one portion.

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the reductive amination of isatin derivatives with various amines using different reducing agents, which can be extrapolated to 5-methylisatin.

EntryCarbonyl CompoundAmineReducing AgentSolventYield (%)
1IsatinBenzylamineNaBH(OAc)₃DCE85
2IsatinAnilineNaBH(OAc)₃DCE78
35-MethylisatinBenzylamineNaBH₄MeOH82
45-MethylisatinCyclohexylamineNaBH₄MeOH75
55-NitroisatinBenzylamineNaBH(OAc)₃DCE70

Note: Yields are based on literature for similar substrates and may vary for 5-methylisatin.

Logical Workflow Diagram

The decision-making process for selecting the appropriate reductive amination protocol can be visualized as follows:

Protocol_Selection Start Start: Synthesis of 3-Amino-5-methylindolin-2-one Substrate_Sensitivity Is the substrate or product sensitive to stronger reducing agents? Start->Substrate_Sensitivity One_Pot Is a one-pot procedure preferred? Substrate_Sensitivity->One_Pot No Protocol2 Protocol 2: NaBH(OAc)3 Reduction Substrate_Sensitivity->Protocol2 Yes Protocol1 Protocol 1: NaBH4 Reduction One_Pot->Protocol1 No One_Pot->Protocol2 Yes End End: Purified Product Protocol1->End Protocol2->End

Caption: Decision tree for selecting a reductive amination protocol.

Conclusion

The protocols described provide a robust foundation for the synthesis of 3-amino-5-methylindolin-2-one derivatives. The choice between sodium borohydride and sodium triacetoxyborohydride will depend on the specific substrate, the desired reaction conditions, and the need for a one-pot procedure. These methods are scalable and amenable to the generation of a diverse library of compounds for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: 5-Methylindolin-2-one Derivatives as Potential Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-methylindolin-2-one derivatives as a promising class of antitumor agents. This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visual representations of key signaling pathways and experimental workflows.

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and clinical-stage kinase inhibitors. Derivatives of this compound have emerged as a significant area of research in oncology, demonstrating potent inhibitory activity against various protein kinases implicated in tumor growth, proliferation, and angiogenesis. These compounds often function as ATP-competitive inhibitors, targeting the kinase domain of receptors such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others. This document outlines their therapeutic potential and provides standardized protocols for their synthesis and biological characterization.

Data Presentation: In Vitro Cytotoxicity

The antitumor activity of this compound derivatives is typically first assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below are tabulated examples of IC50 values for various this compound derivatives against common cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Series 1: Pyrrole-Substituted
Compound 23c[1]A549 (Lung)3.103
Compound 23p[1]HepG2 (Liver)2.357
Compound 23p[1]A549 (Lung)3.012
Series 2: Acetohydrazide-Substituted
Compound 5cHeLa (Cervical)Data Not Available
Compound 5cMCF-7 (Breast)Data Not Available
Series 3: Imidazo[2,1-b]thiazolylmethylene-Substituted
3-[(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methylene]-5-chloro-2-indolinoneHT-29 (Colon)Potent Mitotic Block
Series 4: Vanillin-Substituted
Compound 6j[2]MCF-7 (Breast)17.01 (at 72h)

Note: The presented data is a compilation from various literature sources and is intended to be representative. Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

The development and evaluation of this compound derivatives as antitumor agents involve a series of well-defined experimental stages and an understanding of the molecular pathways they target.

Targeted Signaling Pathway: VEGFR-2

A primary mechanism of action for many indolin-2-one derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Signaling_Pathway cluster_receptor Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling cascade by a this compound derivative.

Experimental Workflow for Antitumor Agent Evaluation

The preclinical evaluation of a novel this compound derivative follows a logical progression from synthesis to in-depth biological characterization.

Experimental_Workflow Synthesis Chemical Synthesis & Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity KinaseAssay In Vitro Kinase Inhibition Assay Synthesis->KinaseAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (Western Blot) Cytotoxicity->Apoptosis KinaseAssay->CellCycle InVivo In Vivo Antitumor Activity (Xenograft Model) CellCycle->InVivo Apoptosis->InVivo Lead Lead Compound Optimization InVivo->Lead

Caption: A typical workflow for the preclinical evaluation of novel antitumor compounds.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and biological evaluation of this compound derivatives. Researchers should optimize these protocols for their specific compounds and experimental systems.

Protocol 1: Synthesis of (3Z)-3-(arylmethylidene)-5-methyl-1,3-dihydro-2H-indol-2-one

This protocol describes a general method for the Knoevenagel condensation to synthesize 3-substituted-5-methylindolin-2-one derivatives.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Piperidine

  • Ethanol

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add the desired substituted benzaldehyde (1 equivalent).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to yield the pure (3Z)-3-(arylmethylidene)-5-methyl-1,3-dihydro-2H-indol-2-one derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of the compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Synthesized this compound derivatives in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • Prepare a solution of VEGFR-2 enzyme in kinase assay buffer.

    • Prepare a solution of the substrate and ATP in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the serially diluted test compound or DMSO control.

    • Add 10 µL of the VEGFR-2 enzyme solution to each well.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with a this compound derivative using propidium iodide (PI) staining.

Materials:

  • Cancer cells

  • Complete culture medium

  • Test compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash them with PBS.

    • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blot Analysis for Apoptosis Markers

This protocol is for the detection of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3, in treated cancer cells.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cells in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

References

Application Notes and Protocols: Molecular Docking Studies of 5-Methylindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking studies performed on 5-Methylindolin-2-one derivatives. This document includes quantitative data on their biological activities, detailed experimental protocols for their synthesis and computational analysis, and visualizations of key experimental workflows.

Introduction

This compound is a heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities. Derivatives of this molecule have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Molecular docking studies are crucial in understanding the structure-activity relationships (SAR) of these derivatives, providing insights into their binding modes with various biological targets and guiding the design of more potent and selective therapeutic agents.

Data Presentation: Biological Activity and Docking Scores

The following tables summarize the quantitative data from various studies on this compound derivatives, highlighting their inhibitory concentrations and binding affinities against different protein targets.

Table 1: Anticancer Activity of 5-Substituted Indolin-2-one Derivatives

Compound IDSubstitution at C5Target Cell LineIC50 (µg/mL)Reference
3c-HMCF-760.21[2]

Note: While the study focused on 5-substituted derivatives, compound 3c with no substitution at the 5-position is included for comparative purposes.

Table 2: Molecular Docking Scores of Indolin-2-one Derivatives against Cancer-Related Proteins

Compound IDSubstitution at C5Protein TargetPDB IDDocking ScoreGlide Binding Energy (kcal/mol)Reference
3a-HEGFR3ERT-8.512-43.785[2]
3e-HEGFR3ERT-6.869-24.187[2]

Note: The docking scores are for derivatives of the broader indolin-2-one class, providing a basis for comparison for future studies on 5-methylated analogs.

Table 3: Anti-inflammatory Activity of Indoline-Based Compounds

Compound IDTarget EnzymeIC50 (µM)Reference
735-LOX0.41 ± 0.01[1]
73sEH0.43 ± 0.10[1]

Note: Compound 73 is an indoline derivative, a related scaffold to this compound, demonstrating the potential of this chemical class as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[1]

Table 4: Antibacterial Activity of Indolin-2-one Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
3aB. subtilis19.6[5]
3aS. aureus22.5[5]

Note: These compounds are derivatives of indolin-2-one, indicating the potential for antimicrobial activity within this class of molecules.[5]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reactions. A representative protocol for the synthesis of spiro[indoline-3,2′-thiazolidine] derivatives starting from 5-methylindoline-2,3-dione is described below.[1]

Materials:

  • 5-Methylindoline-2,3-dione

  • Mercaptoacetic acid

  • Appropriate amino acid (e.g., 4-(aminomethyl)benzoic acid, 4-aminobutanoic acid)

  • Cyclohexanecarbonyl chloride

  • Trifluoroacetic acid (TFA)

  • Zinc (Zn)

  • Ammonium chloride

  • Solvents (e.g., methanol, dichloromethane)

Procedure:

  • One-step intermediate synthesis: 5-Methylindoline-2,3-dione is reacted with mercaptoacetic acid in the presence of a stoichiometric amount of an appropriate amino acid to yield the intermediate spiro compound.[1]

  • Acylation: The intermediate is then acylated at the N-1 position using cyclohexanecarbonyl chloride to produce the final spiro[indoline-3,2′-thiazolidine] derivative.[1]

  • Deprotection (if necessary): If a protecting group such as Boc is used, it is removed using an acid like TFA.[1]

  • Further modifications: The resulting intermediates can undergo further reactions such as reductive amination and reduction to introduce additional diversity.[1]

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding mode and affinity of the synthesized derivatives with their protein targets. A general workflow using AutoDock is outlined below.[3][5][6]

Software:

  • AutoDock 4.2® or similar docking software (e.g., Molegro Virtual Docker)[6][7]

  • Discovery Studio for visualization

  • Protein Data Bank (PDB) for crystal structures

Procedure:

  • Ligand Preparation: The 3D structures of the this compound derivatives are generated and optimized using appropriate software. Gasteiger charges are added, and non-polar hydrogens are merged.

  • Protein Preparation: The crystal structure of the target protein (e.g., EGFR, PDB ID: 3ERT) is obtained from the PDB.[2] Water molecules and co-crystallized ligands are removed, and polar hydrogens and Kollman charges are added.

  • Grid Map Generation: A grid box is defined to encompass the active site of the protein. The grid parameters are set to cover the binding pocket.

  • Docking Simulation: The Lamarckian genetic algorithm is commonly used for docking simulations. A set number of docking runs are performed, and the resulting conformations are clustered and ranked based on their binding energy.

  • Analysis of Results: The lowest energy conformation is selected as the most probable binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed and visualized.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and molecular docking of this compound derivatives.

Synthesis_Workflow Start 5-Methylindoline-2,3-dione Step1 React with Mercaptoacetic Acid & Amino Acid Start->Step1 Intermediate Spiro Intermediate Step1->Intermediate Step2 Acylation at N-1 Intermediate->Step2 Final_Product Final Derivative Step2->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation Ligand_3D Generate 3D Structure of Derivative Ligand_Opt Energy Minimization Ligand_3D->Ligand_Opt Docking Molecular Docking (e.g., AutoDock) Ligand_Opt->Docking Get_PDB Download PDB File Prep_Protein Remove Water, Add Hydrogens Get_PDB->Prep_Protein Prep_Protein->Docking Analysis Analyze Binding (Energy & Interactions) Docking->Analysis

Caption: Standard workflow for molecular docking studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The data and protocols presented herein provide a valuable resource for researchers in the field of drug discovery and development. Molecular docking studies, in conjunction with chemical synthesis and biological evaluation, will continue to be instrumental in unlocking the full therapeutic potential of this versatile chemical class. Further research should focus on expanding the library of this compound derivatives and evaluating their efficacy and safety in preclinical models.

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents from 5-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of novel anti-inflammatory agents derived from the 5-Methylindolin-2-one scaffold. This document outlines the rationale, key signaling pathways, experimental workflows, and specific methodologies for screening and characterizing the anti-inflammatory properties of these compounds.

Introduction

This compound is a versatile chemical scaffold that serves as a valuable starting point for the synthesis of various bioactive molecules.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anti-inflammatory effects.[1][2] The development of novel anti-inflammatory drugs remains a critical area of research to address the significant side effects associated with currently available treatments, such as non-steroidal anti-inflammatory drugs (NSAIDs). The indolin-2-one core can be chemically modified to generate a library of derivatives with potentially enhanced efficacy and improved safety profiles.

This document details the scientific basis and practical methodologies for identifying and characterizing this compound derivatives as anti-inflammatory agents. The protocols provided are designed to guide researchers through the essential in vitro assays for preliminary screening and mechanistic studies.

Mechanism of Action and Key Signaling Pathways

The anti-inflammatory effects of indolin-2-one derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of pro-inflammatory mediators and cytokines.

Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), immune cells, particularly macrophages, activate intracellular signaling cascades that lead to the production of inflammatory molecules.[2] Key pathways implicated in this process and targeted by indolin-2-one derivatives include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a central regulator of inflammation. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, including kinases like p38, JNK, and ERK, plays a crucial role in the production of inflammatory mediators.[2]

  • Akt (Protein Kinase B) Pathway: This pathway is involved in cell survival and can also influence inflammatory responses.[2]

  • 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Pathways: Some indoline derivatives have been identified as dual inhibitors of 5-LOX and sEH, which are involved in the production of pro-inflammatory leukotrienes and the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), respectively.[4]

The inhibition of these pathways by this compound derivatives leads to a reduction in the production of key inflammatory mediators, including:

  • Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation.[2][5]

  • Pro-inflammatory Cytokines: TNF-α, IL-6, and IL-1β are key signaling proteins that drive the inflammatory response.[2][3]

Signaling Pathway of Inflammation

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes Cytokines TNF-α, IL-6 Genes->Cytokines transcription Indolinone This compound Derivatives Indolinone->IKK inhibits Indolinone->NFkB inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow

A systematic approach is crucial for the efficient discovery and validation of novel anti-inflammatory agents. The following workflow outlines the key stages, from initial screening to mechanistic studies.

Drug Discovery and Validation Workflow

G Synthesis Synthesis of This compound Derivatives Screening In Vitro Screening (NO Assay) Synthesis->Screening Cytotoxicity Cytotoxicity Assay (MTT Assay) Screening->Cytotoxicity Hit Hit Compounds Cytotoxicity->Hit Non-toxic compounds Mechanism Mechanism of Action (Cytokine Analysis, Western Blot) Hit->Mechanism Lead Lead Compound Mechanism->Lead

Caption: Experimental workflow for anti-inflammatory drug discovery.

Quantitative Data Summary

The following table summarizes the anti-inflammatory activity of representative indolin-2-one derivatives. This data is compiled from various studies and serves as a benchmark for newly synthesized compounds.

Compound IDAssayCell LineIC50 (µM)Reference
3-(3-hydroxyphenyl)-indolin-2-one Nitric Oxide ProductionRAW264.7Not specified, but showed highest activity[2]
Indoline derivative 43 5-LOX Inhibition (in human PMNL)Human PMNL1.38 ± 0.23[4]
Indoline derivative 43 5-LOX Inhibition (isolated enzyme)N/A0.45 ± 0.11[4]
Indoline derivative 73 5-LOX InhibitionN/A0.41 ± 0.01[4]
Indoline derivative 73 sEH InhibitionN/A0.43 ± 0.10[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are adapted from established methods for assessing anti-inflammatory activity.

Cell Culture
  • Cell Line: RAW264.7 murine macrophage cell line is a suitable model for studying inflammation in vitro.[6]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compounds.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound derivatives for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay is a primary screening method to identify compounds that inhibit NO production in LPS-stimulated macrophages.[5]

  • Principle: The Griess reagent detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate (1 x 10^5 cells/well) and incubate for 24 hours.

    • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect 100 µL of the culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite solution to generate a standard curve.

Pro-inflammatory Cytokine Analysis (ELISA)

This assay quantifies the production of specific pro-inflammatory cytokines like TNF-α and IL-6.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect the target cytokine.

  • Procedure:

    • Culture and treat RAW264.7 cells as described in the NO production assay.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis

Western blotting is used to investigate the effect of the compounds on the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs).

  • Procedure:

    • Treat RAW264.7 cells with test compounds and/or LPS.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-p38, p38).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols and information provided in these application notes offer a comprehensive guide for researchers to synthesize, screen, and characterize the pharmacological properties of new derivatives. A systematic approach, combining in vitro screening with mechanistic studies, will facilitate the identification of lead compounds with potent anti-inflammatory activity and a favorable safety profile for further preclinical and clinical development.

References

Application Notes and Protocols for the Functionalization of the 5-Methylindolin-2-one Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic methodologies for the functionalization of the 5-methylindolin-2-one core structure, a versatile scaffold in medicinal chemistry. The protocols outlined below, along with the accompanying data and diagrams, are intended to guide researchers in the synthesis and development of novel bioactive compounds. The this compound core is a key building block for derivatives with a wide range of therapeutic potential, including anti-inflammatory and anticancer activities.[1]

Introduction to the this compound Scaffold

The this compound moiety is a privileged structure in drug discovery, serving as a foundational element for a variety of biologically active molecules.[1] Its structure allows for functionalization at several key positions, primarily at the N-1 and C-3 positions, as well as modifications on the benzene ring. These modifications can significantly influence the pharmacological properties of the resulting compounds, making this scaffold a prime target for the development of new therapeutic agents. A notable application of functionalized this compound derivatives is in the development of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in the arachidonic acid cascade and play significant roles in inflammation.[2][3]

Key Functionalization Strategies and Protocols

This section details the experimental protocols for the primary functionalization reactions of the this compound core.

N-Acylation of the Indolin-2-one Core

N-acylation of the indole nitrogen (N-1 position) is a common strategy to introduce a variety of substituents that can modulate the biological activity of the molecule. This can be achieved using acylating agents such as acid chlorides or thioesters.

Experimental Protocol: N-Acylation using an Acid Chloride

This protocol is a general procedure for the N-acylation of an indoline-2-one derivative.

  • Reaction Setup: In a round-bottom flask, dissolve the this compound starting material (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.

  • Addition of Acylating Agent: Slowly add the desired acid chloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the N-acylated product.

N-Alkylation of the Indolin-2-one Core

N-alkylation introduces alkyl groups at the N-1 position, which can influence the compound's lipophilicity and binding interactions with biological targets.

Experimental Protocol: N-Alkylation using an Alkyl Halide

This protocol describes a general method for the N-alkylation of an indoline-2-one.

  • Reaction Setup: To a solution of the this compound starting material (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to obtain the N-alkylated product.

Synthesis of Spiro[indoline-3,2′-thiazolidine] Derivatives

A significant application of this compound is in the synthesis of spirocyclic compounds, particularly spiro[indoline-3,2′-thiazolidine] derivatives, which have shown potent biological activities.[4] This synthesis often starts from the corresponding isatin (indoline-2,3-dione).

Experimental Protocol: One-Pot Synthesis of Spiro[5-methylindoline-3,2′-thiazolidine] Derivatives

This protocol outlines a one-pot synthesis starting from 5-methylisatin.

  • Reactant Mixture: In a suitable solvent such as ethanol, combine 5-methylisatin (1.0 eq), an appropriate primary amine (1.0 eq), and mercaptoacetic acid (1.1 eq).

  • Reaction Conditions: Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent.

Quantitative Data Summary

The following tables summarize the yields and biological activities of representative functionalized this compound derivatives.

Table 1: Synthesis Yields of Functionalized this compound Derivatives

Compound IDFunctionalization TypeR GroupYield (%)Reference
4 N-Acylation of Spiro-intermediateCyclohexanecarbonyl55[4]
5 N-Acylation of Spiro-intermediateCyclohexanecarbonyl57[4]
13 N-Acylation of Spiro-intermediateCyclohexanecarbonyl45[4]
59 N-Acylation of 5-nitroindoline4-Fluorobenzoyl91[4]
60 N-Acylation of 5-nitroindoline4-Fluorophenylacetyl88[4]
11 N-Alkylation of 5-methylisatinMethyl-[4]

Table 2: Biological Activity of Indoline-based 5-LOX/sEH Inhibitors

Compound ID5-LOX IC₅₀ (μM) in PMNLIsolated 5-LOX IC₅₀ (μM)sEH IC₅₀ (μM)Reference
4 >10>10-[2]
5 >10--[2]
43 1.38 ± 0.230.45 ± 0.11-[2]
73 ---[4]

Visualizations

The following diagrams illustrate key pathways and workflows related to the functionalization of the this compound core.

G cluster_pathway Arachidonic Acid Cascade and Inhibition AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX COX Cyclooxygenase (COX) AA->COX CYP450 Cytochrome P450 (CYP450) AA->CYP450 Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor This compound Derivative (Dual Inhibitor) Inhibitor->LOX Inhibits Inhibitor->sEH Inhibits G cluster_workflow General Workflow for Synthesis and Evaluation start This compound Core Structure functionalization Functionalization (e.g., N-Acylation, N-Alkylation, Spirocyclization) start->functionalization purification Purification and Characterization (Chromatography, NMR, MS) functionalization->purification screening Biological Screening (e.g., Enzyme Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization optimization->functionalization Iterative Design

References

Application Notes and Protocols for 5-Methylindolin-2-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard in vitro and in vivo assays for evaluating the biological activity of 5-Methylindolin-2-one and its derivatives. The protocols are intended to guide researchers in the initial screening and characterization of these compounds for potential therapeutic applications, particularly in oncology and anti-inflammatory research.

Introduction to this compound

The this compound scaffold is a core structure in many synthetic compounds with a wide range of biological activities. Derivatives of this molecule have shown promise as inhibitors of protein kinases, modulators of inflammatory pathways, and antimicrobial agents.[1][2][3] The versatility of the indolin-2-one ring system allows for chemical modifications that can be tailored to target specific biological pathways, making it a valuable scaffold in drug discovery.[4][5]

In Vitro Assays

A variety of in vitro assays are essential for the initial characterization of this compound compounds. These assays provide crucial information on cytotoxicity, mechanism of action, and target engagement.

Quantitative Data Summary: Anti-Cancer Activity

The following tables summarize the in vitro anti-cancer activity of various this compound derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound 6j HeLa, HepG2, MCF-7, SCC-15, A549 (average)< 40[1]
Compound 6o HeLa, HepG2, MCF-7, SCC-15, A549 (average)< 40[1]
Compound 5h HT-290.016[6]
Compound 5h H4600.0037[6]
Compound 23p HepG22.357[5]
Compound 23p A5493.012[5]
Compound 23p Skov-32.891[5]
Compound 9 HepG-22.53[7]
Compound 9 MCF-77.54[7]
Compound 20 HepG-23.12[7]
Compound 20 MCF-76.88[7]
Compound A13 HCT1166.17[8]
Compound A13 MCF711.21[8]
Compound A13 A54912.49[8]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDKinase TargetIC50 (µM)Reference
Compound 6j Tyrosine Kinase1.34[1]
Compound 6o Tyrosine Kinase2.69[1]
Compound 9 CDK-2-[7]
Compound 9 CDK-4-[7]
Compound 20 VEGFR-2-[7]
Compound 20 EGFR-[7]
Compound 3b VEGFR-2-[9]
Compound 3b VEGFR-3-[9]
Compound 3b FLT3-[9]
Compound 3b Ret-[9]
Compound 3b PDGFR-β-[9]

Table 3: Anti-Inflammatory Activity of Indoline-Based Compounds

Compound IDTargetIC50 (µM)Reference
Compound 73 5-LOX0.41[2][10]
Compound 73 sEH0.43[2][10]
Compound 53 5-LOX0.28[2]
Compound 53 sEH0.061[2]
Compound 54 5-LOX0.18[2]
Compound 54 sEH0.100[2]

Experimental Protocols: In Vitro Assays

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the effect of compounds on cell proliferation and viability.[6][11][12][13]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against specific protein kinases, such as VEGFR, PDGFR, and c-Kit.[1][7][9][14]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, PDGFR-β)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound compounds dissolved in DMSO

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.

  • Compound Addition: Add the this compound compounds at various concentrations to the wells of a 384-well plate. Include wells with a known kinase inhibitor (positive control) and DMSO only (negative control).

  • Kinase Reaction Initiation: Add the kinase and substrate solution to the wells, followed by the addition of ATP to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and measure the remaining ATP or the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following compound treatment.[7][15]

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the this compound compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

In Vivo Assays

In vivo assays are critical for evaluating the efficacy, pharmacokinetics, and toxicity of lead compounds in a living organism.

Quantitative Data Summary: In Vivo Studies

Table 4: In Vivo Pharmacokinetic Parameters of a Related Compound (ZM241385) in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)AUC_last (ng·min/mL)Oral Bioavailability (%)Reference
Intravenous (IV)54458.03100,446.26-[16]
Oral (PO)16.671125.536.09[16]
Oral (PO)558.296599.696.09[16]

Table 5: In Vivo Anti-inflammatory and Anticonvulsant Activity

Compound IDModelActivityReference
Compound 73 Peritonitis and asthma murine modelsEfficacious[2]
Various derivatives Pentylenetetrazole-induced convulsions in miceRelative potency ranging from 0.02 to 0.2 (compared to phenobarbitone)

Experimental Protocols: In Vivo Assays

Human Tumor Xenograft Model in Mice

This model is widely used to assess the anti-tumor efficacy of compounds in vivo.[9][17]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (e.g., HT-29, H460)

  • This compound compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice into treatment and control groups. Administer the this compound compound (e.g., orally or intraperitoneally) daily or as per the determined dosing schedule. The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Pharmacokinetic Study in Rats

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.[16][18]

Materials:

  • Sprague-Dawley rats

  • This compound compound

  • Formulation for intravenous (IV) and oral (PO) administration

  • Blood collection supplies

  • LC-MS/MS for compound quantification in plasma

Protocol:

  • Dosing: Administer the compound to rats via IV and PO routes at a specific dose.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), half-life (t1/2), and oral bioavailability.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factors (VEGF, PDGF) Growth Factors (VEGF, PDGF) Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) Growth Factors (VEGF, PDGF)->Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) Binds to and activates Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR)->Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Activates This compound compounds This compound compounds This compound compounds->Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) Inhibits Proliferation, Angiogenesis, Survival Proliferation, Angiogenesis, Survival Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR)->Proliferation, Angiogenesis, Survival Promotes

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Cell Viability Assays (e.g., MTT) Cell Viability Assays (e.g., MTT) Compound Synthesis->Cell Viability Assays (e.g., MTT) Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) Cell Viability Assays (e.g., MTT)->Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) Lead Compound Identification Lead Compound Identification Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis)->Lead Compound Identification Pharmacokinetic Studies Pharmacokinetic Studies Lead Compound Identification->Pharmacokinetic Studies Efficacy Studies (e.g., Xenograft Models) Efficacy Studies (e.g., Xenograft Models) Pharmacokinetic Studies->Efficacy Studies (e.g., Xenograft Models) Toxicity Studies Toxicity Studies Efficacy Studies (e.g., Xenograft Models)->Toxicity Studies Preclinical Candidate Preclinical Candidate Toxicity Studies->Preclinical Candidate

Caption: Drug Discovery Workflow for this compound Compounds.

Logical Relationship

G This compound Scaffold This compound Scaffold Chemical Modifications Chemical Modifications This compound Scaffold->Chemical Modifications Diverse Biological Activities Diverse Biological Activities Chemical Modifications->Diverse Biological Activities Anti-Cancer Anti-Cancer Diverse Biological Activities->Anti-Cancer Anti-Inflammatory Anti-Inflammatory Diverse Biological Activities->Anti-Inflammatory Antimicrobial Antimicrobial Diverse Biological Activities->Antimicrobial Therapeutic Potential Therapeutic Potential Anti-Cancer->Therapeutic Potential Anti-Inflammatory->Therapeutic Potential Antimicrobial->Therapeutic Potential

Caption: Therapeutic Potential of this compound Derivatives.

References

The Versatility of 5-Methylindolin-2-one in the Synthesis of Complex Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Methylindolin-2-one, a derivative of the privileged indolin-2-one scaffold, serves as a versatile building block in medicinal chemistry for the creation of complex molecules with significant therapeutic potential. Its strategic methylation at the 5-position of the indole core provides a valuable lipophilic handle that can influence pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent anti-cancer and anti-inflammatory agents.

Application Notes

The chemical reactivity of the this compound core allows for diverse synthetic modifications, primarily at the C3-position and the N1-position. These modifications have led to the discovery of compounds with potent biological activities, including the induction of apoptosis in cancer cells and the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the inflammatory cascade.

Anti-Cancer Applications: Derivatives of this compound have demonstrated significant cytotoxicity against a range of cancer cell lines. A common synthetic strategy involves the Knoevenagel condensation of the active methylene group at the C3-position with various aldehydes to generate α,β-unsaturated carbonyl compounds. These derivatives often exert their anti-cancer effects by inducing apoptosis through the intrinsic pathway, characterized by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspase-3, leading to PARP cleavage.

Anti-Inflammatory Applications: The indolinone scaffold is also a key feature in the design of dual inhibitors of 5-LOX and sEH. By incorporating specific pharmacophoric features, molecules derived from this compound can simultaneously target these two enzymes, offering a synergistic approach to controlling inflammation. The 5-LOX enzyme is involved in the production of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Dual inhibition, therefore, leads to a more profound anti-inflammatory effect.

Quantitative Data

The following tables summarize the cytotoxic activities of various this compound derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxic Activity of (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-one Derivatives [1]

CompoundCell LineIC50 (μM)
8l MDA-MB-231 (Breast Cancer)3.26 ± 0.24
4T1 (Breast Cancer)5.96 ± 0.67

Table 2: Cytotoxic Activity of Indolin-2-one Based Molecules [2]

CompoundCell LineIC50 (μM)
9 HepG2 (Liver Cancer)2.53
MCF-7 (Breast Cancer)7.54
20 HepG2 (Liver Cancer)3.08
MCF-7 (Breast Cancer)5.28
13 HepG2 (Liver Cancer)18.86
MCF-7 (Breast Cancer)>100
10 HepG2 (Liver Cancer)28.11
MCF-7 (Breast Cancer)>100

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis of complex molecules from this compound or its close precursors.

Protocol 1: Synthesis of (E)-3-((1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)-5-methylindolin-2-one via Knoevenagel Condensation

This protocol describes the synthesis of a potent anti-cancer agent through the condensation of this compound with a substituted benzimidazole-2-carbaldehyde.

Materials:

  • This compound (1.0 eq)

  • 1-Alkyl-1H-benzo[d]imidazole-2-carbaldehyde (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound in ethanol, add the 1-alkyl-1H-benzo[d]imidazole-2-carbaldehyde.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: Synthesis of Spiro[5-methylindoline-3,2'-thiazolidine]-2,4'-dione Derivatives

This protocol outlines the one-pot, three-component synthesis of spiro-thiazolidine derivatives from 5-methylisatin (which can be synthesized from this compound by oxidation).

Materials:

  • 5-Methylisatin (1.0 eq)

  • Aromatic amine (e.g., aniline) (1.0 eq)

  • Thioglycolic acid (1.1 eq)

  • p-Dodecylbenzenesulfonic acid (DBSA) (0.1 eq) as a catalyst

  • Water (solvent)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 5-methylisatin, the aromatic amine, and DBSA in water.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add thioglycolic acid to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, the solid product is collected by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired spiro compound.

Protocol 3: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide or methyl iodide) (1.1-1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium hydroxide (KOH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

The following diagrams illustrate key signaling pathways and a generalized experimental workflow.

experimental_workflow start Start: This compound reaction Reaction: - Knoevenagel Condensation - N-Alkylation - Spirocyclization start->reaction workup Work-up: - Quenching - Extraction - Washing reaction->workup purification Purification: - Recrystallization - Column Chromatography workup->purification product Final Product: Complex Molecule purification->product

Caption: Generalized experimental workflow for synthesizing complex molecules from this compound.

apoptosis_pathway Indolinone This compound Derivative Bax Bax (Pro-apoptotic) Indolinone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Indolinone->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis dual_inhibition_pathway AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Leukotrienes Pro-inflammatory Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Promotes EETs Anti-inflammatory EETs CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degrades EETs->Inflammation Reduces DHETs Inactive DHETs sEH->DHETs Indolinone This compound Derivative (Dual Inhibitor) Indolinone->LOX5 Inhibits Indolinone->sEH Inhibits

References

Troubleshooting & Optimization

Technical Support Center: 5-Methylindolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies for this compound include the reductive cyclization of a substituted nitroarene and the reduction of 5-methylisatin. The choice of route often depends on the availability of starting materials, scalability, and desired purity.

Q2: I am observing a low yield in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, formation of side products, or loss of product during workup and purification. Key parameters to investigate are the quality of reagents and solvents, reaction temperature, and the choice of reducing agent or catalyst.

Q3: What are common side products, and how can their formation be minimized?

A3: A common side product is the over-reduced 5-methylindoline. This can be minimized by carefully selecting the reducing agent and controlling the reaction conditions, such as temperature and reaction time. In syntheses starting from substituted anilines, regioisomers can also be a challenge.

Q4: How can I effectively purify the crude this compound?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and should be determined based on the solubility of the product and impurities. For column chromatography, a solvent system with an appropriate polarity gradient (e.g., hexane/ethyl acetate) is generally effective.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound.

Issue 1: Low Yield
Possible Cause Troubleshooting Step Experimental Protocol
Poor Quality of Starting Materials Verify the purity of starting materials (e.g., 5-methylisatin, 2-chloro-N-(p-tolyl)acetamide) by techniques such as NMR or melting point analysis.Purification of 5-Methylisatin: Recrystallize from a suitable solvent like ethanol or acetic acid to remove impurities.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reduction or cyclization reactions require specific temperature control to proceed efficiently and minimize side reactions.Temperature Screening: Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, reflux) to identify the optimal condition for product formation by monitoring with TLC.
Inefficient Reduction or Cyclization The choice of reducing agent or catalyst is critical. If using a reducing agent like sodium dithionite or catalytic hydrogenation, ensure its activity and appropriate loading.Catalyst/Reagent Screening: Test different reducing agents (e.g., NaBH4, H2/Pd-C) or cyclization catalysts and optimize their stoichiometry. For catalytic hydrogenation, ensure the catalyst is fresh and the system is properly purged with hydrogen.
Product Loss During Workup Significant amounts of product can be lost during extraction and washing steps if the pH is not optimal or if the product has some solubility in the aqueous phase.Workup Optimization: Adjust the pH of the aqueous layer to ensure the product is in its least soluble form before extraction. Use an appropriate organic solvent for extraction and minimize the volume of washing solutions.
Issue 2: Formation of Side Products (e.g., 5-methylindoline)
Possible Cause Troubleshooting Step Experimental Protocol
Over-reduction of the Carbonyl Group A strong reducing agent or harsh reaction conditions can lead to the complete reduction of the C2-carbonyl to a methylene group.Milder Reducing Conditions: Employ a milder reducing agent or reduce the reaction temperature and time. For example, a controlled reduction of 5-methylisatin is necessary to avoid the formation of 5-methylindoline.
Formation of Regioisomers In syntheses starting from substituted anilines, the cyclization step may not be completely regioselective.Directed Cyclization: If applicable to the chosen route, consider using directing groups on the aniline precursor to favor the desired cyclization pathway.
Incomplete Reaction The presence of unreacted starting material can complicate purification and lower the yield of the desired product.Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to ensure it goes to completion. If the reaction stalls, a slight increase in temperature or addition of more reagent/catalyst may be necessary.

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of reported yields for analogous reactions to provide a comparative baseline.

Synthetic Route Key Reagents/Catalyst Solvent Temperature (°C) Typical Yield (%)
Reductive Cyclization of a Nitro-precursor Fe/AcOH or H₂/Pd-CEthanol/WaterReflux60-85
Reduction of 5-Methylisatin Hydrazine HydrateEthylene Glycol190~30-40 (for oxindole)[1]
Friedel-Crafts Cyclization AlCl₃Dichloromethane0 - rt50-70

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Cyclization

This protocol is a general procedure for the synthesis of indolin-2-ones from an appropriate N-aryl-α-chloroacetamide precursor.

Step 1: Synthesis of 2-Chloro-N-(4-methylphenyl)acetamide

  • In a round-bottom flask, dissolve p-toluidine in a suitable solvent such as dichloromethane or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-chloro-N-(4-methylphenyl)acetamide.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a stirred suspension of aluminum chloride (AlCl₃) in an anhydrous solvent like dichloromethane at 0 °C, add the 2-chloro-N-(4-methylphenyl)acetamide in portions.

  • Allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Reduction of 5-Methylisatin

This protocol describes the Wolff-Kishner reduction, which typically reduces a carbonyl to a methylene group. To obtain the indolin-2-one, milder or more selective reduction methods would be required. The following is a general procedure for a Wolff-Kishner reduction which would need to be adapted.

  • To a solution of 5-methylisatin in a high-boiling solvent such as ethylene glycol, add hydrazine hydrate.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Add a strong base, such as potassium hydroxide (KOH), to the reaction mixture.

  • Increase the temperature to around 190-200 °C to facilitate the reduction and evolution of nitrogen gas.[2][3]

  • After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction (Reductive Cyclization or Isatin Reduction) start->reaction Reagents, Solvent, Catalyst quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purify Column Chromatography or Recrystallization concentration->purify analysis Characterization (NMR, MS, MP) purify->analysis end Pure this compound analysis->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Starting Material Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup purify_reagents Purify/Replace Reagents check_reagents->purify_reagents optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Adjust Reaction Time check_conditions->optimize_time change_reagent Change Reducing Agent/Catalyst check_conditions->change_reagent optimize_workup Modify Workup Protocol check_workup->optimize_workup end Improved Yield purify_reagents->end optimize_temp->end optimize_time->end optimize_workup->end change_reagent->end

Caption: A logical workflow for troubleshooting low yield in synthesis.

References

Technical Support Center: Purification of 5-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Methylindolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization.[1] A combination of these techniques, such as initial purification by column chromatography followed by recrystallization, can be employed to achieve a high degree of purity.

Q2: How can I quickly assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for the qualitative assessment of purity. A single spot on the TLC plate under UV visualization is a good indication of high purity. The presence of multiple spots suggests the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.[2]

Q3: What are the common impurities I might encounter in my this compound product?

A3: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products.[1] Specific impurities will depend on the synthetic route used, but can include isomers or related indole derivatives.[1] Residual solvents from the reaction or initial purification steps may also be present.[1]

Q4: My purified this compound has a pink or brownish discoloration. What could be the cause?

A4: Discoloration in indole-containing compounds is often due to the presence of oxidized species or other colored byproducts from the synthesis. While this doesn't necessarily render the material unusable for all applications, its purity should be verified by analytical methods like TLC or HPLC.

Q5: What is the impact of impurities in this compound on my research, particularly in drug development?

A5: Impurities can significantly impact research and drug development by affecting the safety and efficacy of a drug product, leading to the formation of unwanted side products in subsequent synthetic steps, interfering with analytical assays, and potentially causing delays in regulatory approval.

Troubleshooting Guides

Issue 1: Multiple Spots Observed on TLC Analysis
  • Symptom: Your TLC analysis of this compound shows more than one spot, indicating the presence of impurities.

  • Possible Causes:

    • Incomplete reaction: Residual starting materials or intermediates may be present.

    • Side reactions: The synthesis method may have produced isomeric or other byproducts.[1]

    • Degradation: The product may have degraded due to improper storage or handling (e.g., exposure to heat, light, or oxygen).[1]

  • Solutions:

    • Purification: The most effective solution is to purify the product using column chromatography or recrystallization.[1]

    • Optimize Reaction Conditions: If you are synthesizing the this compound, optimizing reaction conditions such as temperature, reaction time, and catalyst can help minimize the formation of byproducts.[1]

Issue 2: Low Yield or Purity After Synthesis
  • Symptom: The yield of this compound from a synthesis is lower than expected, or the product is of low purity.

  • Possible Causes:

    • Suboptimal reaction conditions: The temperature, reaction time, or choice of catalyst and solvent may not be ideal.[1]

    • Product decomposition: Prolonged heating or exposure to harsh acidic or basic conditions during workup can lead to product degradation.[1]

    • Inefficient purification: The chosen purification method may not be effective at removing all impurities.[1]

  • Solutions:

    • Review and Optimize Synthesis Protocol: Carefully review the synthetic procedure and consider adjustments to reaction parameters.

    • Purification Strategy: A combination of purification techniques may be necessary. For instance, an initial purification by column chromatography could be followed by recrystallization to obtain a highly pure product.[1]

Issue 3: Product is an Oil or Gummy Solid Instead of a Crystalline Solid
  • Symptom: After purification, the this compound product is an oil or a gummy solid, making it difficult to handle and dry.

  • Possible Causes:

    • Presence of residual solvent: High-boiling point solvents used in the reaction or purification may be difficult to remove completely.

    • Impurities depressing the melting point: The presence of unreacted starting materials or side products can result in an oily product.

  • Solutions:

    • Thorough Drying: Dry the product under a high vacuum for an extended period to remove residual solvents.

    • Purification: Purify the crude product by column chromatography or recrystallization to remove impurities.

    • Trituration: Attempt trituration by scratching the flask with a glass rod or adding a small amount of a non-solvent and sonicating to induce crystallization.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound

Polarity of ImpuritiesRecommended Solvent System (v/v)
Non-polarStart with 100% Hexane, gradually increasing the polarity with Ethyl Acetate (e.g., 9:1 Hexane:Ethyl Acetate).
Moderately PolarA mixture of Hexane and Ethyl Acetate (e.g., starting with 4:1 and moving to 1:1) is a good starting point.
PolarA solvent system of Dichloromethane and Methanol (e.g., starting with 99:1 and gradually increasing the methanol content) can be effective.

Table 2: Suggested Solvents for Recrystallization of this compound

Solvent/Solvent SystemComments
EthanolA good general-purpose solvent for recrystallization, especially for minor impurities.
Methanol/WaterA common mixed-solvent system for polar compounds.
Hexane/Ethyl AcetateCan be effective, particularly if the product has moderate polarity.
Acetone/WaterAnother useful mixed-solvent system.
TolueneCan be effective for aromatic compounds.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: First, perform TLC to determine a suitable solvent system. The ideal solvent system should give your product an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Select a column of appropriate size.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve your crude this compound in a minimal amount of the eluting solvent or a more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a lower polarity.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the purified product.

    • Gradually increase the polarity of the eluent if necessary to elute the product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a fume hood, dissolve the impure this compound in a minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The this compound will start to crystallize. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow start Crude this compound Product tlc Purity Check (TLC/HPLC) start->tlc decision Is Purity Sufficient? tlc->decision column_chrom Column Chromatography decision->column_chrom No end Pure this compound decision->end Yes recrystallization Recrystallization column_chrom->recrystallization For higher purity dry Dry Purified Product column_chrom->dry recrystallization->dry dry->end

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Purification Issue multi_spots Multiple Spots on TLC? start->multi_spots oily_product Product is Oily/Gummy? start->oily_product low_yield Low Yield? start->low_yield incomplete_rxn Incomplete Reaction multi_spots->incomplete_rxn Cause side_products Side Products Formed multi_spots->side_products Cause solvent_residue Residual Solvent oily_product->solvent_residue Cause impurities Impurities Present oily_product->impurities Cause suboptimal_cond Suboptimal Reaction Conditions low_yield->suboptimal_cond Cause decomposition Product Decomposition low_yield->decomposition Cause purify Action: Purify (Column/Recrystallize) incomplete_rxn->purify side_products->purify dry_vacuum Action: Dry Under High Vacuum solvent_residue->dry_vacuum impurities->purify triturate Action: Triturate impurities->triturate optimize_rxn Action: Optimize Synthesis suboptimal_cond->optimize_rxn refine_purification Action: Refine Purification Strategy decomposition->refine_purification

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: N-alkylation of 5-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 5-Methylindolin-2-one. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this critical chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the N-alkylation of this compound, offering potential causes and actionable solutions.

Q1: Why is the yield of my N-alkylated product consistently low?

Low yields can stem from several factors, including incomplete deprotonation, side reactions, or suboptimal reaction conditions.

  • Incomplete Deprotonation: The N-H proton of the oxindole ring must be removed by a base to form the nucleophilic anion. If the base is not strong enough or if insufficient equivalents are used, a significant portion of the starting material will remain unreacted.

  • Competing Side Reactions: The primary competing reactions are O-alkylation and C3-alkylation. The oxindole anion is an ambident nucleophile, meaning it can react at the nitrogen, oxygen, or the C3 position.

  • Reaction Conditions: Temperature and reaction time are critical. Some reactions may require elevated temperatures to proceed to completion, while prolonged reaction times can sometimes lead to product degradation or an increase in byproducts.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture will quench the base (especially strong bases like NaH) and the oxindole anion, halting the reaction. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Re-evaluate Your Base: For complete deprotonation, a strong base is often required. Sodium hydride (NaH) is a common and effective choice. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.

  • Increase Temperature: If the reaction is sluggish at room temperature, consider moderately heating the reaction. For some indole alkylations, increasing the temperature to 80 °C has been shown to drive the reaction to completion.

  • Add a Catalyst: For certain alkyl halides, adding a catalytic amount of potassium iodide (KI) can increase the rate of reaction by in situ formation of the more reactive alkyl iodide.

Q2: My product is a mixture of N-alkylated and O-alkylated isomers. How can I improve N-selectivity?

The formation of the O-alkylated byproduct is a classic challenge in lactam chemistry. The ratio of N- to O-alkylation is heavily influenced by the choice of base, solvent, and the alkylating agent.

  • Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are known to solvate the cation of the base, leaving a "naked" and highly reactive anion. This generally favors N-alkylation, as the nitrogen atom is the softer and more nucleophilic site.

  • Counter-ion Effects: The nature of the cation from the base plays a role. Softer cations (like K⁺ or Cs⁺) tend to favor N-alkylation over harder cations (like Li⁺ or Na⁺).

  • Alkylating Agent: According to Hard-Soft Acid-Base (HSAB) theory, alkylating agents with soft leaving groups (like iodide) tend to react preferentially at the soft nitrogen center, leading to N-alkylation. Conversely, harder electrophiles (e.g., dimethyl sulfate) may favor O-alkylation.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: If you are using a less polar solvent like THF, switching to DMF or DMSO can significantly improve N-selectivity.

  • Change the Base: Consider using bases with softer counter-ions. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often excellent choices for promoting N-alkylation, although they may require higher temperatures than stronger bases like NaH.

  • Modify the Alkylating Agent: If possible, use an alkyl iodide or add catalytic KI to the reaction with an alkyl bromide or chloride.

Q3: I am observing a significant amount of C3-alkylation. How can this be prevented?

The C3 position of the oxindole ring is nucleophilic and can compete with the nitrogen for the alkylating agent, especially if N-deprotonation is incomplete.

Troubleshooting Steps:

  • Ensure Complete N-Deprotonation: Use a sufficiently strong base (e.g., NaH) in an appropriate solvent (e.g., DMF) and allow enough time for the deprotonation to complete before adding the alkylating agent. An evolution of hydrogen gas should be observed when using NaH.

  • Employ a Protecting Group Strategy: A robust method to prevent C3-alkylation is to temporarily protect this position. One strategy involves the condensation of the oxindole with an aldehyde (e.g., N-methylpyrrole-2-carboxaldehyde) to block the C3 position. Following N-alkylation, the protecting group can be removed reductively (e.g., with hydrazine).[1]

Q4: The reaction does not go to completion, and purification is difficult. What can I do?

Incomplete conversion leads to a mixture of starting material and product, which can be challenging to separate due to similar polarities.[2]

Troubleshooting Steps:

  • Drive the Reaction to Completion: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent and a stronger base or higher temperature to ensure all the starting material is consumed. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Optimize Chromatography: If separation is unavoidable, carefully optimize your column chromatography conditions. Test various solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve better separation.

  • Consider a Recrystallization: If the N-alkylated product is a solid, recrystallization can be an effective purification method to remove unreacted starting material.

Data & Condition Optimization

The choice of reagents can significantly impact reaction outcomes. While data specific to this compound is sparse, the following tables summarize general trends and specific examples from closely related oxindole systems to guide optimization.

Table 1: Comparison of Bases for Alkylation of Oxindoles This table illustrates the effect of different bases on the yield of alkylated oxindoles in various catalytic systems.

BaseSolventTemperature (°C)Yield (%)Notes / Reference
K₂CO₃DMF6055For N-benzylation of a C3-protected oxindole.[1]
NaHDMF60<10For N-benzylation of a C3-protected oxindole.[1]
TEADMF6048For N-benzylation of a C3-protected oxindole.[1]
LiOHToluene15090Ni-catalyzed alkylation with a secondary alcohol.[3]
NaOHToluene15085Ni-catalyzed alkylation with a secondary alcohol.[3]
ᵗBuOKToluene150<10Ni-catalyzed alkylation with a secondary alcohol.[3]
NaOᵗBuTHF6084Mo-catalyzed allylic alkylation.[4]

Note: Yields are highly substrate and reaction-type dependent. This table serves as a general guide for base selection.

Experimental Protocols

The following are representative protocols for the N-alkylation of an oxindole substrate. These should be adapted for this compound as needed.

Protocol 1: General Procedure using Sodium Hydride (NaH)

This protocol is a standard and robust method for achieving N-alkylation.

  • Preparation: Add this compound (1.0 eq) to a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.2-0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC. If the reaction is slow, heating to 50-80 °C may be necessary.

  • Work-up: Once complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: C3-Protection Strategy for Selective N-Alkylation [1]

This three-step protocol is designed to eliminate C3-alkylation byproducts.

  • Step 1: C3-Protection:

    • To a solution of this compound (1.0 eq) in ethanol, add N-methylpyrrole-2-carboxaldehyde (1.5 eq) and piperidine (0.67 eq).

    • Reflux the mixture at 80 °C for 2 hours.

    • Cool the reaction and isolate the C3-protected product.

  • Step 2: N-Alkylation:

    • Dissolve the C3-protected intermediate (1.0 eq) in DMF.

    • Add K₂CO₃ (2.0 eq), catalytic KI (0.05 eq), and the alkyl bromide (1.2 eq).

    • Stir the mixture at 60 °C for 24 hours.

    • Work up and purify the N-alkylated, C3-protected product.

  • Step 3: Deprotection:

    • Dissolve the product from Step 2 in ethanol.

    • Add hydrazine hydrate (H₂NNH₂·H₂O, 10.0 eq).

    • Stir at room temperature for 1 hour.

    • Work up and purify to yield the final, selectively N-alkylated product.

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for troubleshooting the N-alkylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: this compound dissolve Dissolve in Anhydrous DMF start->dissolve cool_deprot Cool to 0 °C dissolve->cool_deprot add_base Add Base (e.g., NaH) cool_deprot->add_base stir Stir (30-60 min) for Deprotonation add_base->stir cool_alkyl Cool to 0 °C stir->cool_alkyl add_alkyl Add Alkylating Agent cool_alkyl->add_alkyl monitor Warm to RT & Monitor by TLC add_alkyl->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate & Purify extract->purify end Final Product purify->end

Caption: Standard workflow for N-alkylation using NaH.

G start Reaction Issue Identified q_yield Is the yield low? start->q_yield q_mixture Is it a mixture of isomers? q_yield->q_mixture No sol_yield Check for moisture. Increase base equivalents. Increase temperature. Add catalytic KI. q_yield->sol_yield Yes q_O_alkyl O-Alkylation observed? q_mixture->q_O_alkyl Yes sol_O_alkyl Switch to polar aprotic solvent (DMF). Use a base with a softer cation (K2CO3, Cs2CO3). q_O_alkyl->sol_O_alkyl Yes q_C3_alkyl C3-Alkylation observed? q_O_alkyl->q_C3_alkyl No sol_C3_alkyl Ensure complete deprotonation before adding alkylating agent. Consider C3-protection strategy. q_C3_alkyl->sol_C3_alkyl Yes no_issue Other Issue: Check starting material purity. q_C3_alkyl->no_issue No

Caption: Troubleshooting decision tree for N-alkylation.

References

Technical Support Center: Optimizing Condensation Reactions of 5-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the condensation of 5-Methylindolin-2-one with various aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the condensation of this compound with an aldehyde?

A1: The reaction is a Knoevenagel condensation. It involves the nucleophilic addition of the active methylene group at the C3 position of the this compound to the carbonyl group of an aldehyde, followed by a dehydration reaction to form a C=C double bond. The reaction is typically catalyzed by a weak base.

Q2: What are the most common catalysts used for this reaction?

A2: Weak bases are the most effective catalysts. Using a strong base can lead to self-condensation of the aldehyde or other side reactions.[1] Piperidine is a classic and widely used catalyst for this type of condensation.[2][3] Other effective catalysts include pyrrolidine, ammonium acetate, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][4][5]

Q3: Which solvents are suitable for this condensation reaction?

A3: The choice of solvent can significantly impact the reaction outcome. Ethanol is commonly used, especially when piperidine is the catalyst, often under reflux conditions. Acetic acid can also be used as a solvent, which can catalyze the reaction itself, typically requiring reflux.[6] For azeotropic removal of water, which drives the reaction to completion, non-polar solvents like toluene or benzene can be employed in conjunction with a Dean-Stark apparatus.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate). The disappearance of the starting materials (this compound and the aldehyde) and the appearance of the product spot indicate the progression of the reaction.

Q5: What are the expected products of the condensation?

A5: The expected product is a 3-(substituted-benzylidene)-5-methylindolin-2-one. The product is an α,β-unsaturated ketone, also known as a conjugated enone.[1] Depending on the reaction conditions and the substituents on the aldehyde, a mixture of (E) and (Z) isomers may be formed.[7]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Ineffective Catalyst: The chosen base may be too weak or too strong. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Unfavorable Equilibrium: The presence of water, a byproduct, can inhibit the forward reaction.1. Catalyst Optimization: If using piperidine, ensure a catalytic amount (e.g., 0.1 equivalents) is used. Consider switching to an alternative catalyst like DBU or pyrrolidine. 2. Reaction Conditions: Increase the reaction time and monitor by TLC until the starting material is consumed. If the reaction is being run at room temperature, consider heating to reflux. 3. Water Removal: If using a solvent like toluene, employ a Dean-Stark apparatus to remove water as it forms. Alternatively, the addition of molecular sieves can be effective.
Formation of Multiple Products/Side Products 1. Self-Condensation of Aldehyde: This can occur if the catalyst is too strong. 2. Formation of Isomers: Both (E) and (Z) isomers of the product can be formed. 3. Michael Addition: The product can potentially react further with another molecule of the active methylene compound.1. Catalyst Choice: Use a weak base like piperidine or ammonium acetate. Avoid strong bases like sodium hydroxide. 2. Isomer Separation: Isomers can often be separated by column chromatography or fractional crystallization. The more stable isomer is typically the major product. 3. Stoichiometry Control: Use a 1:1 or a slight excess of the aldehyde to minimize the reaction of the product with the starting material.
Difficulty in Product Purification 1. Contamination with Starting Materials: Incomplete reaction can leave unreacted starting materials. 2. Presence of Catalyst: The basic catalyst may remain in the crude product. 3. Oily Product: The product may not crystallize easily.1. Reaction Monitoring: Ensure the reaction goes to completion by monitoring with TLC. 2. Work-up Procedure: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine. 3. Purification Techniques: If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography on silica gel is a reliable method for purification.
Reaction Does Not Start 1. Poor Quality Reagents: Starting materials may be impure or degraded. 2. Inactive Catalyst: The catalyst may have decomposed.1. Reagent Purity: Ensure the this compound and the aldehyde are pure. Recrystallize or distill if necessary. 2. Fresh Catalyst: Use a fresh bottle of the catalyst.

Quantitative Data on Reaction Conditions

The following table summarizes various reported conditions for the Knoevenagel condensation of indolin-2-one derivatives with aromatic aldehydes, which can be used as a starting point for optimizing the reaction with this compound.

5-Substituted Indolin-2-oneAldehydeCatalystSolventTemperatureTimeYield (%)
Indolin-2-one4-(Dimethylamino)benzaldehydeAcetic AcidAcetic AcidReflux3 hNot specified
5-Substituted Indolin-2-onesVarious Aromatic AldehydesPiperidineNot specifiedNot specifiedNot specified70-90
4,6-Dinitro-1-tosylindolineVarious Aromatic AldehydesPiperidineNot specifiedNot specifiedNot specified42-68
Indolin-2-oneBenzaldehydeDBU/WaterWaterRoom Temp20 min96
Thiazolidine-2,4-dionep-MethoxybenzaldehydePyrrolidineNot specifiedNot specifiedNot specified~100

Detailed Experimental Protocol

This protocol provides a general method for the piperidine-catalyzed condensation of this compound with a representative aromatic aldehyde (e.g., benzaldehyde).

Materials:

  • This compound (1 equivalent)

  • Benzaldehyde (1.05 equivalents)

  • Piperidine (0.1 equivalents)

  • Ethanol (sufficient to dissolve reactants)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound and benzaldehyde in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours, as indicated by the disappearance of starting materials on TLC), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Aldehyde, and Ethanol catalyst Add Piperidine reagents->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify

Caption: Experimental workflow for the condensation of this compound.

Troubleshooting_Workflow start Low Yield check_completion Is the reaction complete (checked by TLC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_catalyst Is the catalyst appropriate? check_completion->check_catalyst Yes increase_time Increase reaction time/temperature incomplete->increase_time end Improved Yield increase_time->end wrong_catalyst Ineffective Catalyst check_catalyst->wrong_catalyst No check_water Is water being removed? check_catalyst->check_water Yes optimize_catalyst Optimize catalyst type/amount wrong_catalyst->optimize_catalyst optimize_catalyst->end no_water_removal Unfavorable Equilibrium check_water->no_water_removal No check_water->end Yes use_dean_stark Use Dean-Stark or molecular sieves no_water_removal->use_dean_stark use_dean_stark->end

Caption: Troubleshooting decision tree for low yield in condensation reactions.

References

Technical Support Center: Reactions of 5-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side product formation during chemical reactions involving 5-Methylindolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The primary side products in reactions involving this compound typically arise from three main competing reaction pathways:

  • C3-Alkylation: In addition to the desired N-alkylation, alkylation can occur at the carbon atom at the 3-position of the oxindole ring, leading to the formation of a C3-alkylated isomer.

  • Oxidation: The oxindole ring can be oxidized, particularly under basic conditions or in the presence of an oxidizing agent, to form 5-methylisatin (5-methyl-1H-indole-2,3-dione).[1][2]

  • Dimerization: Under certain conditions, especially with a strong base and an oxidizing agent, this compound can undergo oxidative dimerization.

Q2: How can I distinguish between the N-alkylated and C3-alkylated products?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N- and C-alkylated isomers.[3]

  • ¹H NMR: For the N-alkylated product, the two protons at the C3 position will typically appear as a singlet. In the C3-alkylated product, the remaining proton at the C3 position will be a multiplet, and new signals corresponding to the introduced alkyl group will be observed.

  • ¹³C NMR: The chemical shift of the C3 carbon can be indicative. N-alkylation will have a less pronounced effect on the C3 chemical shift compared to direct C-alkylation.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the protons of the alkyl group and the nitrogen (for N-alkylation) or the C3 carbon (for C-alkylation), providing unambiguous structural assignment.

Q3: What causes the formation of the oxidized side product, 5-methylisatin?

A3: The formation of 5-methylisatin is a result of the oxidation of the this compound ring system. This can be promoted by several factors, including the presence of oxygen, strong bases, and certain metal catalysts.[1][2] Reactions carried out under an inert atmosphere (e.g., nitrogen or argon) can help minimize this side product.

Troubleshooting Guides

Issue 1: Low Yield of N-Alkylated Product due to Competing C3-Alkylation

This is a common issue arising from the ambident nucleophilic nature of the oxindole anion.

Troubleshooting Workflow:

start Low Yield of N-Alkylated Product check_base Review the Base Used start->check_base check_solvent Examine the Solvent check_base->check_solvent If using a strong, non-hindered base check_temp Assess Reaction Temperature check_solvent->check_temp If using a polar aprotic solvent protect_c3 Consider C3 Protection check_temp->protect_c3 If reaction is run at elevated temperature outcome Improved N-Alkylation Selectivity protect_c3->outcome

Caption: Troubleshooting workflow for poor N-alkylation selectivity.

Detailed Steps & Protocols:

  • Modify the Base: Strong, non-hindered bases can favor C-alkylation.

    • Recommendation: Switch to a milder base such as potassium carbonate (K₂CO₃) or a more sterically hindered base.

  • Change the Solvent: The solvent can influence the reactivity of the enolate intermediate.

    • Recommendation: If using a polar aprotic solvent like DMF or DMSO, consider switching to a less polar solvent.

  • Adjust the Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may not be the desired N-alkylated isomer.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., room temperature or 0 °C).

  • Implement a C3-Protecting Group Strategy: For challenging cases, protecting the C3 position is a reliable method to ensure N-alkylation.

    Experimental Protocol: Selective N-Alkylation via C3-Protection

    • Step 1: Protection of the C3 Position:

      • In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol.

      • Add N-methylpyrrole-2-carboxaldehyde (1.5 equiv) and piperidine (0.67 equiv).

      • Reflux the mixture at 80 °C for 2 hours.

      • Cool the reaction and isolate the C3-protected intermediate.

    • Step 2: N-Alkylation:

      • Dissolve the C3-protected intermediate (1.0 equiv) in DMF.

      • Add potassium carbonate (2.0 equiv), a catalytic amount of potassium iodide (0.05 equiv), and the desired alkyl halide (1.2 equiv).

      • Stir the reaction at 60 °C for 24 hours.

      • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product.

    • Step 3: Deprotection:

      • Dissolve the N-alkylated, C3-protected compound in ethanol.

      • Add hydrazine hydrate (10.0 equiv) and stir at room temperature for 1 hour.

      • Remove the solvent under reduced pressure and purify the desired N-alkylated this compound by column chromatography.

    Quantitative Data for N-Alkylation of Various Oxindoles (Illustrative)

Oxindole DerivativeAlkyl HalideOverall Yield (%)
OxindoleBenzyl bromide65
5-BromooxindoleBenzyl bromide67
5-FluorooxindoleBenzyl bromide62
OxindoleEthyl bromoacetate58
OxindolePropyl bromide55

Data adapted from a study on a similar protecting group strategy for oxindoles.

Issue 2: Formation of 5-Methylisatin (Oxidized Side Product)

This side product can be prevalent if the reaction is exposed to air, especially under basic conditions.

Troubleshooting Workflow:

start Formation of 5-Methylisatin check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_reagents Inspect Reagents for Peroxides check_atmosphere->check_reagents If reaction is open to air check_base_conc Evaluate Base Concentration check_reagents->check_base_conc If solvents are not peroxide-free outcome Minimized Oxidation check_base_conc->outcome

Caption: Troubleshooting workflow for the formation of 5-methylisatin.

Detailed Steps & Protocols:

  • Ensure an Inert Atmosphere:

    • Protocol: Set up the reaction under a positive pressure of an inert gas such as nitrogen or argon. Use glassware that has been oven-dried to remove moisture. Solvents should be degassed prior to use.

  • Use Peroxide-Free Solvents:

    • Protocol: Ethereal solvents like THF can form explosive peroxides upon storage. Always test for the presence of peroxides before use and purify if necessary.

  • Control Base Concentration and Addition:

    • Protocol: Add the base slowly and portion-wise to the reaction mixture, especially if it is a strong base. This can help to control any exothermic processes and minimize side reactions.

Issue 3: Dimerization of this compound

Dimerization can occur, particularly in the presence of a strong base and an oxidizing agent.

Troubleshooting Workflow:

start Dimerization Observed check_oxidants Identify Potential Oxidants start->check_oxidants check_base_strength Assess Base Strength check_oxidants->check_base_strength If oxidizing agents are present check_concentration Review Reactant Concentration check_base_strength->check_concentration If using a very strong base outcome Reduced Dimer Formation check_concentration->outcome

References

Technical Support Center: Scale-Up Synthesis of 5-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up synthesis of 5-Methylindolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the industrial-scale production of this compound?

A1: The large-scale synthesis of this compound, also known as 5-methyl-2-oxindole, typically involves a multi-step process. A common and scalable approach is the reaction of a substituted aniline with an α-haloacetyl halide, followed by an intramolecular Friedel-Crafts cyclization. For instance, 4-methylaniline can be reacted with chloroacetyl chloride to form an intermediate chloroacetamide, which is then cyclized in the presence of a Lewis acid catalyst to yield the desired product. Another potential route involves the Fischer indole synthesis, although controlling side reactions like tar formation can be a challenge at scale.[1][2]

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A2: Several parameters are crucial for a successful and reproducible scale-up. These include:

  • Temperature Control: Both the initial acylation and the subsequent cyclization are often exothermic. Inadequate temperature control in large reactors can lead to runaway reactions, decreased yield, and the formation of impurities.

  • Reagent Addition Rate: The rate at which reagents are added can significantly impact local concentrations and heat generation. A controlled addition rate is essential to maintain a consistent reaction profile.

  • Mixing Efficiency: Proper agitation is critical to ensure uniform temperature distribution and reactant contact, preventing the formation of "hot spots" and localized byproduct formation.

  • Purity of Starting Materials: Impurities in the starting materials that are negligible at the lab scale can have a significant impact on the outcome of a large-scale reaction, potentially leading to lower yields and difficult purification.

Q3: How can I minimize the formation of common byproducts during the synthesis?

A3: Byproduct formation is a common challenge in scaling up organic syntheses. For this compound, potential byproducts can arise from side reactions such as polymerization, over-alkylation, or incomplete cyclization. To minimize these, consider the following:

  • Optimize Catalyst Loading: In Friedel-Crafts cyclizations, the amount of Lewis acid catalyst should be carefully optimized. Excess catalyst can lead to charring and the formation of polymeric byproducts.

  • Solvent Selection: The choice of solvent can influence reaction kinetics and solubility of intermediates and byproducts. High-boiling aromatic hydrocarbons like toluene or xylene are often used in large-scale reactions.

  • Reaction Time: Monitoring the reaction progress using techniques like HPLC can help determine the optimal reaction time to maximize product formation while minimizing the degradation of the desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient heating or reaction time.Monitor the reaction by TLC or HPLC to ensure completion. Consider extending the reaction time or moderately increasing the temperature.
Poor quality of starting materials or reagents.Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly distilled solvents and high-purity reagents.
Suboptimal catalyst activity or loading.Use a fresh batch of catalyst. Optimize the catalyst loading through small-scale experiments before proceeding with the large-scale batch.
Difficult Purification Presence of closely related impurities or colored byproducts.Employ column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent system can also be effective for removing many impurities.
Formation of tars or polymeric materials.Re-evaluate the reaction temperature and catalyst concentration. Lowering the temperature and using a more controlled addition of the catalyst can often mitigate tar formation.
Exothermic Runaway Inadequate heat removal in a large reactor.Ensure the reactor's cooling system is functioning efficiently. Slow down the rate of reagent addition to control the rate of heat generation. Consider using a solvent with a higher boiling point to better manage the reaction temperature.
Inconsistent Batch-to-Batch Results Variations in raw material quality or process parameters.Implement strict quality control for all incoming raw materials. Maintain detailed batch records to ensure all process parameters (temperature, addition rates, mixing speed) are consistent between batches.

Experimental Protocols

While a specific multi-kilogram scale protocol for this compound is not publicly available, the following is a representative lab-scale synthesis that can be adapted for scale-up, based on common methodologies for similar oxindole derivatives.

Synthesis of N-(4-methylphenyl)-2-chloroacetamide (Intermediate)

  • To a stirred solution of 4-methylaniline (1 equivalent) in a suitable solvent (e.g., ethyl acetate or toluene) in a jacketed reactor, slowly add chloroacetyl chloride (1.05 to 1.1 equivalents) at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, the reaction mixture may be quenched with water or an aqueous base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude N-(4-methylphenyl)-2-chloroacetamide, which can be used in the next step with or without further purification.

Intramolecular Friedel-Crafts Cyclization to this compound

  • To a suspension of the crude N-(4-methylphenyl)-2-chloroacetamide (1 equivalent) in a high-boiling solvent (e.g., dichlorobenzene or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride, 1.2-1.5 equivalents) portion-wise at a controlled temperature.

  • Heat the reaction mixture to a temperature typically ranging from 120°C to 160°C. The optimal temperature should be determined through laboratory-scale experiments.

  • Maintain the reaction at this temperature for several hours, monitoring its progress by HPLC.

  • Upon completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The product can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.

  • The crude this compound can be purified by recrystallization or column chromatography.

Data Presentation

The following tables provide illustrative data for the scale-up synthesis of an oxindole derivative, which can be considered as a reference for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and equipment used.

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Starting Material (4-methylaniline) 10 g1 kg50 kg
Solvent (Toluene) 100 mL10 L500 L
Reaction Temperature (Cyclization) 130°C130-135°C (with careful monitoring)130-135°C (with automated control)
Reaction Time 4 hours6-8 hours8-10 hours
Typical Yield 85-90%80-85%75-80%
Purity (Crude) >95%>92%>90%
Purity (After Purification) >99%>99%>99%

Table 2: Impurity Profile at Different Scales

ImpurityLab ScalePilot ScaleProduction Scale
Unreacted Starting Material < 0.5%< 1%< 1.5%
Isomeric Byproducts Not Detected< 0.2%< 0.5%
Polymeric Material < 0.1%< 0.5%< 1%

Visualizations

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization cluster_2 Step 3: Purification 4-Methylaniline 4-Methylaniline Intermediate N-(4-methylphenyl)- 2-chloroacetamide 4-Methylaniline->Intermediate Solvent (e.g., Toluene) Controlled Temperature Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate Product This compound Intermediate->Product Lewis Acid (e.g., AlCl3) High Temperature Purified_Product Purified This compound Product->Purified_Product Recrystallization or Chromatography

Caption: Synthetic workflow for this compound.

Troubleshooting_Flowchart Start Low Yield or High Impurity Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Temp Review Temperature Control Check_Purity->Check_Temp Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Check_Mixing Evaluate Mixing Efficiency Check_Temp->Check_Mixing Adequate Adjust_Temp Optimize Temperature Profile Check_Temp->Adjust_Temp Inadequate Improve_Mixing Increase Agitation or Change Impeller Check_Mixing->Improve_Mixing Poor End Improved Yield/ Purity Check_Mixing->End Good Purify_SM->End Adjust_Temp->End Improve_Mixing->End

Caption: Troubleshooting flowchart for scale-up issues.

References

troubleshooting diastereomeric mixture separation in spiro thiazolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with diastereomeric mixture separation in spiro thiazolidine synthesis.

Frequently Asked Questions (FAQs)

Q1: My spiro thiazolidine synthesis resulted in a mixture of diastereomers. Is this expected?

A1: Yes, the formation of diastereomeric mixtures is common in the synthesis of spiro thiazolidines, especially when new stereocenters are created. The reaction of a prochiral center with a chiral reagent or the reaction between two prochiral reactants can lead to multiple diastereomers. The ratio of the diastereomers formed will depend on the reaction conditions, including the catalyst, solvent, and temperature.

Q2: What are the common methods for separating diastereomeric mixtures of spiro thiazolidines?

A2: The most common methods for separating diastereomeric mixtures of spiro thiazolidines include:

  • Column Chromatography: This is a widely used technique that separates compounds based on their differential adsorption to a stationary phase.

  • Recrystallization: This method relies on the differences in solubility between diastereomers in a particular solvent or solvent system.

  • Chiral High-Performance Liquid Chromatography (HPLC): While primarily used for enantiomer separation, chiral HPLC can also be effective for separating diastereomers, especially for analytical purposes or small-scale purifications.[1]

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful technique for the separation of diastereomers and is often faster than HPLC.

Q3: How do I choose the best separation method for my diastereomeric mixture?

A3: The choice of separation method depends on several factors, including the physical properties of the diastereomers (polarity, solubility), the scale of the separation, and the required purity of the final products. It is often recommended to start with thin-layer chromatography (TLC) to screen for suitable conditions for column chromatography. If the diastereomers have significantly different solubilities, recrystallization can be an efficient method for large-scale purification. For difficult separations or for obtaining highly pure isomers, HPLC or SFC may be necessary.

Troubleshooting Guides

Column Chromatography

Problem: My diastereomers are co-eluting or have very poor separation on the column.

Possible Cause Troubleshooting Step
Inappropriate Solvent System Perform a thorough TLC analysis with a range of solvent systems of varying polarities. A good separation on TLC (Rf difference > 0.1) is a good indicator for successful column chromatography.
Column Overloading Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the stationary phase weight.
Incorrect Stationary Phase If using normal phase silica gel, consider using a different stationary phase such as alumina or reverse-phase C18 silica.
Flow Rate is Too High Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.

Problem: The desired diastereomer is eluting with impurities.

Possible Cause Troubleshooting Step
Impurity has similar polarity Try a different solvent system or a different stationary phase. Sometimes, a multi-step purification approach is necessary.
Sample Degradation on Silica If your compound is sensitive to acid, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine).
Recrystallization

Problem: My compound "oils out" instead of crystallizing.

Possible Cause Troubleshooting Step
Solution is supersaturated Add a small amount of solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal of the desired diastereomer can also induce crystallization.
Inappropriate Solvent Screen a variety of solvents or solvent mixtures. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Problem: The recrystallized material is not enriched in the desired diastereomer.

Possible Cause Troubleshooting Step
Diastereomers have similar solubility Try a different solvent system. It may be necessary to perform multiple recrystallizations to achieve the desired purity.
Solid solution formation If the diastereomers co-crystallize, recrystallization may not be an effective separation method. In this case, chromatography is a better alternative.

Experimental Protocols

Protocol 1: Column Chromatography for Diastereomer Separation
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the diastereomeric mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to determine which fractions contain the pure diastereomers.

  • Solvent Removal: Combine the fractions containing the pure diastereomer and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for Diastereomer Enrichment
  • Solvent Selection: In a small test tube, dissolve a small amount of the diastereomeric mixture in a minimal amount of a hot solvent. Allow it to cool to room temperature and then in an ice bath to check for crystal formation.

  • Dissolution: Dissolve the bulk of the diastereomeric mixture in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the diastereomeric ratio.

Data Presentation

Table 1: Example of Solvent System Screening for Column Chromatography

Solvent System (Hexane:Ethyl Acetate) Rf (Diastereomer 1) Rf (Diastereomer 2) ΔRf Separation Quality
90:100.850.820.03Poor
80:200.650.550.10Good
70:300.450.300.15Excellent
50:500.200.100.10Good

Table 2: Example of Recrystallization Solvent Screening

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation Diastereomeric Ratio (Crystals)
EthanolLowHighYes85:15
IsopropanolLowHighYes90:10
AcetoneHighHighNo-
DichloromethaneHighHighNo-

Visualizations

Troubleshooting_Workflow start Diastereomeric Mixture tlc TLC Analysis start->tlc column Column Chromatography tlc->column Good ΔRf recrystallization Recrystallization tlc->recrystallization Insoluble in cold solvent pure_d1 Pure Diastereomer 1 column->pure_d1 pure_d2 Pure Diastereomer 2 column->pure_d2 no_sep Poor Separation column->no_sep recrystallization->pure_d1 oiling_out Oiling Out recrystallization->oiling_out hplc_sfc HPLC / SFC no_sep->hplc_sfc optimize_solvent Optimize Solvent System no_sep->optimize_solvent oiling_out->column oiling_out->optimize_solvent optimize_solvent->column change_method Change Separation Method

Caption: Troubleshooting workflow for diastereomer separation.

Column_Chromatography_Protocol start Start slurry Prepare Silica Slurry start->slurry pack Pack Column slurry->pack load Load Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Diastereomer evaporate->end

Caption: Experimental workflow for column chromatography.

References

Technical Support Center: Enhancing the Purity of 5-Methylindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the purity of 5-Methylindolin-2-one derivatives during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound derivatives?

A1: The primary methods for purifying crude this compound derivatives are column chromatography and recrystallization. For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is also a viable option. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: What are some potential impurities I might encounter in the synthesis of this compound derivatives?

A2: Impurities can originate from unreacted starting materials, reagents, and side reactions. If employing a Fischer indole synthesis-type approach to generate the oxindole core, potential byproducts could include aldol condensation products, Friedel-Crafts type products, or incompletely cyclized intermediates.[1][2] The presence of colored impurities may also arise from air oxidation of the indolinone core.

Q3: How can I effectively remove colored impurities from my final product?

A3: Colored impurities can often be addressed during recrystallization by treating the hot solution with a small amount of activated charcoal. The colored molecules adsorb to the charcoal, which is then removed by hot filtration. It is crucial to use a minimal amount of charcoal to avoid significant loss of the desired product.

Q4: My this compound derivative streaks significantly on a silica gel TLC plate. What does this indicate and how can I address it?

A4: Streaking on a silica gel TLC plate is a strong indicator of strong interaction between your compound and the acidic silanol groups on the silica surface. This can lead to poor separation and low recovery during column chromatography. To mitigate this, consider adding a small percentage (0.5-2%) of a basic modifier like triethylamine or pyridine to your eluent system. Alternatively, using a less acidic stationary phase like neutral alumina might be beneficial.

Q5: I am observing "oiling out" instead of crystal formation during recrystallization. What are the corrective measures?

A5: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can be due to the solution being too concentrated or cooling too rapidly. To resolve this, try reheating the solution and adding a small amount of additional solvent. Subsequently, allow the solution to cool more slowly to encourage proper crystal lattice formation.[3] Using a different solvent system may also be necessary.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Troubleshooting Suggestions
Poor Separation of Product and Impurities The polarity of the eluent is not optimal for resolving the mixture.Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a good separation (ΔRf > 0.2). A good starting point for many oxindole derivatives is a hexane/ethyl acetate or dichloromethane/methanol gradient.
The column is overloaded with the crude sample.As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Product is Tailing on the Column The this compound derivative is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine) to the eluent.[4] Alternatively, consider using a different stationary phase such as neutral alumina.
Low Recovery of the Product The compound is irreversibly adsorbing to the stationary phase.This can be due to strong acidic interactions. Using a basic modifier in the eluent or switching to a less acidic stationary phase can improve recovery.
The compound is not stable on silica gel.Assess the stability of your compound by spotting it on a TLC plate and letting it sit for an hour before developing. If degradation is observed, consider alternative purification methods like recrystallization or reverse-phase chromatography.
Recrystallization
Problem Potential Cause Troubleshooting Suggestions
Compound "Oils Out" Instead of Crystallizing The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[3]
The chosen solvent is not appropriate.Screen for a more suitable solvent or a two-solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.[5]
Low Yield of Crystals After Cooling The compound has significant solubility in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., using an ice bath or refrigerator) to maximize precipitation.[6]
Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]
Crystals are Visibly Impure Impurities have co-crystallized with the product.A second recrystallization step may be necessary. Ensure slow cooling to allow for the formation of a pure crystal lattice.[6]
The crystals were not washed properly after filtration.After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.[6]

Quantitative Data on Purification Methods

The following tables present hypothetical but representative data for the purification of a generic this compound derivative to illustrate the effectiveness of different purification strategies.

Table 1: Comparison of Purification Methods

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Silica Gel Chromatography (Hexane/EtOAc) 859575Some tailing observed.
Silica Gel Chromatography (+1% TEA) 859785Improved peak shape and recovery.
Recrystallization (Ethanol/Water) 859865Good for removing less polar impurities.
Preparative HPLC (C18, MeCN/H₂O) 95>99.590Ideal for obtaining highly pure material for biological assays.[7]

Table 2: Recrystallization Solvent Screening

Solvent System Solubility (Hot) Solubility (Cold) Crystal Quality Recovery
Ethanol HighModerateSmall NeedlesModerate
Isopropanol HighLowLarge PrismsGood
Ethyl Acetate/Hexane HighVery LowFine NeedlesExcellent
Toluene ModerateVery LowPlatesGood

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • Solvent System Selection: Develop a suitable eluent system using TLC. A common starting point is a gradient of ethyl acetate in hexane. If tailing is observed, add 1% (v/v) of triethylamine to the solvent mixture and re-run the TLC to confirm improved spot shape. Adjust the solvent ratio to achieve an Rf value of approximately 0.25-0.35 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under a positive pressure of air, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent according to the predetermined gradient.

  • Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[6]

  • Inducing Crystallization: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent until the solution becomes clear again.[6]

  • Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture). Allow the crystals to air dry on the filter paper before further drying in a desiccator or under vacuum.[6]

Visualizations

experimental_workflow crude Crude this compound Derivative tlc TLC Analysis crude->tlc Assess Purity & Develop Method column Column Chromatography tlc->column Significant Impurities recrystal Recrystallization tlc->recrystal Minor Impurities pure Pure Product (>95%) column->pure recrystal->pure hplc Preparative HPLC pure->hplc For Ultra-High Purity high_pure High Purity Product (>99.5%) hplc->high_pure

Caption: Purification workflow for this compound derivatives.

troubleshooting_chromatography start Poor Separation in Column Chromatography tailing Peak Tailing? start->tailing low_rf Low Rf / No Elution? start->low_rf coelution Co-elution of Spots? start->coelution add_base Add Basic Modifier (e.g., 1% TEA) tailing->add_base Yes change_sp Switch to Neutral Alumina tailing->change_sp Alternatively inc_polarity Increase Eluent Polarity low_rf->inc_polarity Yes change_solvent Try Different Solvent System (e.g., DCM/MeOH) coelution->change_solvent Yes shallow_gradient Use a Shallower Gradient coelution->shallow_gradient Also consider

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Overcoming Poor Solubility of 5-Methylindolin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for addressing the solubility challenges commonly encountered with 5-Methylindolin-2-one analogs.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound analogs poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of these analogs typically stems from a combination of factors inherent to their molecular structure. The indolinone core is a large, hydrophobic structure, which limits its interaction with polar water molecules.[1] Many of these compounds are crystalline solids, and the energy required to break the crystal lattice is often greater than the energy released upon solvation in water.[2] Furthermore, many tyrosine kinase inhibitors, a class to which these analogs often belong, are weak bases with pH-dependent solubility.[3][4]

Q2: What is the first and most critical step when I can't dissolve my compound in an aqueous buffer?

A2: The initial step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its powerful solvating capabilities for a wide range of organic molecules.[5] From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not affect the biological system.[5]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This common issue, known as "precipitation upon dilution," occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility.[5] To address this, you can try several strategies:

  • Lower the final concentration: Your target concentration may be too high.

  • Use a co-solvent: Adding a co-solvent to the buffer can increase solubility.[6]

  • Adjust the pH: Since many of these compounds are weak bases, lowering the pH of the buffer can significantly increase their solubility.[4][7]

  • Incorporate surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[6][8]

Q4: Can pH adjustment significantly improve the solubility of my this compound analog?

A4: Yes, for ionizable compounds, particularly weak bases, adjusting the pH of the aqueous medium can dramatically improve solubility.[7] These molecules often have ionizable functional groups. At a pH below their pKa, they become protonated and thus more polar, which generally increases their interaction with water and improves solubility.[5] Conversely, at a pH above the pKa, the compound exists in its less soluble, unionized form.[5] For example, the malate salt of Sunitinib, a well-known indolinone derivative, has a solubility greater than 25 mg/mL in aqueous media from pH 1.2 to 6.8.[9][10]

Q5: What are some advanced formulation strategies for in vivo studies?

A5: For in vivo applications where direct DMSO injection is not feasible, more advanced formulation strategies are required. These include:

  • Co-solvent systems: Mixtures of solvents like PEG300, Tween-80, and saline are commonly used to create a vehicle that can maintain the drug in solution upon administration.[11]

  • Cyclodextrin complexation: Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior that can encapsulate poorly soluble drugs, enhancing their aqueous solubility.[6][12] Sulfobutylated β-cyclodextrin (SBE-β-CD) has shown significant success in this area.[12]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form is generally more soluble than the crystalline form.[3][13]

  • Lipid-based formulations: These systems use lipophilic excipients to solubilize the drug and can form emulsions or self-emulsifying systems in the gastrointestinal tract, which aids absorption.[14]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution(s)
Compound will not dissolve in 100% DMSO. The compound may have extremely low solubility or has degraded.1. Gently warm the solution (e.g., to 37°C) and use sonication. 2. Try an alternative solvent like Dimethylformamide (DMF).[15][16] 3. Verify the compound's integrity via analytical methods (e.g., LC-MS).
Precipitation occurs immediately upon dilution into aqueous buffer. The final concentration exceeds the thermodynamic solubility limit in the aqueous medium.1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (if used), ensuring it remains non-toxic to cells (typically <0.5% DMSO).[5] 3. Lower the pH of the buffer by 1-2 units below the compound's pKa.[5]
Solution is clear initially but becomes cloudy or shows precipitation over time. The compound is kinetically trapped and is slowly crashing out as it equilibrates to its lower thermodynamic solubility.1. Add a surfactant (e.g., Tween-80, Pluronic® F-68) to the final buffer to stabilize the compound.[5] 2. For in vivo formulations, consider using a vehicle with suspending agents or a more robust solubilizing system like cyclodextrins.[11]
Inconsistent results in biological assays. Poor solubility is leading to variable effective concentrations of the compound.1. Visually inspect all solutions for precipitation before use. 2. Re-evaluate and optimize the solubilization protocol to ensure a stable, homogenous solution. 3. Prepare fresh dilutions for each experiment from a stable, high-concentration stock.

Quantitative Data Summary

The solubility of indolinone-based kinase inhibitors can vary significantly depending on the solvent, pH, and formulation. The tables below provide reference data for Sunitinib, a representative compound.

Table 1: Solubility of Sunitinib Malate in Various Solvents

SolventApproximate SolubilityReference(s)
DMSO≥ 15 mg/mL[11]
DMF~1 mg/mL[15][16]
Water (pH adjusted to 3 with HCl, with sonication)12.5 mg/mL[11]
Water (pH adjusted to 5 with HCl, with sonication)10 mg/mL[11]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[15][16]

Table 2: Example Formulations for In Vivo Studies

Vehicle CompositionAchieved SolubilityReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[11]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[11]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[11]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weigh Compound: Accurately weigh the desired amount of your this compound analog in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target high concentration (e.g., 10-50 mM).

  • Solubilize: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes and/or gently warm the solution to 37°C.

  • Inspect: Visually confirm that the solution is clear and free of any particulate matter.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[15]

Protocol 2: Improving Solubility with pH Adjustment

  • Determine pKa: If the pKa of your compound is known or can be predicted, prepare an aqueous buffer with a pH at least 1-2 units below the pKa. A common choice is a citrate buffer.[11]

  • Prepare Stock Solution: Prepare a concentrated stock solution in DMSO as described in Protocol 1.

  • Dilution: Serially dilute the DMSO stock solution into the prepared acidic aqueous buffer to achieve the final desired concentration. Ensure the final DMSO concentration remains below 0.5%.

  • Verify: Check for any signs of precipitation after dilution and equilibration.

Protocol 3: Preparation of a Co-Solvent Formulation for In Vivo Dosing

This protocol describes the preparation of a vehicle containing DMSO, PEG300, Tween-80, and saline.[11]

  • Weigh Compound: Weigh the required amount of the analog into a sterile tube.

  • Initial Dissolution: Add 10% of the final volume as DMSO. Vortex/sonicate until the compound is fully dissolved.

  • Add PEG300: Add 40% of the final volume as PEG300. Mix thoroughly until the solution is homogeneous.

  • Add Tween-80: Add 5% of the final volume as Tween-80. Mix thoroughly.

  • Final Dilution: Add the remaining 45% of the final volume as saline. Mix until the final solution is clear. This formulation should be prepared fresh before use.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key decision-making processes and biological contexts relevant to the use of this compound analogs.

G cluster_solubility Solubility Troubleshooting Workflow cluster_troubleshoot Optimization Strategies start Start: Compound is Insoluble in Aqueous Buffer prep_stock Prepare 10mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute check_precip Precipitation Occurs? dilute->check_precip success Success: Soluble check_precip->success No lower_conc Lower Final Concentration check_precip->lower_conc Yes lower_conc->dilute lower_ph Lower Buffer pH (e.g., pH 6.0) lower_ph->dilute add_cosolvent Add Co-solvent (e.g., Ethanol) add_cosolvent->dilute add_surfactant Add Surfactant (e.g., Tween-80) add_surfactant->dilute

Caption: Workflow for troubleshooting aqueous solubility issues.

Many this compound analogs function as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis and cell proliferation.[10][15]

G cluster_pathway Simplified VEGFR/PDGFR Signaling Pathway ligand VEGF / PDGF (Growth Factor) receptor VEGFR / PDGFR (Receptor Tyrosine Kinase) ligand->receptor plc PLCγ receptor->plc pi3k PI3K receptor->pi3k inhibitor This compound Analog (Inhibitor) inhibitor->receptor pkc PKC plc->pkc akt Akt pi3k->akt raf Raf pkc->raf mtor mTOR akt->mtor mek MEK raf->mek downstream Cell Proliferation, Angiogenesis, Survival mtor->downstream erk ERK (MAPK) mek->erk erk->downstream

Caption: Inhibition of key pro-growth signaling pathways.

References

stability issues of 5-Methylindolin-2-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Methylindolin-2-one under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, also known as 5-methyloxindole, is a derivative of indolin-2-one (oxindole). The oxindole scaffold is a core structural component in a variety of biologically active compounds and pharmaceuticals. Understanding the chemical stability of this compound is crucial for its proper handling, storage, and application in experimental settings, particularly in drug discovery and development where pH conditions can vary significantly.

Q2: What are the potential stability issues of this compound under acidic or basic conditions?

A2: The primary stability concern for this compound under acidic or basic conditions is the hydrolysis of the amide bond within the lactam (cyclic amide) ring. This can lead to ring-opening and the formation of degradation products, which may exhibit different chemical and biological properties than the parent compound.

Q3: How does the methyl group at the 5-position affect the stability of the indolinone ring?

A3: The methyl group at the 5-position is a weak electron-donating group. By increasing the electron density in the aromatic ring, it can subtly influence the reactivity of the entire molecule. However, the primary site of acid or base-catalyzed degradation is expected to be the lactam ring.

Q4: What are the likely degradation products of this compound in acidic or basic media?

A4: Under acidic or basic conditions, the lactam ring of this compound is susceptible to hydrolysis. This would result in the opening of the five-membered ring to form 2-amino-5-methylphenylacetic acid. Further reactions or side reactions could potentially occur depending on the specific conditions (e.g., temperature, concentration of acid/base).

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Loss of compound during an experiment in acidic or basic solution. The compound may be degrading due to hydrolysis of the lactam ring.- Minimize exposure time to strong acidic or basic conditions.- Conduct experiments at lower temperatures to slow down the degradation rate.- Use a buffered solution to maintain a more stable pH.- Analyze a time-zero sample and samples at various time points to monitor the concentration of the starting material.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). These peaks could correspond to degradation products of this compound.- Attempt to identify the degradation products using mass spectrometry (MS). The expected mass of the primary hydrolysis product (2-amino-5-methylphenylacetic acid) can be calculated and searched for in the mass spectrum.- Perform a forced degradation study to intentionally generate the degradation products and confirm their retention times and mass spectra.
Inconsistent results in biological assays. Degradation of the compound could lead to a lower effective concentration of the active molecule and the presence of interfering degradation products.- Prepare fresh solutions of this compound immediately before use.- If solutions need to be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light.- Re-analyze the purity of the compound solution before use if it has been stored for an extended period.

Experimental Protocols

Protocol for Assessing Chemical Stability

This protocol is a general guideline for assessing the stability of this compound in acidic, neutral, and basic aqueous solutions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, HPLC grade

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation:

    • Acidic Condition: Dilute the stock solution to a final concentration of 100 µM in 0.1 N HCl.

    • Neutral Condition: Dilute the stock solution to a final concentration of 100 µM in 1X PBS (pH 7.4).

    • Basic Condition: Dilute the stock solution to a final concentration of 100 µM in 0.1 N NaOH.

  • Incubation:

    • Incubate the working solutions at a controlled temperature (e.g., room temperature or 37°C).

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately after collection, quench the reaction by neutralizing the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method. A common method involves a C18 column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Data Analysis:

    • Determine the percentage of this compound remaining at each time point relative to the time-zero sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at 37°C

Time (hours)% Remaining (0.1 N HCl)% Remaining (pH 7.4 PBS)% Remaining (0.1 N NaOH)
0100100100
1959992
2909885
4829773
8689555
24409025

Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Visualizations

Logical Workflow for Stability Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO acid Prepare 100 µM in 0.1 N HCl stock->acid neutral Prepare 100 µM in PBS (pH 7.4) stock->neutral base Prepare 100 µM in 0.1 N NaOH stock->base incubate Incubate at 37°C acid->incubate neutral->incubate base->incubate sampling Take aliquots at t = 0, 1, 2, 4, 8, 24h incubate->sampling quench Quench Reaction sampling->quench hplc Analyze by HPLC/LC-MS quench->hplc data Determine % Remaining hplc->data

Caption: Workflow for assessing the chemical stability of this compound.

Hypothetical Degradation Pathway of this compound

G Start This compound Product 2-amino-5-methylphenylacetic acid Start->Product Acid or Base Hydrolysis

Caption: Predicted primary degradation pathway of this compound.

Technical Support Center: Refinement of Protocols for Synthesizing 5-Methylindolin-2-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and application of 5-Methylindolin-2-one based inhibitors. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during synthesis and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the importance of the this compound scaffold in drug discovery?

A1: The this compound core structure is a key pharmacophore in a variety of kinase inhibitors. Its unique chemical properties make it a valuable building block for developing targeted therapies against cancer and other diseases by inhibiting signaling pathways involved in cell proliferation and angiogenesis.

Q2: Which signaling pathways are primarily targeted by this compound based inhibitors?

A2: These inhibitors commonly target receptor tyrosine kinases (RTKs) involved in angiogenesis and cell growth, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). Additionally, downstream signaling pathways like the mTOR pathway are also targeted.

Q3: What are the critical parameters to control during the synthesis of this compound?

A3: Key parameters include precise temperature control, the use of anhydrous reagents and solvents, and careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC). Inadequate control of these factors can lead to low yields and the formation of impurities.

Q4: How can I purify the crude this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed to obtain a high-purity product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Yield - Incomplete reaction due to insufficient reaction time or temperature.- Degradation of starting materials or product under harsh acidic conditions.- Inefficient cyclization during the Fischer indole synthesis.- Monitor the reaction progress by TLC. If starting material persists, consider extending the reaction time or moderately increasing the temperature.- Add the acidic catalyst portion-wise to control the exotherm and prevent degradation.- Ensure the chosen acid catalyst is appropriate and used in the correct stoichiometry for the cyclization step.
Formation of a Dark Tar-like Substance - Polymerization of intermediates or the final product under strong acidic conditions.- Overheating of the reaction mixture.- Use a milder acid catalyst or a lower concentration of the acid.- Maintain strict temperature control throughout the reaction.- Consider a dropwise addition of the acid to the reaction mixture at a lower temperature.
Multiple Spots on TLC of the Crude Product - Presence of unreacted starting materials.- Formation of side-products such as isomers or oxidized species.- Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Employ a more efficient purification method, such as gradient column chromatography, to separate the desired product from impurities.
Difficulty in Product Crystallization - Presence of impurities that inhibit crystal lattice formation.- The product may be an oil at room temperature if impure.- Ensure high purity of the product through thorough chromatographic purification.- Try different solvent systems for recrystallization.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Quantitative Data of this compound Based Inhibitors

The following tables summarize the in vitro inhibitory activities of various this compound based inhibitors against key kinases.

Table 1: VEGFR-2 Inhibitory Activity

Compound ID Modification on this compound Scaffold IC50 (nM) Reference
Sunitinib (Reference Compound)83.20 ± 1.36[1]
Compound 130d 3-((4-methylphenyl)amino)methylene)-26.38 ± 1.09[1]
Compound 67a 3-(2-(4-(trifluoromethyl)phenyl)hydrazinylidene)-78 ± 3[1]
Compound 73x 3-((4-(N-(4-chlorophenyl)sulfamoyl)phenyl)imino)-310 ± 40[1]
Compound 146a 3-(1-(4-chlorophenyl)-3-hydroxy-1H-pyrazol-4-yl)-51.7[1]
Compound 146e 3-(1-(3,4-dichlorophenyl)-3-hydroxy-1H-pyrazol-4-yl)-38.0[1]

Table 2: PDGFRβ Inhibitory Activity

Compound ID Modification on this compound Scaffold IC50 (nM) Reference
Nintedanib (Reference Compound)3.7[1]
Compound 146a 3-(1-(4-chlorophenyl)-3-hydroxy-1H-pyrazol-4-yl)-14.3[1]
Compound 146e 3-(1-(3,4-dichlorophenyl)-3-hydroxy-1H-pyrazol-4-yl)-83.17[1]

Table 3: mTOR Inhibitory Activity

Compound ID Modification on Indole Scaffold IC50 (nM) Reference
Compound 17 Methyl-substituted morpholine on thieno[3,2-d]pyrimidine0.8[2]
Compound 31 Modification on thieno[3,2-d]pyrimidineKi = 17[2]
Compound R33 Quinoline derivative14[3]
Compound R23 Imidazo[1,2-b]pyridazine derivative67[3]
Compound R22 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative800[3]

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

This protocol outlines the synthesis of this compound from 4-methylphenylhydrazine hydrochloride and ethyl 2-chloroacetate.

Materials:

  • 4-Methylphenylhydrazine hydrochloride

  • Ethyl 2-chloroacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Step 1: Synthesis of Ethyl 2-(p-tolylhydrazinyl)acetate.

    • In a round-bottom flask under an inert atmosphere, dissolve 4-methylphenylhydrazine hydrochloride in anhydrous ethanol.

    • Add sodium ethoxide to the solution and stir for 30 minutes at room temperature.

    • Cool the mixture to 0°C and add ethyl 2-chloroacetate dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Cyclization to this compound.

    • Add the purified ethyl 2-(p-tolylhydrazinyl)acetate to polyphosphoric acid.

    • Heat the mixture at 100-120°C for 2-3 hours.

    • Monitor the cyclization by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_inhibition Inhibitor Development & Testing start Starting Materials (4-Methylphenylhydrazine HCl, Ethyl 2-chloroacetate) step1 Hydrazine Formation start->step1 NaOEt, EtOH step2 Fischer Indole Cyclization step1->step2 Polyphosphoric Acid, Heat purification Purification (Column Chromatography) step2->purification product This compound purification->product modification Structural Modification product->modification screening In Vitro Kinase Assays (VEGFR, PDGFR, mTOR) modification->screening data IC50 Determination screening->data

Caption: Experimental workflow for the synthesis and evaluation of this compound based inhibitors.

signaling_pathways cluster_VEGFR VEGFR Signaling cluster_PDGFR PDGFR Signaling cluster_mTOR mTOR Signaling VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_V Cell Proliferation, Angiogenesis ERK->Proliferation_V Inhibitor_V This compound Inhibitor Inhibitor_V->VEGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR PI3K_P PI3K PDGFR->PI3K_P AKT_P Akt PI3K_P->AKT_P CellGrowth_P Cell Growth, Survival AKT_P->CellGrowth_P Inhibitor_P This compound Inhibitor Inhibitor_P->PDGFR GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor PI3K_M PI3K Receptor->PI3K_M AKT_M Akt PI3K_M->AKT_M mTORC1 mTORC1 AKT_M->mTORC1 ProteinSynthesis Protein Synthesis, Cell Growth mTORC1->ProteinSynthesis Inhibitor_M This compound Inhibitor Inhibitor_M->mTORC1

Caption: Key signaling pathways targeted by this compound based inhibitors.

References

improving the efficiency of continuous flow hydrogenation for indoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of continuous flow hydrogenation for indoline derivatives. Here you will find troubleshooting guidance for common issues, frequently asked questions, detailed experimental protocols, and comparative data to support your experimental design and execution.

Troubleshooting Guide

This guide addresses common problems encountered during the continuous flow hydrogenation of indoline derivatives, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or Decreased Conversion

Question: My reaction is showing low conversion of the starting indole derivative to the desired indoline. What are the possible causes and how can I fix this?

Answer: Low conversion can stem from several factors related to the catalyst, reaction conditions, or the system setup.

Potential CauseProposed Solution(s)
Catalyst Deactivation - Poisoning: Ensure solvents and reagents are of high purity. Impurities like sulfur or halides can poison noble metal catalysts. Consider using a guard bed to remove potential poisons from the feed stream.[1][2] - Sintering: High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[1] Operate at the lowest effective temperature. - Fouling: Insoluble byproducts or starting material impurities can block the catalyst surface.[1][3] Ensure complete dissolution of the starting material in the chosen solvent.
Insufficient Hydrogen - Inadequate Pressure: Increase the hydrogen back pressure to improve its solubility in the reaction solvent.[4] - Poor Mass Transfer: Ensure efficient mixing of the gas and liquid phases. In packed bed reactors, this is influenced by flow rates.
Suboptimal Reaction Conditions - Low Temperature: Increase the reaction temperature in increments (e.g., 5-10 °C) to enhance the reaction rate.[4] - Short Residence Time: Decrease the flow rate to increase the time the reactants are in contact with the catalyst.
System Issues - Channeling: In a packed bed reactor, the liquid and gas may not be uniformly distributed, leading to under-utilized catalyst.[5] Ensure the catalyst bed is packed uniformly. - Leaks: Check all fittings and connections for hydrogen or solvent leaks.

Issue 2: Poor Selectivity (Over-reduction or Side Reactions)

Question: I am observing the formation of undesired byproducts, such as over-reduced octahydroindoles or products from the reduction of other functional groups. How can I improve the selectivity of my reaction?

Answer: Poor selectivity is a common challenge, particularly with complex substrates.[6][7] Fine-tuning your reaction parameters is key to favoring the desired product.

Potential CauseProposed Solution(s)
Over-reduction - Excessive Hydrogen/Residence Time: Decrease the hydrogen pressure or increase the flow rate (reduce residence time).[7] - High Temperature: Lower the reaction temperature to reduce the rate of the secondary hydrogenation. - Catalyst Choice: Some catalysts are more prone to over-reduction. Consider a less active catalyst or a modified catalyst (e.g., Lindlar's catalyst for partial hydrogenation, though less common for indolines).[8]
Side Reactions - Substrate Instability: Unprotected indoles can be prone to polymerization under acidic conditions, which are sometimes used to activate the substrate.[6] Carefully control the acid concentration and temperature. - Reduction of Other Functional Groups: The choice of catalyst is crucial for chemoselectivity. For example, Pd/C is generally effective for nitro group reduction, while other catalysts might be needed to preserve sensitive functionalities.[9]
Poor Mixing - Inconsistent Reaction Environment: Inefficient mixing can lead to localized areas of high hydrogen concentration, promoting over-reduction. Ensure the flow regime (e.g., slug flow) provides good gas-liquid interaction.

Issue 3: System Instability (Pressure Fluctuations, Blockages)

Question: My continuous flow system is experiencing unstable back pressure or has become blocked. What should I investigate?

Answer: System stability is crucial for reproducible results and safe operation.

Potential CauseProposed Solution(s)
Catalyst Bed Compaction/Swelling - Particle Size: Using catalyst particles that are too fine can lead to high back pressure and compaction.[7] - Catalyst Support: Some polymer-supported catalysts may swell in certain organic solvents. Ensure solvent compatibility with your catalyst support.
Precipitation of Materials - Poor Solubility: The starting material, product, or a byproduct may have limited solubility in the reaction solvent at the operating temperature, leading to precipitation and blockage.[10] Choose a solvent where all components are highly soluble. - Reaction with CO2: If using a CO2-based system for pressure, ensure it does not react with your substrate or product.
Gas/Liquid Flow Imbalance - Inconsistent Pumping: Ensure your pumps are delivering a steady and accurate flow rate. Pulsations can cause pressure fluctuations. - Back Pressure Regulator Issues: A malfunctioning back pressure regulator can lead to instability. Check for blockages or damage.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using continuous flow for indoline hydrogenation compared to batch processing?

A1: Continuous flow offers several key benefits:

  • Enhanced Safety: The small reactor volume means only a small amount of hazardous material (hydrogen gas, pyrophoric catalyst) is under reaction conditions at any given time.[8][11][12]

  • Precise Process Control: Temperature, pressure, and residence time can be controlled very accurately, leading to better reproducibility and the ability to fine-tune selectivity.[8]

  • Improved Mass and Heat Transfer: The high surface-area-to-volume ratio in flow reactors facilitates efficient gas-liquid mixing and rapid heat dissipation, which is crucial for highly exothermic hydrogenation reactions.[3]

  • Ease of Scalability: Scaling up production involves running the system for a longer duration rather than using larger, potentially more hazardous, reactors.[8]

Q2: What are the most common catalysts used for the hydrogenation of indoles to indolines?

A2: The most frequently used heterogeneous catalysts are noble metals supported on carbon:

  • Palladium on Carbon (Pd/C): Often the first choice for a wide range of hydrogenations, including the reduction of the C2-C3 double bond in indoles and the reductive cyclization of nitro compounds to form the indole ring.[13]

  • Platinum on Carbon (Pt/C): Can be more active than Pd/C and is sometimes used for more challenging substrates or when over-reduction is less of a concern.[6] It has been shown to be effective for the hydrogenation of unprotected indoles in the presence of an acid activator.[6]

  • Raney Nickel: A cost-effective alternative, though it may require higher temperatures and pressures and can sometimes lead to lower selectivity.[9]

Q3: How do I choose the right solvent for my continuous flow hydrogenation?

A3: The ideal solvent should:

  • Completely dissolve the starting material and the indoline product to prevent blockages.

  • Have a low viscosity to minimize back pressure.

  • Be chemically inert under the reaction conditions.

  • Commonly used solvents include alcohols (methanol, ethanol), esters (ethyl acetate), and acetic acid. Acetic acid can also act as a co-catalyst for the hydrogenation of some indole derivatives.[13][14]

Q4: My indole substrate is unprotected. Are there any special considerations?

A4: Yes, unprotected indoles can be challenging. The basic nitrogen of the resulting indoline can poison the catalyst by strongly adsorbing to the metal surface.[6] Additionally, under acidic conditions, which can help activate the indole for hydrogenation, there is a risk of polymerization.[6] A successful strategy involves using a heterogeneous catalyst like Pt/C with a Brønsted acid (e.g., p-toluenesulfonic acid) in water, which can lead to high yields at room temperature.[6]

Q5: What is a typical residence time for these reactions?

A5: Residence time, the average time a molecule spends in the reactor, is a critical parameter. It is calculated by dividing the reactor volume by the total flow rate. Typical residence times can range from a few minutes to an hour, depending on the substrate's reactivity, catalyst activity, temperature, and pressure.[4]

Quantitative Data Summary

The following tables summarize typical reaction conditions for the continuous flow hydrogenation of indole derivatives, providing a starting point for reaction optimization.

Table 1: Reductive Cyclization of 2-(2-nitrophenyl)acetonitrile Derivatives

SubstrateCatalystTemperature (°C)Pressure (bar)Flow Rate (mL/min)Yield (%)
Ethyl 2-cyano-2-(2-nitrophenyl)acetate10% Pd/C80800.595
2-(2-nitrophenyl)acetonitrile10% Pd/C80800.592
2-(4-chloro-2-nitrophenyl)acetonitrile10% Pd/C80800.588

Table 2: Hydrogenation of Substituted Indoles to Indolines

SubstrateCatalystAdditiveTemperature (°C)Pressure (bar)Yield (%)
IndolePt/Cp-TSARoom Temp1095
5-NitroindolePt/Cp-TSARoom Temp1092
2-MethylindolePt/Cp-TSARoom Temp1096

Detailed Experimental Protocols

Protocol 1: General Procedure for Continuous Flow Reductive Cyclization to form Indole-2-carboxylates

This protocol is adapted from methodologies for Reissert indole synthesis.[13]

  • System Preparation: A continuous flow hydrogenation reactor (e.g., H-Cube®) is equipped with a packed catalyst cartridge (e.g., 10% Pd/C). The system is primed with the reaction solvent (e.g., a mixture of ethyl acetate and ethanol).

  • Reagent Preparation: Prepare a solution of the starting 2-(substituted-2-nitrophenyl)malonate derivative in the chosen solvent at a concentration of approximately 0.1 M.

  • Reaction Execution:

    • Set the reaction temperature (e.g., 80 °C) and hydrogen pressure (e.g., 80 bar).

    • Pump the reagent solution through the catalyst cartridge at a defined flow rate (e.g., 0.5 mL/min).

    • The system generates hydrogen in situ from the electrolysis of water.

  • Collection and Work-up:

    • Collect the product stream after the system has reached a steady state.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, flush the system with fresh solvent.

    • Combine the collected product fractions and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography if necessary.

Protocol 2: Hydrogenation of Unprotected Indoles to Indolines

This protocol is based on the green chemistry approach for hydrogenating unprotected indoles.[6]

  • System Preparation: A continuous flow reactor with a packed bed of Pt/C is used. The system is flushed with the solvent (deionized water).

  • Reagent Preparation: Prepare an aqueous solution of the unprotected indole substrate (e.g., 0.1 M) containing a catalytic amount of p-toluenesulfonic acid (p-TSA, e.g., 10 mol%).

  • Reaction Execution:

    • Set the reactor temperature to room temperature.

    • Pressurize the system with hydrogen gas to the desired pressure (e.g., 10 bar) using an external cylinder and a mass flow controller.

    • Pump the aqueous substrate solution through the catalyst bed at a flow rate calculated to achieve the desired residence time.

  • Collection and Work-up:

    • Collect the aqueous product stream.

    • Neutralize the solution with a base (e.g., NaHCO3).

    • Extract the indoline product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing P1 Prepare Substrate Solution P2 Prime Pumps and Reactor with Solvent P1->P2 P3 Install Catalyst Cartridge/ Packed Bed P2->P3 R1 Set Temperature, Pressure, and Flow Rate P3->R1 R2 Pump Substrate Solution and Hydrogen into Reactor R1->R2 R3 Monitor System Stability (Pressure, Temperature) R2->R3 R4 Collect Product Stream at Steady State R3->R4 W1 Analyze Sample (TLC, LC-MS, NMR) R4->W1 W2 Solvent Removal W1->W2 W3 Purification (e.g., Chromatography) W2->W3

Caption: Experimental workflow for continuous flow hydrogenation.

G Start Problem Observed: Low Conversion or Poor Selectivity Cat_Check Check Catalyst Activity Start->Cat_Check Cond_Check Check Reaction Conditions Start->Cond_Check Sys_Check Check System Integrity Start->Sys_Check Poison Poisoning? Cat_Check->Poison Yes Deactivate Deactivated? Cat_Check->Deactivate No Temp Temperature? Cond_Check->Temp Suboptimal Pressure H2 Pressure? Cond_Check->Pressure Suboptimal Flow Flow Rate? Cond_Check->Flow Suboptimal Leak Leak? Sys_Check->Leak Yes Blockage Blockage? Sys_Check->Blockage Yes Sol_Poison Purify Solvents/Reagents. Use Guard Bed. Poison->Sol_Poison Sol_Deactivate Replace Catalyst Cartridge. Deactivate->Sol_Deactivate Sol_Temp Increase/Decrease Temperature. Temp->Sol_Temp Sol_Pressure Increase/Decrease Pressure. Pressure->Sol_Pressure Sol_Flow Decrease/Increase Flow Rate (Residence Time). Flow->Sol_Flow Sol_Leak Check Fittings and Connections. Leak->Sol_Leak Sol_Blockage Check for Precipitation. Ensure Solubility. Blockage->Sol_Blockage

Caption: Troubleshooting decision tree for common issues.

References

Validation & Comparative

5-Methylindolin-2-one: A Promising Scaffold for 5-Lipoxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The search for novel and effective inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, has led to the exploration of various chemical scaffolds. Among these, the 5-methylindolin-2-one core structure has emerged as a promising starting point for the development of potent 5-LOX inhibitors. This guide provides a comparative overview of the this compound scaffold, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Performance Data: A Quantitative Comparison

The inhibitory potential of compounds based on the this compound scaffold has been evaluated in both cellular and cell-free assay systems. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative indoline-based compound (a derivative of this compound) and compares it with established 5-LOX inhibitors, Zileuton and Licofelone.

Compound/ScaffoldAssay TypeSystemIC50 (µM)Reference
Indoline Derivative 43 CellularActivated Human Polymorphonuclear Leukocytes (PMNLs)1.38 ± 0.23[1][2]
Cell-freeIsolated Human Recombinant 5-LOX0.45 ± 0.11[1][2]
Zileuton CellularRat Polymorphonuclear Leukocytes (PMNLs)0.3 - 0.4[3]
CellularHuman Polymorphonuclear Leukocytes (PMNLs)0.4[3]
CellularHuman Whole Blood0.9[3]
Cell-freeRat Basophilic Leukemia Cell Supernatant0.5[3]
Licofelone Cell-freeNot Specified0.18[4]

Note: IC50 values are highly dependent on the specific experimental conditions. The data presented here is for comparative purposes and is collated from different studies.

Experimental Protocols

The validation of 5-LOX inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key in vitro and cellular assays commonly employed.

In Vitro 5-Lipoxygenase Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of a test compound on the purified 5-LOX enzyme.

Principle: The activity of 5-LOX is measured by monitoring the formation of its product, typically through spectrophotometry or fluorometry. The inhibitor's potency is determined by quantifying the reduction in product formation.

Materials:

  • Purified human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound derivative)

  • Reference inhibitor (e.g., Zileuton)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4-8.0)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the 5-LOX enzyme, and varying concentrations of the test compound or reference inhibitor.

  • Include a control group with the enzyme and solvent vehicle but no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Monitor the change in absorbance or fluorescence over time at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular 5-Lipoxygenase Inhibition Assay

This assay assesses the ability of a test compound to inhibit 5-LOX activity within a cellular environment, providing a more physiologically relevant measure of efficacy.

Principle: The production of leukotrienes (downstream products of 5-LOX) is measured in cultured cells, typically immune cells like polymorphonuclear leukocytes (PMNLs), after stimulation. The inhibitory effect of the compound is quantified by the reduction in leukotriene levels.

Materials:

  • Isolated human PMNLs or a suitable cell line (e.g., RBL-1)

  • Cell culture medium

  • Calcium ionophore (e.g., A23187) to stimulate 5-LOX activity

  • Test compound and reference inhibitor

  • Enzyme-linked immunosorbent assay (ELISA) kit for leukotriene B4 (LTB4) or other leukotrienes

  • Microplate reader

Procedure:

  • Isolate and prepare a suspension of human PMNLs or culture the chosen cell line.

  • Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for a specific duration.

  • Stimulate the cells with a calcium ionophore to activate the 5-LOX pathway.

  • After incubation, centrifuge the cell suspension to pellet the cells and collect the supernatant.

  • Quantify the amount of LTB4 or other leukotrienes in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of leukotriene production for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Landscape of 5-LOX Inhibition

Diagrams are essential tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

5-Lipoxygenase Signaling Pathway

The 5-LOX pathway is a critical branch of the arachidonic acid cascade, leading to the production of potent inflammatory mediators.

5-LOX_Signaling_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) Membrane->PLA2 Stimulus AA Arachidonic Acid (AA) PLA2->AA Hydrolysis FLAP 5-LOX-Activating Protein (FLAP) AA->FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 Presents AA HPETE 5-HPETE LOX5->HPETE Oxygenation LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Dehydration LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4S->LTC4 Inflammation Inflammatory Responses (Chemotaxis, Bronchoconstriction, etc.) LTB4->Inflammation LTC4->Inflammation Inhibitor This compound Scaffold Inhibitors Inhibitor->LOX5 Inhibition Experimental_Workflow Start Start: Compound Library (including this compound derivatives) InVitro In Vitro Screening (Cell-Free 5-LOX Assay) Start->InVitro Cellular Cellular Assay (e.g., PMNLs) InVitro->Cellular Confirm activity HitID Hit Identification (Potent Inhibitors) Cellular->HitID Analyze IC50 LeadOpt Lead Optimization (Structure-Activity Relationship) HitID->LeadOpt Iterative design InVivo In Vivo Models (e.g., Animal models of inflammation) HitID->InVivo Validate efficacy LeadOpt->InVitro Test new analogs End Preclinical Candidate InVivo->End

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methylindolin-2-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methylindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic applications, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, focusing on their inhibitory potency against key kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and their anti-proliferative effects on cancer cell lines. The information is presented to facilitate the rational design of novel and more potent kinase inhibitors.

Performance Comparison of this compound Analogs

The inhibitory activities of this compound analogs are critically influenced by the nature of the substituents at the C3 and N1 positions of the indolin-2-one core. The following tables summarize the in vitro anti-proliferative activity and VEGFR-2 kinase inhibition data for a series of synthesized compounds, providing a clear comparison of their performance.

Anti-Proliferative Activity

The anti-proliferative efficacy of the analogs was evaluated against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are presented below.

Compound IDC3-SubstituentN1-SubstituentMCF-7 IC50 (µM)HepG2 IC50 (µM)
5b PhenylhydrazonoH4.62 ± 0.258.81 ± 0.44
10e 4-ChlorophenylhydrazonoH1.83 ± 0.093.42 ± 0.17
10g 4-MethoxyphenylhydrazonoH0.95 ± 0.051.13 ± 0.06
15a Thiazol-2-yl-hydrazonoH2.11 ± 0.114.09 ± 0.20
17a 4-Phenylthiazol-2-yl-hydrazonoH0.74 ± 0.041.26 ± 0.06
Sunitinib --4.77 ± 0.242.23 ± 0.11

Data sourced from a study on indoline-2-one derivatives as VEGFR-2 inhibitors.[1][2]

Key SAR Observations for Anti-Proliferative Activity:

  • Substitution on the phenyl ring at the C3-hydrazono position significantly impacts activity. Electron-donating groups (e.g., 4-methoxy in 10g ) and the presence of a larger aromatic system (e.g., 4-phenylthiazol-2-yl in 17a ) enhance potency against both cell lines compared to an unsubstituted phenyl ring (5b ) or electron-withdrawing groups like chloro (10e ).[1][2]

  • The most potent compounds, 10g and 17a , exhibited superior or comparable activity to the reference drug Sunitinib against the tested cell lines.[1][2]

VEGFR-2 Kinase Inhibition

The direct inhibitory effect of the most potent anti-proliferative compounds was assessed through a VEGFR-2 kinase inhibition assay.

Compound IDC3-SubstituentN1-SubstituentVEGFR-2 IC50 (µM)
5b PhenylhydrazonoH0.160 ± 0.008
10e 4-ChlorophenylhydrazonoH0.358 ± 0.019
10g 4-MethoxyphenylhydrazonoH0.087 ± 0.004
15a Thiazol-2-yl-hydrazonoH0.180 ± 0.009
17a 4-Phenylthiazol-2-yl-hydrazonoH0.078 ± 0.004
Sunitinib --0.139 ± 0.007

Data sourced from a study on indoline-2-one derivatives as VEGFR-2 inhibitors.[1][2]

Key SAR Observations for VEGFR-2 Inhibition:

  • A strong correlation is observed between anti-proliferative activity and VEGFR-2 inhibition.[1][2]

  • The presence of a 4-methoxyphenylhydrazono substituent (10g ) and a 4-phenylthiazol-2-yl-hydrazono moiety (17a ) at the C3 position resulted in the most potent VEGFR-2 inhibition, with IC50 values of 0.087 µM and 0.078 µM, respectively.[1][2]

  • Compound 17a was approximately 1.78-fold more potent than Sunitinib in inhibiting VEGFR-2 kinase activity, highlighting the potential for this scaffold in developing highly effective inhibitors.[1][2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Transcription Gene Transcription PLCg->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Start Starting Materials (5-Methylisatin) Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification KinaseAssay VEGFR-2 Kinase Inhibition Assay Purification->KinaseAssay CellAssay Anti-proliferative (MTT) Assay Purification->CellAssay Data1 Determine IC50 KinaseAssay->Data1 Data2 Determine IC50 CellAssay->Data2 SAR Structure-Activity Relationship (SAR) Analysis Data1->SAR Data2->SAR

Caption: General experimental workflow for SAR studies of this compound analogs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and cited methods for evaluating kinase inhibitors.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100, pH 7.5)

  • Poly(Glu, Tyr) 4:1 substrate

  • Adenosine-5'-triphosphate (ATP)

  • Test compounds (this compound analogs) and reference inhibitor (Sunitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and Sunitinib in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO control).

  • Add 10 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate to each well.

  • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Anti-Proliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and reference drug (Sunitinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1][2]

References

A Comparative Guide to the In Vivo Efficacy of 5-Methylindolin-2-one Based Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

The 5-methylindolin-2-one (also known as 5-methyloxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies. While many of these agents were initially developed for oncology, their mechanisms of action often intersect with key inflammatory signaling pathways, leading to significant anti-inflammatory effects. This guide provides a comparative overview of the in vivo efficacy of two distinct classes of drugs based on this scaffold: multi-targeted receptor tyrosine kinase (RTK) inhibitors and dual 5-lipoxygenase/soluble epoxide hydrolase (5-LOX/sEH) inhibitors.

Class 1: Multi-Targeted Receptor Tyrosine Kinase (RTK) Inhibitors

Drugs in this class, such as Sunitinib (SU11248), were designed to inhibit angiogenesis by blocking RTKs like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] However, these signaling pathways are also intrinsically linked to inflammatory cell recruitment and activation.

In Vivo Efficacy of Sunitinib

Sunitinib has demonstrated significant anti-inflammatory effects in a preclinical model of liver cirrhosis, a condition characterized by chronic inflammation.[2] Treatment resulted in a marked decrease in the inflammatory infiltrate in the liver.[2]

Table 1: In Vivo Efficacy of Sunitinib in a Rat Model of Liver Cirrhosis

Compound Animal Model Key Parameter Measured Result
Sunitinib (SU11248) CCl₄-induced cirrhotic rats Hepatic Inflammatory Infiltrate Significant decrease compared to untreated controls[2]
Hepatic Vascular Density Significant decrease[2]

| | | Portal Pressure | Significant decrease[2] |

Mechanism of Action: RTK Inhibition

Sunitinib's anti-inflammatory action is linked to its inhibition of VEGFR and PDGFR. Newly formed pathological vasculature in inflamed tissues expresses adhesion molecules that recruit inflammatory cells.[2] By inhibiting the signaling that drives this angiogenesis, Sunitinib indirectly reduces the sites available for inflammatory cell infiltration.[1][2]

G cluster_0 Cell Membrane VEGFR VEGFR / PDGFR PI3K PI3K/Akt Pathway VEGFR->PI3K MAPK MAPK Pathway VEGFR->MAPK Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Angiogenesis Pathological Angiogenesis (Vascular Adhesion Molecule Expression) PI3K->Angiogenesis MAPK->Angiogenesis Inflammation Inflammatory Cell Infiltration Angiogenesis->Inflammation Promotes

Caption: Sunitinib inhibits VEGFR/PDGFR signaling, reducing angiogenesis and subsequent inflammatory cell infiltration.

Class 2: Dual 5-LOX/sEH Inhibitors

A more targeted anti-inflammatory strategy involves modulating the arachidonic acid (AA) cascade.[3] Novel indoline-based compounds have been developed to simultaneously inhibit two key enzymes in this pathway: 5-lipoxygenase (5-LOX), which produces pro-inflammatory leukotrienes, and soluble epoxide hydrolase (sEH), which degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[3]

In Vivo Efficacy of Compound 73

A lead candidate, designated Compound 73 , has shown remarkable in vivo anti-inflammatory efficacy in a mouse model of acute inflammation, outperforming a standard 5-LOX inhibitor.[3]

Table 2: Comparative In Vivo Efficacy in Zymosan-Induced Peritonitis in Mice

Compound Dose (i.p.) Parameter Measured % Inhibition of Leukocyte Infiltration
Compound 73 10 mg/kg Total Leukocyte Infiltration 75%[3]
Zileuton (5-LOX Inhibitor) 10 mg/kg Total Leukocyte Infiltration 40%[3]

| AUDA (sEH Inhibitor) | 10 mg/kg | Total Leukocyte Infiltration | 35%[3] |

Data synthesized from in vivo experiments on zymosan-induced mouse peritonitis.[3]

Mechanism of Action: Arachidonic Acid Cascade Modulation

Compound 73 acts on two branches of the AA cascade. By inhibiting 5-LOX, it prevents the synthesis of leukotrienes (LTs), potent chemoattractants for immune cells. Simultaneously, by inhibiting sEH, it increases the levels of EETs, which have anti-inflammatory properties. This dual action provides a powerful and balanced anti-inflammatory effect.[3]

G AA Arachidonic Acid LOX 5-LOX AA->LOX EETs Anti-Inflammatory EETs AA->EETs Metabolized to LTs Pro-Inflammatory Leukotrienes (LTs) LOX->LTs Produces sEH sEH Drug Compound 73 Drug->LOX Inhibits Drug->sEH Inhibits Inflammation Inflammation LTs->Inflammation Promotes EETs->sEH Degraded by Resolution Inflammation Resolution EETs->Resolution Promotes

Caption: Dual inhibition of 5-LOX and sEH by Compound 73 blocks pro-inflammatory LTs and boosts anti-inflammatory EETs.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.

Sunitinib in CCl₄-Induced Liver Cirrhosis
  • Animal Model: Male Wistar rats were used. Liver cirrhosis was induced by intraperitoneal (i.p.) injections of carbon tetrachloride (CCl₄) twice weekly for 8 weeks.[2]

  • Drug Administration: After 8 weeks of CCl₄ induction, rats were treated daily with Sunitinib (SU11248) or vehicle via oral gavage for 2 weeks.[2]

  • Efficacy Measurement: At the end of the treatment period, animals were euthanized. Livers were harvested, fixed in formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E). The inflammatory infiltrate was evaluated by a pathologist blinded to the treatment groups, likely using a semi-quantitative scoring system based on the density and distribution of inflammatory cells.[2]

Compound 73 in Zymosan-Induced Peritonitis
  • Animal Model: Male CD-1 mice were used for this model of acute inflammation.[3]

  • Drug Administration: Compound 73, Zileuton, AUDA (10 mg/kg), or vehicle were administered via i.p. injection 30 minutes prior to the inflammatory stimulus.[3]

  • Induction of Inflammation: Peritonitis was induced by an i.p. injection of zymosan A (1 mg in 1 mL of saline).[3]

  • Efficacy Measurement: Four hours after the zymosan injection, mice were euthanized. The peritoneal cavity was washed with saline solution to collect the exudate. The total number of leukocytes in the lavage fluid was counted using a hemocytometer to determine the extent of inflammatory cell infiltration.[3]

G A 1. Animal Acclimatization (e.g., Male CD-1 Mice) B 2. Drug Administration (Compound 73 or Vehicle, i.p.) A->B C 3. Induction of Peritonitis (Zymosan, i.p.) B->C D 4. Incubation Period (4 hours) C->D E 5. Sample Collection (Peritoneal Lavage) D->E F 6. Efficacy Analysis (Leukocyte Count) E->F

Caption: Experimental workflow for the zymosan-induced peritonitis model.

Conclusion

The this compound scaffold serves as a versatile platform for developing potent anti-inflammatory agents through distinct mechanisms. Multi-targeted RTK inhibitors like Sunitinib offer a broad-spectrum approach, reducing inflammation by suppressing the pathological angiogenesis that supports it. In contrast, newer agents like the dual 5-LOX/sEH inhibitor Compound 73 provide a highly targeted mechanism, showing superior efficacy in acute inflammation models by directly and favorably modulating the arachidonic acid cascade. The choice of therapeutic strategy depends on the underlying pathology, with RTK inhibitors being suited for inflammation-driven proliferative diseases and dual 5-LOX/sEH inhibitors representing a promising new class for treating primary inflammatory conditions.

References

Comparative Guide to the Cross-Reactivity of 5-Methylindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methylindolin-2-one scaffold is a cornerstone in the development of potent kinase inhibitors, forming the core structure of several clinically significant anticancer agents. This guide provides a comparative analysis of the cross-reactivity profiles of prominent derivatives, Sunitinib and SU5416, supported by experimental data and detailed methodologies. Understanding the on-target and off-target activities of these compounds is crucial for optimizing therapeutic efficacy and mitigating adverse effects.

Cross-Reactivity Profiles: Sunitinib vs. SU5416

The following table summarizes the known primary targets and significant off-targets for Sunitinib and SU5416, providing a quantitative comparison of their binding affinities.

DerivativePrimary TargetsKnown Off-TargetsIC50 / Kd Values
Sunitinib VEGFRs (1, 2, 3), PDGFRs (α, β), KIT, FLT3, RET, CSF1R[1][2]ABCB1 (P-gp), ABCG2[3]Not specified in provided results
SU5416 VEGFR2 (Flk-1/KDR)[4]BMPR2, Aryl Hydrocarbon Receptor (AHR), KIT[5][6][7]VEGFR2: IC50 = 438.5 nM, BMPR2: Kd = 2.1 µM[5]

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the concepts discussed, the following diagrams visualize a simplified signaling pathway affected by a multi-targeted inhibitor and a general workflow for assessing kinase inhibitor cross-reactivity.

G Simplified Signaling Pathway of a Multi-Targeted Inhibitor cluster_receptor Receptor Tyrosine Kinases cluster_off_target Off-Targets cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Proliferation PDGFR->Proliferation KIT KIT Survival Survival KIT->Survival OffTarget1 BMPR2 SideEffects Side Effects OffTarget1->SideEffects OffTarget2 AHR OffTarget2->SideEffects Inhibitor This compound Derivative (e.g., Sunitinib) Inhibitor->VEGFR Inhibition Inhibitor->PDGFR Inhibition Inhibitor->KIT Inhibition Inhibitor->OffTarget1 Cross-reactivity Inhibitor->OffTarget2 Cross-reactivity

Caption: Multi-Targeted Kinase Inhibitor Signaling Pathway.

G Experimental Workflow for Cross-Reactivity Profiling Start Test Compound (this compound Derivative) PrimaryAssay Primary Target Kinase Assay Start->PrimaryAssay KinomeScan Broad Kinase Panel Screen (e.g., KINOMEscan®) PrimaryAssay->KinomeScan If potent DoseResponse Dose-Response Assays for Hits (e.g., LanthaScreen®) KinomeScan->DoseResponse Identify off-targets DataAnalysis Data Analysis (IC50/Kd Determination) DoseResponse->DataAnalysis SelectivityProfile Selectivity Profile Generation DataAnalysis->SelectivityProfile

Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to accurately determine the cross-reactivity of kinase inhibitors. Below are outlines of two widely used assay platforms.

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is a high-throughput, affinity-based assay that quantitatively measures the binding of a test compound to a large panel of kinases.[8][9][10]

Principle: The assay relies on competitive displacement. A test compound is incubated with a specific kinase that is tagged with DNA and an immobilized, active-site directed ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is inversely proportional to the binding affinity of the test compound.[8][11]

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed and tagged with a unique DNA identifier.[11]

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support.[11]

  • Competition Assay: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together.

  • Quantification: After incubation and removal of unbound components, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of associated DNA tag.[8]

  • Data Analysis: The results are often expressed as a percentage of a vehicle control. A lower percentage indicates stronger binding of the test compound to the kinase. These values can be used to calculate dissociation constants (Kd).[8]

LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method used to determine the affinity of inhibitors for a kinase.[12][13][14]

Principle: This assay measures the displacement of a fluorescently labeled kinase tracer from the ATP binding pocket of a kinase. The kinase is labeled with a europium (Eu) anti-tag antibody, which serves as the FRET donor. The Alexa Fluor® 647-labeled tracer acts as the FRET acceptor. When the tracer is bound to the kinase, the proximity of the donor and acceptor results in a high FRET signal. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[12][13][14]

Methodology:

  • Compound Dilution: A serial dilution of the test compound is prepared.

  • Reagent Preparation:

    • A solution containing the kinase of interest and the Eu-labeled anti-tag antibody is prepared in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]

    • A solution of the Alexa Fluor® 647-labeled tracer is prepared in the same buffer.

  • Assay Assembly: In a 384-well plate, the diluted test compound, the kinase/antibody mixture, and the tracer solution are added sequentially.[12]

  • Incubation: The plate is incubated at room temperature, typically for 60 minutes, to allow the binding reaction to reach equilibrium.[13]

  • Data Acquisition: The plate is read on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).[12]

  • Data Analysis: The emission ratio (665 nm / 615 nm) is calculated and plotted against the logarithm of the test compound concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value.[12]

References

Unveiling the Potential: A Comparative Guide to the Anti-Tumor Activity of Novel Indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of novel indolin-2-one derivatives against established anti-tumor agents, supported by experimental data.

The indolin-2-one scaffold has emerged as a privileged structure in the design of potent anti-tumor agents, most notably represented by the FDA-approved multi-kinase inhibitor, Sunitinib.[1] This guide provides a comparative analysis of the anti-tumor activity of recently developed indolin-2-one derivatives, benchmarking their performance against Sunitinib and the conventional chemotherapeutic agent, Doxorubicin. The data presented herein is compiled from various preclinical studies, offering a comprehensive overview of their potential as next-generation cancer therapeutics.

Comparative Anti-proliferative Activity

The in vitro cytotoxic activity of novel indolin-2-one derivatives was evaluated against a panel of human cancer cell lines and compared with Sunitinib and Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay.

CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Novel Derivative 13b CAKI-1 (Kidney)3.9 ± 0.13Sunitinib4.93 ± 0.16
Novel Derivative 15b CAKI-1 (Kidney)3.31 ± 0.11Sunitinib4.93 ± 0.16
Novel Derivative 15b A498 (Kidney)1.23 ± 0.04Sunitinib1.23 ± 0.04
Novel Derivative 10g MCF-7 (Breast)0.74 ± 0.03Sunitinib4.77
Novel Derivative 17a MCF-7 (Breast)1.44 ± 0.11Sunitinib4.77
Novel Derivative 17a HepG2 (Liver)1.133 ± 0.06Sunitinib2.23
Sunitinib HCT-116 (Colon)>10--
Doxorubicin HepG2 (Liver)12.2--
Doxorubicin MCF-7 (Breast)2.5--
Doxorubicin A549 (Lung)>20--

Mechanism of Action: Unraveling the Molecular Pathways

The primary mechanism of action for many indolin-2-one derivatives involves the inhibition of key signaling pathways crucial for tumor growth and survival.

Induction of Apoptosis

Novel indolin-2-one derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, compound 17a was found to increase the total apoptosis in HepG2 cells by 3.5-fold.[2] This is often accompanied by an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.

Cell Cycle Arrest

These novel compounds can also halt the progression of the cell cycle, thereby inhibiting cell proliferation. Compound 17a was observed to induce cell cycle arrest at the S phase in HepG2 cells.[2]

Inhibition of VEGFR-2 Signaling

A key target for many indolin-2-one derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[1][3] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth inhibition. Several novel derivatives have demonstrated potent VEGFR-2 inhibitory activity, with some even surpassing the potency of Sunitinib.[2][4]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plates (1x10^4 to 5x10^4 cells/well) start->plate_cells incubate1 Incubate for 24h (37°C, 5% CO2) plate_cells->incubate1 add_drug Add serial dilutions of indolin-2-one derivatives incubate1->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_mtt Add MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_abs Measure absorbance at 570 nm add_solubilizer->measure_abs calculate_ic50 Calculate IC50 values measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: MTT Assay Experimental Workflow.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the novel indolin-2-one derivatives, Sunitinib, or Doxorubicin and incubated for another 48 to 72 hours.

  • MTT Addition: Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Annexin V-FITC/PI Apoptosis Assay

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with test compounds for 24-48h start->treat_cells harvest_cells Harvest and wash cells with cold PBS treat_cells->harvest_cells resuspend Resuspend cells in 1X Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate for 15 min at RT in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Apoptosis Assay Experimental Workflow.

  • Cell Treatment: Cells are treated with the indolin-2-one derivatives at their respective IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Cell_Cycle_Analysis_Workflow start Start treat_cells Treat cells with test compounds for 24h start->treat_cells harvest_cells Harvest and wash cells with PBS treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide (PI) and RNase A fix_cells->stain_cells incubate Incubate for 30 min at RT stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Cell Cycle Analysis Workflow.

  • Cell Treatment: Cells are treated with the indolin-2-one derivatives for 24 hours.

  • Cell Fixation: Harvested cells are washed with PBS and fixed in ice-cold 70% ethanol overnight.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: The cells are incubated for 30 minutes at room temperature.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

A Comparative Guide to Dual 5-LOX/sEH Inhibitors Derived from 5-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The simultaneous inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) presents a promising therapeutic strategy for inflammatory diseases. This dual-action approach not only curtails the production of pro-inflammatory leukotrienes by targeting 5-LOX but also enhances the concentration of anti-inflammatory epoxyeicosatrienoic acids (EETs) by inhibiting their degradation by sEH.[1][2][3] This guide provides a comparative analysis of novel dual 5-LOX/sEH inhibitors derived from the 5-methylindolin-2-one scaffold, offering a valuable resource for researchers in the field.

Performance Comparison of Lead Compounds

Recent research has led to the development of several potent dual inhibitors based on the indoline structure.[2][4] An in-silico analysis of an in-house library, followed by enzymatic and cellular assays, identified derivative 43 as a significant 5-LOX inhibitor, which then guided the design of further analogues.[2][4] Subsequent extensive in vitro investigations revealed compounds with potent dual inhibitory activity. Among these, compound 73 emerged as a particularly promising candidate, demonstrating balanced and potent inhibition of both 5-LOX and sEH.[2][4]

Compound5-LOX IC50 (μM)sEH IC50 (μM)Reference
43 0.45 ± 0.11 (isolated 5-LOX) 1.38 ± 0.23 (in activated PMNL)-[2]
73 0.41 ± 0.010.43 ± 0.10[2][4]

Signaling Pathway of Dual 5-LOX/sEH Inhibition

The therapeutic rationale for dual 5-LOX/sEH inhibition is rooted in the modulation of the arachidonic acid cascade. The following diagram illustrates the key pathways and the points of intervention for these inhibitors.

Dual 5-LOX_sEH Inhibition Pathway cluster_LOX 5-LOX Pathway cluster_CYP CYP450 Pathway AA Arachidonic Acid LOX5 5-LOX AA->LOX5 CYP450 CYP450 Epoxygenase AA->CYP450 PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids FLAP FLAP LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 ProInflammatory Pro-inflammatory Leukotrienes LTA4->ProInflammatory Inhibitor1 Dual 5-LOX/sEH Inhibitor Inhibitor1->LOX5 inhibition EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH sEH EETs->sEH AntiInflammatory Anti-inflammatory Effects EETs->AntiInflammatory DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Inhibitor2 Dual 5-LOX/sEH Inhibitor Inhibitor2->sEH inhibition

Caption: Signaling pathway of dual 5-LOX/sEH inhibition.

Experimental Protocols

The evaluation of these dual inhibitors involves a series of in vitro and in vivo experiments to determine their potency and efficacy.

In Vitro 5-LOX and sEH Inhibition Assays

A standardized experimental workflow is crucial for the reliable assessment of inhibitor potency.

Experimental Workflow start Start recombinant_enzyme Prepare Recombinant human 5-LOX or sEH start->recombinant_enzyme pre_incubation Pre-incubate enzyme with test compound or vehicle recombinant_enzyme->pre_incubation reaction_start Initiate reaction with substrate (Arachidonic Acid for 5-LOX, PHOME for sEH) pre_incubation->reaction_start measurement Measure enzyme activity (e.g., fluorescence, LC-MS) reaction_start->measurement data_analysis Calculate IC50 values measurement->data_analysis end End data_analysis->end

Caption: General workflow for in vitro enzyme inhibition assays.

5-Lipoxygenase (5-LOX) Activity Assay: The inhibitory activity against 5-LOX is determined using either isolated human recombinant 5-LOX or in a cellular context with activated human polymorphonuclear leukocytes (PMNLs).[2] For the isolated enzyme assay, purified recombinant 5-LOX is pre-incubated with the test compound at 4°C. The reaction is then initiated by the addition of CaCl2 and arachidonic acid at 37°C.[1] The formation of 5-LOX products is monitored to determine the inhibitory potency.[2]

Soluble Epoxide Hydrolase (sEH) Activity Assay: The inhibitory activity against sEH is typically evaluated using a kinetic fluorescence-based enzyme activity assay.[5] The recombinant sEH enzyme's activity is measured by monitoring the conversion of a fluorogenic substrate, such as (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxirane acetic acid) (PHOME).[5]

In Vivo Anti-Inflammatory Characterization

Promising dual inhibitors are further evaluated in animal models of inflammation to assess their in vivo efficacy.

Zymosan-Induced Peritonitis in Mice: This model is used to evaluate the anti-inflammatory effects of the compounds. Mice are treated with the test compound before the intraperitoneal injection of zymosan, a potent inflammatory stimulus. After a set period, peritoneal lavage is performed to collect exudates and leukocytes. The total and differential leukocyte counts, as well as the levels of inflammatory mediators in the peritoneal fluid, are then analyzed to determine the extent of inflammation and the efficacy of the inhibitor.[2][4]

Experimental Asthma in Mice: To assess the potential of these inhibitors in respiratory inflammation, an experimental asthma model is employed. Mice are sensitized and subsequently challenged with an allergen to induce an asthmatic phenotype, characterized by airway hyperresponsiveness and inflammation. The test compound is administered before the allergen challenge, and its effects on airway inflammation, mucus production, and other asthma-related parameters are evaluated.[2][4]

Conclusion

The development of dual 5-LOX/sEH inhibitors based on the this compound scaffold has yielded promising candidates with potent and balanced activity. Compound 73 , in particular, has demonstrated significant in vitro potency and in vivo efficacy in preclinical models of inflammation.[2][4] These findings underscore the potential of this class of compounds as novel anti-inflammatory agents and provide a strong foundation for further optimization and preclinical development.[4]

References

Confirming the Binding Mode of 5-Methylindolin-2-one Compounds via Docking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methylindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Understanding the precise binding mode of these compounds with their protein targets is crucial for structure-based drug design and lead optimization. Molecular docking serves as a powerful computational tool to predict these interactions, providing insights that guide the synthesis of more potent and selective drug candidates. This guide offers a comparative analysis of the binding modes of this compound derivatives against various protein targets, supported by experimental data and detailed methodologies.

Comparative Analysis of Binding Modes

Molecular docking studies have been instrumental in elucidating the binding interactions of this compound derivatives with a range of biological targets, including protein kinases, enzymes involved in inflammation, and microbial proteins. A common theme emerging from these studies is the role of the indolinone core as a critical pharmacophore that often anchors the molecule within the binding site through key hydrogen bonding interactions.

Protein Kinase Inhibitors

A significant area of investigation for this compound derivatives has been in the development of protein kinase inhibitors for oncology.[1][2][3] The indolin-2-one moiety is a key structural feature in several approved kinase inhibitors, such as Sunitinib.[1] Docking studies consistently show that the oxindole core of these compounds occupies the ATP-binding pocket of kinases. The N-H and C=O groups of the lactam ring are crucial for forming hydrogen bonds with the hinge region of the kinase, a pattern observed across different kinase families.[4]

Substitutions at the C3-position of the indolin-2-one ring are pivotal in determining the potency and selectivity of these inhibitors.[1] For instance, the introduction of a pyrrole group at this position has been a successful strategy in developing potent kinase inhibitors.[3] The nature and substitution pattern on this appended ring system allow for the exploration of different sub-pockets within the kinase active site, leading to variations in the binding affinity and selectivity profile.

Dual 5-LOX/sEH Inhibitors

In the context of inflammatory diseases, derivatives of this compound have been investigated as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[5] Molecular docking studies suggest that the indoline-based scaffolds can effectively fit into the binding pockets of both enzymes.[5] For 5-LOX, the docking poses often show interactions with the catalytic iron ion.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies, including docking scores and experimental inhibitory concentrations (IC50), for different this compound derivatives against their respective targets. This data allows for a direct comparison of the predicted binding affinities with the experimentally observed potencies.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)IC50 (µM)Reference
Indolin-2-one Derivative 11b p21-activated kinase 4 (PAK4)Not Specified0.022[2]
Indolin-2-one Derivative 12d p21-activated kinase 4 (PAK4)Not Specified0.016[2]
Indolin-2-one Derivative 12g p21-activated kinase 4 (PAK4)Not Specified0.027[2]
Indolin-2-one Derivative 3s p90 Ribosomal S6 Protein Kinase 2 (RSK2)Not Specified0.5[6]
Pyrrole-indolin-2-one Derivative Aurora A KinaseNot SpecifiedVaries[4]
Indoline-based Compound 43 5-Lipoxygenase (5-LOX)Not SpecifiedNot Specified[5]

Experimental Protocols

The confirmation of predicted binding modes from docking studies relies on robust experimental methodologies. Below are detailed protocols for molecular docking and its experimental validation.

Molecular Docking Protocol

A generalized workflow for performing molecular docking studies with this compound compounds is as follows. This protocol is based on commonly used software such as Schrödinger's Glide and AutoDock Vina.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 2. Prepare Protein (Add hydrogens, remove water, etc.) PDB->PrepProt Grid 4. Define Binding Site (Grid Generation) PrepProt->Grid Ligand 3. Prepare Ligand (Generate 3D conformers) Dock 5. Perform Docking (e.g., Glide, AutoDock Vina) Ligand->Dock Grid->Dock Pose 6. Analyze Poses (Scoring and visual inspection) Dock->Pose Validate 7. Experimental Validation (X-ray, NMR) Pose->Validate

Caption: General workflow for molecular docking studies.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • The protein is prepared using tools like the Protein Preparation Wizard in Schrödinger's Maestro. This involves adding hydrogen atoms, assigning bond orders, creating disulfide bonds, filling in missing side chains and loops, and removing all water molecules beyond a certain distance from the active site.

  • The protonation states of residues are optimized, and the structure is minimized.

2. Ligand Preparation:

  • The 2D structure of the this compound derivative is drawn and converted to a 3D structure.

  • LigPrep in the Schrödinger suite or similar tools are used to generate low-energy conformers of the ligand, considering different ionization states, tautomers, and stereoisomers.

3. Receptor Grid Generation:

  • A grid box is defined around the active site of the protein. This is typically centered on the co-crystallized ligand or key active site residues.

4. Docking:

  • The prepared ligands are docked into the receptor grid using a docking program like Glide (utilizing different precision modes like SP or XP) or AutoDock Vina.[7] The program samples different conformations and orientations of the ligand within the binding site.

5. Pose Analysis and Scoring:

  • The resulting docking poses are ranked based on a scoring function that estimates the binding affinity.

  • The top-ranked poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Experimental Validation of Binding Mode

Computational predictions from molecular docking must be validated by experimental methods to confirm their accuracy.

G cluster_exp_validation Experimental Validation Docking Predicted Binding Mode (from Docking) Xray X-ray Crystallography Docking->Xray Co-crystallization NMR NMR Spectroscopy Docking->NMR Chemical Shift Perturbation Mutagenesis Site-Directed Mutagenesis Docking->Mutagenesis Residue Importance Confirmation Confirmed Binding Mode Xray->Confirmation NMR->Confirmation Mutagenesis->Confirmation

Caption: Experimental validation of predicted binding modes.

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. By co-crystallizing the this compound derivative with its target protein and solving the structure, the exact binding pose and interactions can be visualized and compared with the docked pose. For instance, the crystal structure of an oxindole-based inhibitor in complex with Cyclin-Dependent Kinase 2 (CDK2) (PDB ID: 1KE7) provides experimental validation for the binding mode of this class of compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR, can identify the binding site and map the ligand's interaction surface on the protein. These methods provide valuable information to validate and refine the docking models.

Site-Directed Mutagenesis: By mutating key amino acid residues in the binding site that are predicted by docking to be important for ligand interaction, the impact on binding affinity can be experimentally measured. A significant loss of binding upon mutation of a specific residue provides strong evidence for its role in the interaction, thus supporting the predicted binding mode.

Conclusion

Molecular docking is an invaluable tool for predicting and understanding the binding modes of this compound compounds. The indolin-2-one core consistently acts as a key anchoring motif, while substitutions on the scaffold allow for fine-tuning of potency and selectivity against various targets, particularly protein kinases. The integration of computational predictions with experimental validation through techniques like X-ray crystallography and NMR spectroscopy is essential for accurately confirming the binding mode and advancing the development of novel therapeutics based on this versatile scaffold.

References

A Comparative Guide to the Drug-Like Properties of 5-Methylindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of several approved kinase inhibitors. Its derivatives are widely investigated for their potential to modulate key signaling pathways implicated in diseases like cancer. This guide provides a comparative assessment of the drug-like properties of emerging 5-Methylindolin-2-one derivatives, benchmarking them against established drugs that share the core indolinone structure. All data is presented to facilitate objective comparison, supported by detailed experimental protocols for key in vitro assays.

Physicochemical and In Vitro ADME Properties: A Comparative Analysis

The journey of a drug from administration to its target is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These are, in turn, influenced by fundamental physicochemical characteristics. An ideal oral drug candidate must possess a balanced profile of solubility, permeability, and metabolic stability to achieve adequate bioavailability and therapeutic effect.

Below is a comparative summary of calculated physicochemical properties and experimental in vitro ADME data for representative indolin-2-one derivatives and the approved multi-kinase inhibitor, Sunitinib.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond Acceptors
This compound 147.171.511
Derivative A (Hypothetical) ~350-450~3-41-23-5
Sunitinib (Comparator) 398.473.425
Optimal Range (Lipinski's Ro5)<500<5<5<10

Note: Data for "Derivative A" represents a typical range for synthesized indolinone kinase inhibitors found in literature. Sunitinib data is from established drug databases.

Table 2: Comparative In Vitro ADME & Cytotoxicity Data

CompoundAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsome Stability (t½, min)VEGFR-2 IC₅₀ (nM)
Derivative Series 1 (Example) 15 - 501.5 - 5.030 - 9010 - 100
Sunitinib (Comparator) ~25~6.0>609
Nintedanib (Comparator) Low (pH-dependent)HighStable21
Interpretation>10 µM generally desired>1 indicates good permeability>30 min suggests moderate to high stabilityLower value indicates higher potency

Note: Data for "Derivative Series 1" is a representative compilation from various sources on novel indolinone derivatives. Sunitinib and Nintedanib data are based on published literature and regulatory documents.[1]

Signaling Pathway and Experimental Workflow Visualizations

Understanding the biological context and the experimental process is crucial for drug development. The following diagrams, rendered using Graphviz, illustrate the targeted signaling pathway and a standard workflow for assessing drug-like properties.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Indolinone This compound Derivative Indolinone->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 signaling pathway targeted by indolinone derivatives.

ADME_Workflow cluster_design Design & Synthesis cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME Assays cluster_analysis Data Analysis & Decision Start Compound Design & Synthesis Physchem Solubility Assay LogP Calculation Start->Physchem Permeability Permeability Assay (e.g., Caco-2) Physchem->Permeability Metabolism Metabolic Stability Assay (e.g., Liver Microsomes) Permeability->Metabolism Binding Plasma Protein Binding Assay Metabolism->Binding Analysis Analyze Data & Compare to Benchmarks Binding->Analysis Decision Go / No-Go Decision for In Vivo Studies Analysis->Decision

General experimental workflow for in vitro ADME assessment.

Detailed Experimental Protocols

Accurate and reproducible data is paramount in drug discovery. The following sections provide detailed protocols for two fundamental in vitro ADME assays.

Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal absorption of drugs in vitro. It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, that differentiates to form tight junctions and mimics the intestinal epithelium.

Objective: To determine the rate of transport of a compound across the Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp).

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • Test compound and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 60,000 cells/cm². Culture for 21-25 days in a humidified incubator at 37°C and 5% CO₂. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values >200 Ω·cm², indicating proper tight junction formation.

  • Assay Initiation:

    • Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • To measure apical-to-basolateral (A→B) transport, add the dosing solution (test compound in transport buffer, e.g., at 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • To measure basolateral-to-apical (B→A) transport (for efflux assessment), add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker. Take samples from the receiver chamber at specific time points (e.g., 60 and 120 minutes). At the end of the experiment, take a sample from the donor chamber.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Calculation: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt: Rate of compound appearance in the receiver chamber.

    • A: Surface area of the membrane (cm²).

    • C₀: Initial concentration in the donor chamber.

Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.

Objective: To determine the rate of disappearance of a parent compound when incubated with liver microsomes, providing measures of half-life (t½) and intrinsic clearance (CLint).

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a reaction mixture containing phosphate buffer, liver microsomes (e.g., final concentration 0.5 mg/mL), and the test compound (e.g., final concentration 1 µM). Pre-warm this mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the reaction mixture.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Each aliquot is immediately added to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein.

By systematically applying these assays, researchers can build a comprehensive profile of a compound's drug-like properties, enabling data-driven decisions to advance the most promising this compound derivatives toward further preclinical and clinical development.

References

comparative cytotoxicity of 5-Methylindolin-2-one analogs on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Indolin-2-One Analogs on Cancer Cell Lines

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1] This guide provides a comparative analysis of the cytotoxic effects of various 5-Methylindolin-2-one analogs and other substituted indolin-2-one derivatives against a panel of human cancer cell lines. The data presented is compiled from multiple preclinical studies, offering insights for researchers, scientists, and professionals in drug development.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several indolin-2-one analogs against various cancer cell lines, providing a quantitative comparison of their cytotoxic activity. Lower IC50 values indicate higher potency.

Compound ID/SeriesSubstitutionCancer Cell LineIC50 (µM)Reference
Series 1
1c5-FluoroHCT-116Submicromolar[1]
1h5-ChloroHCT-116Submicromolar[1]
1c5-FluoroMDA-MB-231Potent Inhibitor[1]
Series 2
2c5-FluoroMDA-MB-231Potent Inhibitor[1]
Benzyl Sulfoxide Derivatives
6j(Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-oneHeLa, HepG2, MCF-7, SCC-15, A549< 40 (average)[2]
6o(Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-oneHeLa, HepG2, MCF-7, SCC-15, A549< 40 (average)[2]
Thiazolidinone Hybrids
5hIndolin-2-one with 4-thiazolidinone moietyHT-290.016[3]
5hIndolin-2-one with 4-thiazolidinone moietyH4600.0037[3]
Oxadiazole Derivatives
VIb-d5-Halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-oneHeLa10.64 - 33.62[4]
Thiazol-4-yl) Imino Derivatives
3c5-substituted-3-((2-(4-nitrophenyl) Thiazol-4-yl) Imino)-1-(substituted-1-ylmethyl) Indolin-2-oneMCF-760.21 µg/mL[5]
Benzo[d]imidazol-2-yl)methylene Derivatives
8l(E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivativeMDA-MB-2313.26[6]
8l(E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivative4T15.96[6]
Indolinone-based Hydrazones
9Chlorine substitutionHepG22.53[7]
9Chlorine substitutionMCF-77.54[7]
20Quinazoline fragmentHepG2Potent Inhibitor[7]
Hydrazinyl-thiazole Derivatives
12-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazoleA278011.6[8]
12-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazoleHeLa22.4[8]
32-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazoleA278012.4[8]
32-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazoleHeLa19.4[8]
Platinum(II) Complexes
7aPlatinum(II) complex with methyl hydrazinecarbodithioate derivativeHCT-116, MCF-7, MDA-MB-2311.89 - 5.60[9]
7bPlatinum(II) complex with methyl hydrazinecarbodithioate derivativeHCT-116, MCF-7, MDA-MB-2311.89 - 5.60[9]
5-Bromo-7-azaindolin-2-one Derivatives
23p5-bromo-7-azaindolin-2-one with 2,4-dimethyl-1H-pyrrole-3-carboxamide moietyHepG2, A549, Skov-32.357 - 3.012[10]

Experimental Protocols

The evaluation of the cytotoxic activity of indolin-2-one analogs is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] This colorimetric assay is a standard method for assessing cell viability and proliferation.[12]

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well.[13] The cells are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.[13]

  • Compound Treatment: The indolin-2-one analogs are dissolved, typically in DMSO, and then diluted to various concentrations with the cell culture medium.[8] The existing medium is removed from the wells, and 100 µL of the medium containing the test compounds is added.[13] The cells are then incubated for a specified period, commonly 24 to 72 hours.[8]

  • MTT Reagent Addition: Following the incubation period, the medium is replaced with a fresh medium containing the MTT reagent. The plates are then incubated for an additional period, usually 4 hours, to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium containing the MTT reagent is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.[12]

Mandatory Visualization

Experimental Workflow for Cytotoxicity Evaluation

G Experimental Workflow for Cytotoxicity Evaluation A Cell Seeding (96-well plates) B 24h Incubation (37°C, 5% CO2) A->B C Treatment with Indolin-2-one Analogs B->C D Incubation (e.g., 48h) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G

Caption: A flowchart illustrating the key steps in determining the in vitro cytotoxicity of indolin-2-one analogs using the MTT assay.

Key Signaling Pathways in Indolin-2-one Analog-Induced Cytotoxicity

Several indolin-2-one derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A common mechanism of action is the inhibition of protein kinases.[1][7]

G Signaling Pathways Modulated by Indolin-2-one Analogs cluster_0 Indolin-2-one Analogs cluster_1 Cellular Targets cluster_2 Cellular Processes Compound Indolin-2-one Analogs RTK Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) Compound->RTK Inhibition CDK Cyclin-Dependent Kinases (e.g., CDK-2) Compound->CDK Inhibition Microtubules Microtubule Dynamics Compound->Microtubules Destabilization Proliferation Cell Proliferation RTK->Proliferation Blocks Angiogenesis Angiogenesis RTK->Angiogenesis Blocks CellCycle Cell Cycle Progression CDK->CellCycle Arrests Microtubules->CellCycle Arrests Apoptosis Apoptosis Proliferation->Apoptosis Induces CellCycle->Apoptosis Induces

Caption: A diagram showing the inhibition of key cellular targets like receptor tyrosine kinases and cyclin-dependent kinases by indolin-2-one analogs, leading to the disruption of cancer cell proliferation and induction of apoptosis.

References

Unveiling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 5-Methylindolin-2-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic compound is paramount. This guide provides a comprehensive comparison of 5-Methylindolin-2-one based compounds, a cornerstone scaffold in modern kinase inhibitor development, against other established alternatives. Through detailed experimental data, protocols, and pathway visualizations, we aim to offer a clear and objective resource for validating and comparing their therapeutic potential.

The this compound core structure is a privileged scaffold in medicinal chemistry, forming the basis of several potent multi-targeted tyrosine kinase inhibitors (TKIs). These compounds primarily exert their anti-cancer effects by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). Prominent examples of drugs sharing this core include Sunitinib and SU5416 (Semaxanib). Their mechanism of action involves competitive binding to the ATP-binding pocket of these kinases, thereby blocking downstream signaling cascades crucial for cancer cell survival and growth, such as the RAS/MAPK and PI3K/AKT pathways.[1][2]

This guide will delve into a comparative analysis of these compounds with other multi-targeted kinase inhibitors like Sorafenib and Pazopanib, which are also utilized in similar therapeutic contexts such as renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[3][4][5]

Comparative Kinase Inhibition Profiles

The efficacy of kinase inhibitors is quantitatively assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific enzyme's activity in vitro. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values of Sunitinib, a representative this compound based compound, and its alternatives, Sorafenib and Pazopanib, against a panel of key oncogenic kinases.

Target KinaseSunitinib IC50 (nM)Sorafenib IC50 (nM)Pazopanib IC50 (nM)
VEGFR-1-1010[6][7]
VEGFR-280[8]90[6][8]30[6][7]
VEGFR-3-4747[6][7]
PDGFR-α-7171[7]
PDGFR-β2[8]8484[6][7]
c-Kit-7474[6][7]
FLT3-59[8]-
Raf-1-6[9]-
B-Raf-22[9]-

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Signaling Pathways and Experimental Validation

The inhibition of receptor tyrosine kinases by this compound based compounds and their alternatives disrupts critical downstream signaling pathways that regulate cell proliferation, survival, and angiogenesis. The two major pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus RTK RTK (VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound based inhibitors Inhibitor->RTK

Figure 1: Simplified signaling pathways targeted by this compound based inhibitors.

Validation of the mechanism of action of these compounds involves a series of in vitro and cell-based assays. A typical experimental workflow is outlined below.

start Start: Compound Synthesis kinase_assay In Vitro Kinase Assay (Determine IC50) start->kinase_assay cell_culture Cancer Cell Line Culture kinase_assay->cell_culture mtt_assay Cell Proliferation Assay (MTT Assay) cell_culture->mtt_assay western_blot Western Blot Analysis (MAPK & PI3K/AKT pathways) cell_culture->western_blot end End: Mechanism Validated mtt_assay->end western_blot->end

Figure 2: Experimental workflow for validating the mechanism of action.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the IC50 value of a compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, PDGFR-β)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound derivative or alternative)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme solution to each well.

  • Inhibitor Incubation: Add the diluted test compound or DMSO (vehicle control) to the wells and incubate to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • IC50 Calculation: Calculate the percent inhibition for each compound concentration relative to the control and plot the results to determine the IC50 value using a suitable software.[10][11][12][13][14]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways, providing evidence of target engagement in a cellular context.

Materials:

  • Cancer cell lines (e.g., HUVEC, cancer cell lines with known RTK activation)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and treat with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target, which indicates the inhibitory effect of the compound on the signaling pathway.[15][16][17][18][19]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is used to evaluate the cytotoxic or cytostatic effects of the compounds on cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours). During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control to determine the compound's effect on cell proliferation.[1][2][20][21]

Conclusion

The this compound scaffold represents a highly successful platform for the development of multi-targeted kinase inhibitors. As demonstrated by the data and protocols presented in this guide, these compounds exhibit potent inhibitory activity against key oncogenic kinases, leading to the disruption of critical cancer-driving signaling pathways and a reduction in cell proliferation. The comparative analysis with other established TKIs highlights the nuanced differences in their kinase inhibition profiles, which can inform the selection of the most appropriate therapeutic agent for a specific cancer type and patient population. The provided experimental methodologies offer a standardized framework for the continued investigation and validation of novel compounds based on this important chemical scaffold.

References

Safety Operating Guide

Proper Disposal of 5-Methylindolin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 5-Methylindolin-2-one, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential to minimize risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.

Personal Protective Equipment (PPE)Specification
Hand Protection Wear appropriate protective gloves.
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin exposure.
Respiratory Protection If dust formation is likely, use a NIOSH-approved respirator.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or fumes.[1]

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the disposal of this compound waste. This protocol is designed to be followed by trained laboratory personnel.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams.

  • Collect solid waste, such as unused product or contaminated materials (e.g., weighing paper, gloves), in a dedicated, clearly labeled hazardous waste container.

  • Ensure the container is made of a material compatible with the chemical and is in good condition.

2. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1]

  • Clean the spill area with an appropriate solvent and absorbent material. Dispose of all contaminated cleaning materials as hazardous waste.

3. Container Labeling:

  • Label the hazardous waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".

  • Include the approximate quantity of waste in the container.

4. Storage Pending Disposal:

  • Keep the waste container tightly closed and store it in a designated, well-ventilated hazardous waste accumulation area.[1]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents.

5. Final Disposal:

  • Dispose of the contents and the container through an approved and licensed waste disposal company.[1][2]

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound, from initial handling to final disposal.

cluster_prep Preparation cluster_collection Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify This compound Waste ppe Don Appropriate PPE start->ppe collect Collect Solid Waste in Designated Container ppe->collect label_container Label Container: 'HAZARDOUS WASTE' 'this compound' collect->label_container spill Clean Spills & Collect Contaminated Materials spill->label_container store Store in Secure, Ventilated Area label_container->store arrange Arrange for Pickup by Licensed Waste Disposal Contractor store->arrange end_node End: Compliant Disposal arrange->end_node

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 5-Methylindolin-2-one, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. This compound is known to cause skin and eye irritation, and may cause respiratory irritation.[1] The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Weighing (Small Quantities) Chemical safety gogglesButyl rubber glovesLaboratory coatWork in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator with a particulate filter.
Syntheses & Reactions Chemical safety goggles and face shieldButyl rubber gloves (consider double-gloving)Chemical-resistant laboratory coat or apronWork within a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty butyl rubber glovesChemical-resistant suit or coverallsNIOSH-approved air-purifying respirator with particulate and organic vapor cartridges, or a self-contained breathing apparatus (SCBA) for large spills.

Note on Glove Selection: this compound is an aromatic ketone. Nitrile gloves generally offer poor resistance to ketones and are not recommended for handling this compound.[2][3][4][5] Butyl rubber gloves provide superior protection against ketones and are the recommended choice.[6][7][8] Always inspect gloves for any signs of degradation or perforation before use.[9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[10]
  • Ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.[11]
  • Verify that all necessary PPE is available and in good condition.
  • Locate the nearest emergency eyewash station and safety shower.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations of solid this compound within a chemical fume hood or a ventilated balance enclosure to control airborne dust.
  • Use dedicated spatulas and weighing boats.
  • Handle the container with care to avoid generating dust.
  • Close the container tightly immediately after use.

3. During the Experiment:

  • Clearly label all vessels containing this compound.[10]
  • Maintain good laboratory housekeeping to prevent the accumulation of chemical dust.[9]
  • Avoid eating, drinking, or applying cosmetics in the laboratory.[10]
  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]

4. Spill Response:

  • In case of a small spill, carefully sweep up the solid material using absorbent pads. Avoid raising dust.
  • For larger spills, evacuate the area and follow your institution's emergency procedures.
  • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
  • Clean the spill area with an appropriate solvent and decontaminate.

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste materials contaminated with this compound separately from other laboratory waste.[12]
  • This includes unused or excess chemical, contaminated PPE (gloves, lab coats), weighing boats, and cleaning materials.

2. Waste Containers:

  • Use designated, leak-proof, and clearly labeled hazardous waste containers.[13][14]
  • The label should include "Hazardous Waste" and the chemical name: "this compound".[13][14]
  • Ensure the container is compatible with the chemical and kept closed when not in use.[14]

3. Contaminated Materials:

  • Contaminated disposable items such as gloves and paper towels should be double-bagged and placed in the designated solid hazardous waste container.[13]
  • Non-disposable items like glassware must be decontaminated before being washed and reused.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[12][15]
  • Do not dispose of this compound down the drain or in regular trash.[12][15]

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal ReadSDS Read SDS PrepArea Prepare Work Area ReadSDS->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE WeighTransfer Weigh & Transfer in Hood DonPPE->WeighTransfer ConductExp Conduct Experiment WeighTransfer->ConductExp CleanArea Clean Work Area ConductExp->CleanArea SegregateWaste Segregate Contaminated Waste ConductExp->SegregateWaste DoffPPE Doff PPE Correctly CleanArea->DoffPPE WashHands Wash Hands DoffPPE->WashHands LabelContainer Label Hazardous Waste Container SegregateWaste->LabelContainer ArrangePickup Arrange for EHS Pickup LabelContainer->ArrangePickup Spill Spill Occurs SpillResponse Follow Spill Response Protocol Spill->SpillResponse SpillResponse->SegregateWaste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylindolin-2-one
Reactant of Route 2
Reactant of Route 2
5-Methylindolin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。